6-Methylflavone
Description
Structure
3D Structure
Propriétés
IUPAC Name |
6-methyl-2-phenylchromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O2/c1-11-7-8-15-13(9-11)14(17)10-16(18-15)12-5-3-2-4-6-12/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOQJBXPAMJLUSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=CC2=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40351008 | |
| Record name | 6-Methylflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40351008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29976-75-8 | |
| Record name | 6-Methyl-2-phenyl-chromen-4-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029976758 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Methylflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40351008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-METHYL-2-PHENYL-CHROMEN-4-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K3JCS9D3KJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide on the Core Mechanism of Action of 6-Methylflavone in Neuronal Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
6-Methylflavone and its derivatives are synthetic flavonoids investigated for their neuroprotective and therapeutic potential. These compounds have demonstrated a range of effects in neuronal cells, primarily through the modulation of inhibitory neurotransmission and anti-inflammatory signaling pathways. This technical guide synthesizes the current understanding of this compound's mechanism of action, presenting key data, experimental methodologies, and the signaling pathways involved.
Core Mechanisms of Action
The neuroprotective effects of this compound and its analogs, such as 2′-methoxy-6-methylflavone (2'MeO6MF), are attributed to two primary mechanisms:
-
Positive Allosteric Modulation of GABA-A Receptors: this compound acts as a positive allosteric modulator of γ-aminobutyric acid type A (GABA-A) receptors.[1][2] Specifically, derivatives like 2'MeO6MF have been shown to increase tonic inhibitory currents mediated by extrasynaptic, δ-subunit-containing GABA-A receptors.[3][4] This enhancement of GABAergic inhibition helps to counteract excitotoxicity, a major contributor to neuronal damage in conditions like stroke.[5] The modulation can occur at sites independent of the flumazenil-sensitive benzodiazepine (B76468) binding site, suggesting a novel interaction.[1][2]
-
Anti-Inflammatory Signaling: Beyond its effects on neurotransmission, 2'MeO6MF exhibits significant anti-inflammatory properties. It has been shown to dampen the inflammatory response following ischemic injury by reducing the activity of NF-κB (nuclear factor-kappa B).[3][6] This leads to a decrease in the production and circulation of pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Tumor Necrosis Factor-α (TNF-α), and Interferon-γ (IFN-γ).[3][7] This anti-inflammatory action is mediated, at least in part, through the AKT signaling pathway.[3][4]
Signaling Pathways
The dual mechanisms of action of this compound derivatives involve distinct but complementary signaling pathways that culminate in neuroprotection.
The primary effect on neuronal excitability is achieved through the potentiation of GABA-A receptor function.
Caption: this compound enhances GABA-A receptor-mediated inhibition.
In response to inflammatory stimuli, this compound derivatives can suppress the downstream inflammatory cascade.
Caption: 2'MeO6MF suppresses the NF-κB inflammatory pathway via AKT.
Data Presentation: Summary of Quantitative Data
The following table summarizes the key quantitative findings from experimental studies on this compound and its derivatives.
| Compound | Parameter | Value/Effect | Experimental System |
| 2'-methoxy-6-methylflavone | Effective Concentration | 0.1–10 µM | Increased GABA-A receptor tonic currents.[3][4] |
| 2'-methoxy-6-methylflavone | In vivo Dose (Ischemia) | 0.1–30 mg/kg | Dose-dependently decreased infarct volume.[3][5] |
| 2'-methoxy-6-methylflavone | Cytokine Reduction (30mg/kg) | Significant decrease in IL-1β, IFN-γ, and TNF-α | In vivo stroke model.[3] |
| 6-methylflavanone | GABA Potentiation (α2β2γ2L) | 417% enhancement | Recombinant GABA-A receptors in Xenopus oocytes.[2] |
| 6-methylflavanone | GABA Potentiation (α1β2γ2L) | 120% enhancement | Recombinant GABA-A receptors in Xenopus oocytes.[2] |
| 6-hydroxyflavone (B191506) | Receptor Preference | α2- and α3-containing subtypes | HEK 293T cells.[8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings.
-
Objective: To measure GABA-A receptor-mediated tonic currents in neurons.
-
Methodology:
-
Slice Preparation: Prepare acute brain slices from the region of interest (e.g., peri-infarct cortex).[3]
-
Recording: Obtain whole-cell voltage-clamp recordings from identified neurons (e.g., layer 2/3 pyramidal neurons).[4] Cells are typically voltage-clamped at +10 mV to measure outward currents.
-
Drug Application: Perfuse the slice with artificial cerebrospinal fluid (aCSF) containing the test compound (e.g., 2'MeO6MF at 0.1–10 µM).[3][4]
-
Data Acquisition: Record baseline current. Apply a GABA-A receptor antagonist (e.g., SR95531 or bicuculline) to block all GABA-A receptor activity. The difference in the holding current before and after antagonist application quantifies the tonic current.[1][4]
-
Analysis: Compare the magnitude of the tonic current in control versus drug-treated cells.
-
-
Objective: To assess the neuroprotective effects of a compound in an in vivo model of stroke.
-
Methodology:
-
Animal Preparation: Anesthetize the subject animal (e.g., mouse).
-
Photosensitizer Injection: Intravenously inject a photosensitive dye (e.g., Rose Bengal).
-
Photo-irradiation: Expose a specific region of the cerebral cortex to a focused cold light source to induce a localized clot and subsequent infarct.
-
Drug Administration: Administer the test compound (e.g., 2'MeO6MF at various doses) or vehicle intraperitoneally at specific time points post-ischemia (e.g., 1, 3, and 6 hours).[3][7]
-
Functional Assessment: Perform behavioral tests (e.g., motor function tests) at various time points post-stroke to assess functional recovery.[3]
-
Histological Analysis: At the study endpoint, perfuse the animal and collect the brain. Stain brain sections with a marker like cresyl violet to visualize and quantify the infarct volume.[3]
-
-
Objective: To measure the effect of a compound on NF-κB activation in an inflammatory context.
-
Methodology:
-
Cell Culture: Use a suitable cell line, such as a macrophage cell line (e.g., RAW 264.7) engineered with an NF-κB reporter system.[3][6]
-
Stimulation: Induce an inflammatory response by treating the cells with lipopolysaccharide (LPS).[3][7]
-
Treatment: Co-treat the cells with the test compound (e.g., 2'MeO6MF) at various concentrations.
-
Measurement: Quantify the activity of the reporter gene (e.g., secreted alkaline phosphatase or luciferase), which is proportional to NF-κB activity.
-
Inhibitor Control: To confirm pathway dependence, use a specific inhibitor (e.g., the pan-AKT inhibitor GSK690693) to verify if the compound's effect is blocked.[3][4]
-
The logical flow for investigating a novel neuroprotective compound like this compound typically follows a multi-stage process from in vitro characterization to in vivo validation.
Caption: A logical workflow for preclinical evaluation of this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Flavonoid modulation of GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The flavonoid, 2′-methoxy-6-methylflavone, affords neuroprotection following focal cerebral ischaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pure.au.dk [pure.au.dk]
- 8. GABA(A) receptor subtype selectivity underlying anxiolytic effect of 6-hydroxyflavone - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthetic 6-Methylflavone: A Technical Guide to its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Synthetic 6-methylflavone, a derivative of the flavone (B191248) backbone, has emerged as a compound of significant interest in pharmacological research. This technical guide provides a comprehensive overview of its biological activities, with a primary focus on its neuroprotective and anti-inflammatory effects. The document details the modulation of GABAA receptors and the inhibition of the NF-κB signaling pathway as key mechanisms of action. Quantitative data from various studies are summarized, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the compound's biological profile.
Introduction
Flavonoids are a diverse class of polyphenolic compounds widely found in nature, known for their broad spectrum of biological activities.[1] Synthetic modifications to the flavonoid scaffold, such as the introduction of a methyl group at the 6-position of the A-ring, can significantly alter their pharmacological properties, often enhancing their bioavailability and efficacy.[2] this compound and its derivatives have demonstrated promising therapeutic potential, particularly in the context of neurological and inflammatory disorders.[2][3][4] This guide synthesizes the current scientific knowledge on the biological activity of synthetic this compound, providing a technical resource for researchers and drug development professionals.
Key Biological Activities
The primary biological activities of this compound and its derivatives, notably 2'-methoxy-6-methylflavone, are centered around neuroprotection and anti-inflammation.[3][4] These effects are primarily mediated through the modulation of GABAA receptors and the inhibition of the pro-inflammatory NF-κB signaling pathway.
Neuroprotection
Synthetic this compound derivatives have shown significant neuroprotective effects in preclinical models of stroke.[3][4] Treatment with 2'-methoxy-6-methylflavone has been demonstrated to dose-dependently decrease infarct volume and improve functional recovery following focal cerebral ischemia.[3][4] This neuroprotective action is attributed to its ability to potentiate tonic inhibition via δ-containing GABAA receptors.[3][4]
Anti-inflammatory Activity
This compound and its analogs exhibit potent anti-inflammatory properties.[2] They have been shown to dampen the inflammatory response by inhibiting the activation of nuclear factor-kappa B (NF-κB), a critical transcription factor in the inflammatory cascade.[3][4] This leads to a reduction in the production of pro-inflammatory cytokines such as IL-1β, TNF-α, and IFN-γ.[3][4] Some studies have also investigated the potential of methylflavones to inhibit nitric oxide (NO) production in stimulated macrophages.[2]
Other Potential Activities
While the primary focus of research has been on neuroprotection and anti-inflammation, other potential biological activities of this compound include antioxidant and anticancer effects, though these are less extensively studied for this specific compound compared to other flavonoids.[1][5]
Quantitative Data
The following tables summarize the available quantitative data on the biological activity of this compound and its derivatives.
Table 1: GABAA Receptor Modulation
| Compound | Receptor Subtype | Assay Type | Parameter | Value | Reference |
| This compound | Rat Cortical Membranes | Radioligand Binding ([³H]-Ro-15-1788) | pKi | 6.74 | [6] |
| This compound | Rat Cortical Membranes | Radioligand Binding ([³H]-flumazenil) | pKi | 6.9 | [6] |
| 2'-Methoxy-6-methylflavone | δ-containing GABAA receptors | Electrophysiology | Effective Concentration | 0.1–10 µM | [3][4] |
Table 2: Neuroprotective and Anti-inflammatory Effects
| Compound | Model | Parameter | Dose/Concentration | Effect | Reference |
| 2'-Methoxy-6-methylflavone | Photothrombotic stroke in mice | Infarct Volume | 30 mg/kg | Significant decrease | [4] |
| 2'-Methoxy-6-methylflavone | LPS-stimulated macrophage cell line | NF-κB Activity | Not specified | Dampened LPS-induced elevation | [3][4] |
| 2'-Methoxy-6-methylflavone | Stroke in mice | Circulating Cytokines (IL-1β, TNF-α, IFN-γ) | Not specified | Dampened stroke-induced increase | [3][4] |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of flavones is the Baker-Venkataraman rearrangement. A general procedure is outlined below:
-
Acetophenone (B1666503) Protection: The hydroxyl group of a substituted 2-hydroxyacetophenone (B1195853) is protected, for example, as a methoxymethyl (MOM) ether.
-
Claisen-Schmidt Condensation: The protected acetophenone is reacted with a substituted benzaldehyde (B42025) in the presence of a base (e.g., potassium hydroxide) to form a chalcone (B49325).
-
Cyclization: The chalcone is cyclized to the flavanone (B1672756) using a suitable reagent like sodium acetate.
-
Oxidation: The flavanone is oxidized to the flavone using an oxidizing agent such as iodine in DMSO.
-
Deprotection: The protecting group is removed to yield the final flavone.
Note: For the synthesis of this compound, 2-hydroxy-5-methylacetophenone would be a suitable starting material.
In Vivo Photothrombotic Stroke Model
This model is used to induce a focal ischemic lesion in the cortex of rodents.[7]
-
Anesthesia: The animal (e.g., mouse) is anesthetized.
-
Photosensitizer Injection: A photosensitive dye, such as Rose Bengal, is administered systemically (e.g., intraperitoneally).
-
Cranial Exposure: The skull is exposed over the target cortical area.
-
Photoactivation: A cold light source is focused on the target area for a specific duration. The light activates the photosensitizer in the blood vessels, leading to endothelial damage, platelet aggregation, and thrombus formation, resulting in a focal stroke.
-
Post-operative Care and Assessment: The animal is allowed to recover, and neurological deficits and infarct volume are assessed at later time points.
Measurement of Cytokine Levels
Cytokine levels in plasma or cell culture supernatants can be measured using several immunoassays.[4]
-
Sample Collection: Blood is collected in tubes containing an anticoagulant (e.g., EDTA) and centrifuged to obtain plasma. Cell culture supernatants are collected and centrifuged to remove cellular debris.
-
Enzyme-Linked Immunosorbent Assay (ELISA): This is a standard method to quantify a single cytokine. A capture antibody specific for the cytokine of interest is coated onto a microplate. The sample is added, followed by a detection antibody conjugated to an enzyme. A substrate is then added, and the resulting color change is proportional to the amount of cytokine present.
-
Multiplex Bead Array: This method allows for the simultaneous measurement of multiple cytokines. Beads coated with different capture antibodies are incubated with the sample. A mixture of biotinylated detection antibodies and a fluorescent reporter (e.g., streptavidin-phycoerythrin) is then added. The fluorescence intensity of each bead population is measured using a flow cytometer.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows related to the biological activity of this compound.
Caption: GABAA Receptor Modulation by this compound Derivatives.
Caption: Inhibition of the NF-κB Signaling Pathway by this compound.
Caption: Experimental Workflow for Assessing Biological Activity.
Conclusion
Synthetic this compound and its derivatives represent a promising class of compounds with significant neuroprotective and anti-inflammatory activities. Their mechanisms of action, involving the modulation of GABAA receptors and inhibition of the NF-κB pathway, provide a solid foundation for further drug development efforts. The data and protocols presented in this guide offer a valuable resource for researchers aiming to explore the full therapeutic potential of this intriguing synthetic flavonoid. Further studies are warranted to fully elucidate the structure-activity relationships and to explore other potential therapeutic applications.
References
- 1. Photothrombotic Middle Cerebral Artery Occlusion in Mice: A Novel Model of Ischemic Stroke | eNeuro [eneuro.org]
- 2. Video: Photothrombotic Ischemia: A Minimally Invasive and Reproducible Photochemical Cortical Lesion Model for Mouse Stroke Studies [jove.com]
- 3. sanguinebio.com [sanguinebio.com]
- 4. Conceptual and methodological issues relevant to cytokine and inflammatory marker measurements in clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photothrombotic Middle Cerebral Artery Occlusion in Mice: A Novel Model of Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. Photothrombotic Ischemia: A Minimally Invasive and Reproducible Photochemical Cortical Lesion Model for Mouse Stroke Studies - PMC [pmc.ncbi.nlm.nih.gov]
6-Methylflavone CAS 29976-75-8 physicochemical properties
An In-depth Technical Guide to the Physicochemical Properties of 6-Methylflavone (CAS 29976-75-8)
Introduction
This compound, with the CAS Registry Number 29976-75-8, is a synthetic flavonoid derivative characterized by a flavone (B191248) backbone with a methyl group substitution at the 6-position.[1] As a member of the flavonoid class, it is investigated for a variety of potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[2] Notably, it has been identified as a positive allosteric modulator of GABAᴀ receptors, suggesting potential applications in neuroscience and pharmacology.[1][3] This document provides a comprehensive overview of its core physicochemical properties, experimental protocols for their determination, and insights into its mechanism of action, tailored for researchers, scientists, and professionals in drug development.
Physicochemical Data
The fundamental physicochemical properties of this compound are summarized below. This data is critical for its application in experimental settings, formulation development, and computational modeling.
Table 1: Core Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 29976-75-8 | [4] |
| Molecular Formula | C₁₆H₁₂O₂ | [1] |
| Molecular Weight | 236.27 g/mol | [2] |
| Appearance | White to beige crystalline solid or powder. | [2] |
| Melting Point | 118-123 °C | [2] |
| Solubility | Water: Insoluble / Limited solubility.[1] DMSO: ≥40.4 mg/mL.[1] Ethanol (B145695): ≥35.2 mg/mL.[1] Acetone: Soluble.[1] | |
| Purity (Typical) | ≥98% (by HPLC) | [2] |
| Storage | Store at 2-8°C. | [2] |
Table 2: Computed Molecular Descriptors and Identifiers
| Descriptor | Value | Source(s) |
| IUPAC Name | 6-methyl-2-phenylchromen-4-one | [4] |
| InChI Key | NOQJBXPAMJLUSS-UHFFFAOYSA-N | [4] |
| Canonical SMILES | Cc1ccc2OC(=CC(=O)c2c1)c3ccccc3 | [4] |
| XLogP3 | 3.9 | |
| Topological Polar Surface Area | 26.3 Ų | |
| Hydrogen Bond Donor Count | 0 | |
| Hydrogen Bond Acceptor Count | 2 | |
| Rotatable Bond Count | 1 |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. The following sections describe standard protocols for the synthesis and characterization of this compound.
Synthesis of this compound via Baker-Venkataraman Rearrangement
The Baker-Venkataraman rearrangement is a classical and reliable method for synthesizing flavones.[5][6] The process involves the conversion of a 2-hydroxyacetophenone (B1195853) to a 1,3-diketone intermediate, which then undergoes acid-catalyzed cyclization.[5][7]
Workflow for Synthesis of this compound
Methodology:
-
Esterification: Dissolve 2'-Hydroxy-5'-methylacetophenone in pyridine. Add benzoyl chloride to the solution. An exothermic reaction occurs. Allow the mixture to stand for 20-30 minutes. Pour the reaction mixture into dilute hydrochloric acid with ice to precipitate the ester product, 2-Benzoyloxy-5-methylacetophenone. Collect the solid by vacuum filtration and wash.[5][7]
-
Rearrangement: Dissolve the dried ester from the previous step in pyridine and add powdered potassium hydroxide (B78521) (KOH). Heat the mixture to approximately 50°C for 20-30 minutes. The formation of a potassium salt of the diketone may be observed. Cool the mixture and acidify with aqueous acetic acid to precipitate the 1,3-diketone intermediate. Collect the solid by filtration.[5]
-
Cyclodehydration: Dissolve the crude 1,3-diketone intermediate in glacial acetic acid. Add a catalytic amount of concentrated sulfuric acid. Heat the mixture in a boiling water bath for approximately 1 hour. Pour the hot reaction mixture onto crushed ice. The final product, this compound, will precipitate. Collect the crude product by vacuum filtration, wash with water until the filtrate is neutral, and recrystallize from a suitable solvent like ethanol to obtain the purified compound.[5][7]
Determination of Melting Point
The melting point is a crucial indicator of purity. A sharp melting range (0.5-1.0°C) is characteristic of a pure compound.
Methodology (Capillary Method):
-
Sample Preparation: Place a small amount of finely powdered, dry this compound onto a clean, dry surface. Tap the open end of a capillary tube into the powder to collect a small amount of the sample.[8] Tap the sealed end of the tube on a hard surface to pack the sample into the bottom, aiming for a sample height of 1-2 mm.[8][9]
-
Apparatus Setup: Place the prepared capillary tube into the sample holder of a melting point apparatus (e.g., Mel-Temp or Thiele tube).
-
Measurement:
-
Heat the apparatus rapidly to a temperature approximately 10-15°C below the expected melting point (118-123°C).[10]
-
Reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.[10]
-
Record the temperature (T₁) at which the first drop of liquid appears.[11]
-
Record the temperature (T₂) at which the entire sample has completely melted into a clear liquid.[11]
-
-
Reporting: The melting point is reported as the range from T₁ to T₂. For a pure sample, this range should be narrow.
Determination of Water Solubility
As this compound has limited water solubility, the Flask Method described in OECD Guideline 105 is appropriate.[12][13]
Methodology (Flask Method - OECD 105):
-
Equilibration: An excess amount of this compound is added to a flask containing high-purity water. The flask is sealed and agitated (e.g., in a shaker bath) at a constant, controlled temperature (e.g., 20 ± 0.5 °C) for a sufficient duration to reach equilibrium (typically 24-48 hours).[13][14]
-
Phase Separation: After agitation, the mixture is allowed to stand at the same constant temperature to allow undissolved solid to settle. The saturated aqueous solution is then separated from the solid phase by centrifugation or filtration, ensuring no solid particles are carried over.[12]
-
Quantification: The concentration of this compound in the clear aqueous phase is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, given the chromophore in the flavone structure.[1][12]
-
Replicates: The experiment should be performed in at least triplicate to ensure the reliability of the results. The final water solubility is reported as the average concentration.
Mechanism of Action & Signaling Pathway
This compound is known to act on the central nervous system, specifically by modulating the function of γ-aminobutyric acid type A (GABAᴀ) receptors.[3] These receptors are ligand-gated ion channels that mediate the majority of fast synaptic inhibition in the brain.
The primary mechanism of action for this compound is as a positive allosteric modulator of the GABAᴀ receptor.[1][3] This means it binds to a site on the receptor that is distinct from the GABA binding site. This binding event enhances the receptor's response to GABA. When GABA binds, the receptor's intrinsic chloride (Cl⁻) channel opens, allowing Cl⁻ ions to flow into the neuron. This influx hyperpolarizes the cell, making it less likely to fire an action potential, thus producing an inhibitory effect. This compound potentiates this effect, leading to increased neuronal inhibition.
Importantly, its action is described as flumazenil-insensitive, indicating that it does not bind to the classical benzodiazepine (B76468) site on the GABAᴀ receptor.[3][15]
References
- 1. CAS 29976-75-8: this compound | CymitQuimica [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. benchchem.com [benchchem.com]
- 6. en.wikipedia.org [en.wikipedia.org]
- 7. books.rsc.org [books.rsc.org]
- 8. byjus.com [byjus.com]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 11. pennwest.edu [pennwest.edu]
- 12. filab.fr [filab.fr]
- 13. oecd.org [oecd.org]
- 14. Water Solubility | Scymaris [scymaris.com]
- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Natural Sources of Methylated Flavones
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methylated flavones, a unique subclass of flavonoids, are gaining significant attention within the scientific community due to their enhanced bioavailability and potent pharmacological activities. Unlike their hydroxylated counterparts, the methylation of flavones dramatically increases their metabolic stability, facilitating greater absorption and efficacy. This technical guide provides a comprehensive overview of the discovery of methylated flavones, their natural distribution, and detailed methodologies for their extraction, isolation, and analysis. Furthermore, it delves into the key signaling pathways modulated by these compounds, offering insights for future research and drug development.
Discovery and Significance of Methylated Flavones
The discovery of methylated flavones as potent bioactive molecules arose from the need to overcome the low oral bioavailability of common dietary flavonoids.[1] While flavonoids demonstrated promising therapeutic potential in vitro, their efficacy in vivo was often limited by extensive metabolism in the intestine and liver.[2] Methylation of the free hydroxyl groups on the flavone (B191248) structure was identified as a key natural modification that significantly enhances metabolic stability by preventing conjugation reactions, leading to improved intestinal absorption and higher plasma concentrations.[2] This increased bioavailability, coupled with potent intrinsic activity, positions methylated flavones as promising candidates for pharmaceutical and nutraceutical applications.[3][4]
Natural Sources and Distribution
Methylated flavones are predominantly found in the plant kingdom, with citrus fruits being a particularly rich source.[3] The peels of oranges, tangerines, and mandarins contain high concentrations of polymethoxylated flavones such as nobiletin, tangeretin (B192479), and sinensetin.[5][6][7] Other notable plant sources include certain herbs and medicinal plants. For instance, the Brassicaceae family is known to contain bioactive methylated flavone regioisomers.[3][8] The concentration of these compounds can vary significantly depending on the plant species, cultivar, geographical origin, and stage of maturity.[6]
Data Presentation: Quantitative Analysis of Methylated Flavones in Natural Sources
The following tables summarize the concentrations of prominent methylated flavones found in various plant materials. This data is crucial for selecting optimal sources for extraction and for standardizing research protocols.
Table 1: Concentration of Tangeretin in Citrus Peels
| Citrus Species | Variety | Tangeretin Content (mg/100g fresh weight) | Reference |
| Tangerine | Dancy | 182.8 | [5] |
| Mandarin Orange | King | 40.6 | [5] |
| Grapefruit | Duncan | 15.0 | [5] |
| Tangor | Temple Orange | 8.8 | [5] |
| Citrus reticulata Blanco | - | 174.94 (µ g/100g ) | |
| Citrus reticulata Kinnow | - | 84.03 (µ g/100g ) |
Table 2: Concentration of Nobiletin in Citrus Peels
| Citrus Species | Variety/Source | Nobiletin Content | Reference |
| Orange Peel Oil | - | 1.50 g/L | [6] |
| King Tangerine | - | 0.60 g/L | [6] |
| Orange | - | 0.50 g/L | [6] |
| Clementine Tangerine | - | 0.40 g/L | [6] |
| Orange Peels (China) | - | 7.79 mg/g (dried) | [6] |
| Orange Peels (California) | - | 0.43 mg/g (dried) | [6] |
| Citrus reticulata Blanco | - | 438.9 (µ g/100g ) | |
| Citrus reticulata Kinnow | - | 336.39 (µ g/100g ) |
Table 3: Concentration of Sinensetin in Plant Sources
| Plant Source | Extraction/Analysis Method | Sinensetin Content | Reference |
| Citrus reticulata | Sephadex LH-20 column chromatography and preparative TLC | 23.4 mg from 100 mg ethyl acetate (B1210297) extract | [7][9] |
| Citrus reticulata Peels | Silica (B1680970) gel column chromatography | 38.8 mg from 500 g dry weight | [7][9] |
| Citrus reticulata | HSCCC and preparative HPLC | 27.7 mg | [7][9] |
| Sweet Portuguese Oranges (Newhall variety) | Supercritical fluid technology and HPLC-UV/DAD | 17.36 mg/g in polymethoxyflavone-enriched extract | [7][9] |
| Citrus sinensis Peels | - | 13.4 mg from 955 g dried peels | [7][9] |
Table 4: Concentration of Other Methylated Flavones
| Methylated Flavone | Plant Source | Concentration | Reference |
| 5,7,4′-trihydroxy-3′-methoxyflavone | Coronopus didymus | At least 1.60 mg per 10 g plant material | [3][8] |
| Eupatorin | Eupatorium perfoliatum | Present, but quantitative data is limited | [10] |
Experimental Protocols
Extraction of Methylated Flavones from Plant Material
The choice of extraction method is critical for obtaining high yields of methylated flavones. Due to their relatively non-polar nature compared to flavonoid glycosides, solvents such as methanol (B129727), ethanol (B145695), and acetone (B3395972) are effective.[11][12] Modern extraction techniques like ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) offer advantages in terms of efficiency and reduced solvent consumption.[12][13]
Protocol 1: Ultrasound-Assisted Extraction (UAE)
-
Sample Preparation: Air-dry the plant material (e.g., citrus peels) and grind it into a fine powder to increase the surface area for extraction.
-
Solvent Selection: Prepare a 70% ethanol solution.
-
Extraction Process:
-
Weigh 1 g of the powdered plant material and place it in a beaker.
-
Add 20 mL of the 70% ethanol solution (solid-to-solvent ratio of 1:20).
-
Place the beaker in an ultrasonic bath.
-
Sonication is to be carried out at a frequency of 40 kHz and a temperature of 50°C for 30 minutes.[13]
-
-
Separation: After sonication, separate the extract from the solid residue by filtration using Whatman No. 1 filter paper or by centrifugation at 4000 rpm for 15 minutes.
-
Concentration: The supernatant containing the methylated flavones can be concentrated using a rotary evaporator under reduced pressure.
Protocol 2: Microwave-Assisted Extraction (MAE)
-
Sample Preparation: Prepare the plant material as described in the UAE protocol.
-
Solvent Selection: Prepare an 80% methanol solution.
-
Extraction Process:
-
Weigh 0.5 g of the powdered plant material into a microwave extraction vessel.
-
Add 20 mL of the 80% methanol solution.
-
Seal the vessel and place it in the microwave extraction system.
-
Set the microwave power to 400 W and the extraction time to 5 minutes at a temperature of 80°C.
-
-
Separation and Concentration: Follow the same procedure as described in the UAE protocol.
Isolation and Purification by Column Chromatography
Column chromatography is a widely used technique for the separation and purification of methylated flavones from crude extracts.[14] Silica gel and Sephadex LH-20 are common stationary phases.[7][9][14]
Protocol 3: Column Chromatography on Silica Gel
-
Column Packing: Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent like hexane (B92381) and pour it into a glass column to create a packed bed.
-
Sample Loading: Dissolve the concentrated crude extract in a minimal amount of the initial mobile phase and load it onto the top of the silica gel column.
-
Elution: Begin elution with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner.
-
Fraction Collection: Collect the eluate in fractions and monitor the separation using thin-layer chromatography (TLC).
-
Analysis: Combine fractions containing the desired methylated flavone and concentrate them. The purity can be assessed by HPLC.
Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC is the standard analytical technique for the identification and quantification of methylated flavones.[5][15] A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of methanol or acetonitrile (B52724) and water.[16]
Protocol 4: HPLC Analysis of Methylated Flavones
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or diode-array detector (DAD) is required.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 5 µm particle size, 150 x 4.6 mm).[16]
-
Mobile Phase: A gradient elution is often employed. For example, a starting mobile phase of 50% methanol in water, gradually increasing to 100% methanol over 30 minutes.
-
Flow Rate: 1.0 mL/min.[5]
-
Detection: UV detection at a wavelength of 330 nm.[5]
-
Injection Volume: 20 µL.
-
-
Standard Preparation: Prepare a series of standard solutions of the target methylated flavone (e.g., nobiletin, tangeretin) of known concentrations in the mobile phase.
-
Quantification: Inject the standards to generate a calibration curve by plotting peak area against concentration. Inject the sample extract and determine the concentration of the methylated flavone by comparing its peak area to the calibration curve.[15]
Key Signaling Pathways Modulated by Methylated Flavones
Methylated flavones exert their biological effects by modulating various intracellular signaling pathways, which are critical in the pathogenesis of diseases like cancer and inflammation.[17][18]
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[18] Flavones, including their methylated derivatives, have been shown to suppress the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes.[17]
Caption: Inhibition of the NF-κB signaling pathway by methylated flavones.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular processes such as proliferation, differentiation, and apoptosis.[19] Flavonoids can modulate this pathway to exert anti-inflammatory and anti-cancer effects.[19][[“]]
Caption: Modulation of the MAPK signaling pathway by methylated flavones.
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is crucial for cell survival, growth, and proliferation.[21] Its dysregulation is often implicated in cancer. Nobiletin and tangeretin have been shown to inhibit this pathway, contributing to their anti-cancer properties.[21][22][23]
Caption: Inhibition of the PI3K/Akt signaling pathway by methylated flavones.
Conclusion and Future Directions
Methylated flavones represent a promising class of natural compounds with significant therapeutic potential. Their enhanced bioavailability addresses a key limitation of many other flavonoids. The detailed protocols provided in this guide offer a foundation for researchers to explore the rich natural sources of these compounds and to conduct further investigations into their mechanisms of action. Future research should focus on clinical trials to validate the efficacy of methylated flavones in human health and disease, as well as on exploring synergistic effects with other therapeutic agents. The continued study of these fascinating molecules holds great promise for the development of novel, effective, and safe therapies.
References
- 1. avensonline.org [avensonline.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Isolation, separation, identification, and quantification of bioactive methylated flavone regioisomers by UHPLC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. Sinensetin: An Insight on Its Pharmacological Activities, Mechanisms of Action and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 10. herbalmateriamedica.wordpress.com [herbalmateriamedica.wordpress.com]
- 11. e3s-conferences.org [e3s-conferences.org]
- 12. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Chromatographic methods for the identification of flavonoids | Auctores [auctoresonline.org]
- 15. Avens Publishing Group - Rapid Quantification of Nobiletin and Tangeretin in Citrus Peel Extractions by Raman Spectroscopy [avensonline.org]
- 16. Determination of polymethoxylated flavones in peels of selected Jamaican and Mexican citrus (Citrus spp.) cultivars by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Anti-Inflammatory Mechanisms of Dietary Flavones: Tapping into Nature to Control Chronic Inflammation in Obesity and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 20. consensus.app [consensus.app]
- 21. Nobiletin, a citrus flavonoid, suppresses invasion and migration involving FAK/PI3K/Akt and small GTPase signals in human gastric adenocarcinoma AGS cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Dietary flavonoid tangeretin induces reprogramming of epithelial to mesenchymal transition in prostate cancer cells by targeting the PI3K/Akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
spectroscopic characterization of 6-Methylflavone (NMR, IR, MS)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characterization of 6-Methylflavone, a methylated flavone (B191248) derivative of interest in medicinal chemistry and drug discovery. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with standardized experimental protocols for acquiring such spectra.
Quantitative Spectroscopic Data
The spectroscopic data for this compound is summarized in the tables below, providing a clear reference for compound identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for this compound (Acetone-d₆, 600 MHz) [1][2]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.12 | m | 2H | H-2', H-6' |
| 7.94 | s | 1H | H-5 |
| 7.67 | s | 2H | H-7, H-8 |
| 7.63 | m | 3H | H-3', H-4', H-5' |
| 6.88 | s | 1H | H-3 |
| 2.50 | s | 3H | 6-CH₃ |
Table 2: ¹³C NMR Spectroscopic Data for this compound (Acetone-d₆, 151 MHz) [2][3]
| Chemical Shift (δ) ppm | Assignment |
| 178.0 | C-4 |
| 163.8 | C-2 |
| 155.4 | C-8a |
| 136.1 | C-6 |
| 135.9 | C-8 |
| 132.8 | C-1' |
| 132.4 | C-4' |
| 130.0 | C-3', C-5' |
| 127.2 | C-2', C-6' |
| 125.3 | C-5 |
| 124.5 | C-4a |
| 119.0 | C-7 |
| 107.8 | C-3 |
| 20.9 | 6-CH₃ |
Infrared (IR) Spectroscopy
Table 3: Characteristic Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium | Aromatic C-H Stretch |
| ~2920 | Weak | Aliphatic C-H Stretch (CH₃) |
| ~1640 | Strong | C=O Stretch (γ-pyrone) |
| ~1600, ~1480, ~1450 | Medium-Strong | Aromatic C=C Stretch |
| ~1220 | Medium | C-O-C Stretch (ether) |
| ~840 | Strong | C-H Bending (out-of-plane) |
Note: The exact positions of IR absorption bands can vary slightly depending on the sample preparation method (e.g., KBr pellet, ATR).
Mass Spectrometry (MS)
Table 4: Mass Spectrometric Data for this compound
| Technique | Ionization Mode | Observed m/z | Assignment |
| ESI-MS | Positive | 237.1 | [M+H]⁺ |
Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A high-field NMR spectrometer (e.g., 600 MHz) is utilized for acquiring both ¹H and ¹³C NMR spectra.
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., acetone-d₆, chloroform-d). For the data presented, acetone-d₆ was used.[1][2][3]
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Tune and shim the spectrometer to the sample.
-
Acquire the spectrum using a standard pulse program.
-
Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
Process the data by applying a Fourier transform, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak (acetone-d₆ at δ 2.05 ppm).
¹³C NMR Acquisition:
-
Utilize a proton-decoupled pulse sequence.
-
Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Process the data similarly to the ¹H NMR spectrum.
-
Reference the spectrum to the solvent peak (acetone-d₆ at δ 29.84 and 206.26 ppm).
Infrared (IR) Spectroscopy (KBr Pellet Method)
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.
Sample Preparation:
-
Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.
-
Transfer the finely ground powder to a pellet press.
-
Apply pressure (typically 8-10 tons) to form a transparent or semi-transparent pellet.
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹.
-
Collect and average a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
-
The acquired spectrum should be baseline corrected and displayed in terms of transmittance or absorbance.
Mass Spectrometry (MS)
Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source, often coupled with a liquid chromatography system (LC-MS).
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent such as methanol (B129727) or acetonitrile (B52724) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution with the mobile phase (e.g., a mixture of acetonitrile and water with 0.1% formic acid) to a final concentration of 1-10 µg/mL.
Data Acquisition (Positive Ion Mode):
-
Introduce the sample solution into the ESI source via direct infusion or through an LC system.
-
Operate the ESI source in positive ion mode.
-
Typical ESI source parameters include a capillary voltage of 3-4 kV, a source temperature of 100-150°C, and a desolvation gas temperature of 250-350°C.
-
Acquire full scan mass spectra over a relevant mass range (e.g., m/z 100-500).
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic characterization of a small molecule like this compound.
Caption: Workflow for Spectroscopic Characterization.
References
6-Methylflavone as a Positive Allosteric Modulator of GABA-A Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 6-methylflavone as a positive allosteric modulator (PAM) of the γ-aminobutyric acid type A (GABA-A) receptor. It delves into the mechanism of action, subtype selectivity, and quantitative pharmacological data associated with this compound and related flavonoids. Detailed experimental protocols for key assays, including two-electrode voltage clamp (TEVC) and radioligand binding assays, are provided to facilitate further research. Furthermore, this guide explores the structure-activity relationships of flavone (B191248) derivatives and the potential in vivo effects of these compounds. Visual diagrams of the core signaling pathway and experimental workflows are included to enhance understanding.
Introduction: The GABA-A Receptor and Allosteric Modulation
The GABA-A receptor is the primary inhibitory neurotransmitter receptor in the central nervous system (CNS).[1] It is a ligand-gated ion channel that, upon binding the neurotransmitter GABA, opens to allow the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and subsequent inhibition of neurotransmission.[2] The receptor is a pentameric structure composed of various subunits (α, β, γ, δ, ε, π, θ, and ρ), with the most common stoichiometry in the brain being two α, two β, and one γ subunit.[3]
Positive allosteric modulators (PAMs) are compounds that bind to a site on the receptor distinct from the GABA binding site (an allosteric site) and enhance the receptor's response to GABA.[4] This can manifest as an increase in the frequency or duration of channel opening, leading to a greater inhibitory effect.[5] Well-known examples of GABA-A receptor PAMs include benzodiazepines and barbiturates, which are widely used for their anxiolytic, sedative, and anticonvulsant properties.[2]
This compound: A Flavonoid Modulator
Flavonoids are a class of naturally occurring polyphenolic compounds that have been shown to interact with the GABA-A receptor. This compound, a synthetic flavonoid derivative, has been identified as a positive allosteric modulator of GABA-A receptors.[4] Unlike classical benzodiazepines, this compound's modulatory effect is insensitive to the benzodiazepine (B76468) antagonist flumazenil, indicating that it acts at a different allosteric site.[4]
Mechanism of Action
This compound enhances the GABA-induced chloride current at specific GABA-A receptor subtypes. This potentiation of the GABAergic response underlies its potential pharmacological effects. The interaction of this compound with the receptor increases the efficacy of GABA, meaning that a given concentration of GABA produces a larger inhibitory current in the presence of the modulator.
Caption: Signaling pathway of GABA-A receptor positive allosteric modulation by this compound.
Quantitative Pharmacological Data
The positive allosteric modulatory effects of this compound and its analogs have been quantified using electrophysiological techniques, primarily the two-electrode voltage clamp (TEVC) method in Xenopus oocytes expressing specific recombinant GABA-A receptor subtypes.
Table 1: Potentiation of GABA-A Receptor Subtypes by this compound and Related Flavonoids
| Compound | Receptor Subtype | EC50 (µM) | Maximum Potentiation (%) | Reference |
| This compound | α1β2γ2L | - | 183 ± 39 | [6] |
| This compound | α2β2γ2L | - | 183 ± 39 | [6] |
| 6-Methylflavanone | α1β2γ2L | 22 | 120 | [6] |
| 6-Methylflavanone | α2β2γ2L | 10 | 417 | [6] |
| 6-Methylflavanone | α1β2 | 6 | 130 | [6] |
| 3-OH-2'MeO-6MF | α1β2γ2L | 38-106 | - | [3] |
| 3-OH-2'MeO-6MF | α2β2γ2L | 38-106 | - | [3] |
| 3-OH-2'MeO-6MF | α4β2δ | 1.4-2.5 | 105 (agonist) | [3] |
| 3-OH-2'MeO-6MF | α4β1δ | - | 61 (partial agonist) | [3] |
Note: '-' indicates data not reported in the cited literature. Maximum potentiation is of the EC10-20 GABA response.
Experimental Protocols
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This protocol describes the methodology for assessing the modulatory effects of this compound on recombinant GABA-A receptors expressed in Xenopus laevis oocytes.
Caption: Experimental workflow for Two-Electrode Voltage Clamp (TEVC) analysis.
Materials:
-
Xenopus laevis oocytes
-
cRNA for desired GABA-A receptor subunits (α, β, γ)
-
Oocyte Ringer's solution (OR2): 92.5 mM NaCl, 2.5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5[7]
-
Two-electrode voltage clamp amplifier and data acquisition system
-
Glass microelectrodes (filled with 3 M KCl)
-
GABA and this compound stock solutions
Procedure:
-
Oocyte Preparation and cRNA Injection: Surgically remove oocytes from a female Xenopus laevis and treat with collagenase to defolliculate. Inject oocytes with a mixture of cRNAs encoding the desired GABA-A receptor subunits. Incubate the injected oocytes in OR2 solution at 18°C for 2-4 days to allow for receptor expression.[8]
-
Electrode Preparation: Pull glass capillaries to create microelectrodes with a resistance of 0.5-5 MΩ when filled with 3 M KCl.
-
Recording Setup: Place an oocyte in a recording chamber continuously perfused with OR2 solution. Impale the oocyte with two microelectrodes, one for voltage recording and one for current injection.
-
Voltage Clamping: Clamp the oocyte membrane potential at a holding potential of -70 mV.[7]
-
Drug Application:
-
Establish a stable baseline current in OR2.
-
Apply a concentration of GABA that elicits a small, reproducible current (EC10-20).
-
After washout and return to baseline, co-apply the same concentration of GABA with varying concentrations of this compound.
-
Perform a thorough washout between applications.
-
-
Data Analysis:
-
Measure the peak amplitude of the GABA-induced current in the absence and presence of this compound.
-
Calculate the percentage potentiation using the formula: [((I_GABA+6MF / I_GABA) - 1) * 100], where I_GABA+6MF is the current in the presence of GABA and this compound, and I_GABA is the control GABA current.
-
Plot the percentage potentiation against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC50 value.
-
Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of this compound for the benzodiazepine binding site on the GABA-A receptor, using [³H]flunitrazepam as the radioligand.
Materials:
-
Rat brain membranes (or membranes from cells expressing recombinant GABA-A receptors)
-
[³H]Flunitrazepam
-
Unlabeled diazepam (for non-specific binding)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation counter and scintillation fluid
Procedure:
-
Membrane Preparation: Homogenize rat whole brains (excluding cerebellum) in an appropriate buffer. Perform a series of centrifugations to isolate the cell membrane fraction. Resuspend the final membrane pellet in the assay buffer.[9]
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Membranes + [³H]Flunitrazepam (e.g., 1 nM) + assay buffer.
-
Non-specific Binding (NSB): Membranes + [³H]Flunitrazepam + a high concentration of unlabeled diazepam (e.g., 10 µM).[9]
-
Competition: Membranes + [³H]Flunitrazepam + varying concentrations of this compound.
-
-
Incubation: Incubate the plate at 4°C for 60-90 minutes to allow the binding to reach equilibrium.[2]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity (counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Use non-linear regression to fit the data and determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [³H]flunitrazepam).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Structure-Activity Relationships (SAR)
The chemical structure of flavonoids plays a crucial role in their activity at the GABA-A receptor. Studies on various flavone derivatives have revealed key structural features that influence their potency and efficacy.
-
Substitution at the 6-position: The presence of a methyl group at the 6-position, as in this compound, is an important determinant of its positive modulatory activity.[1] Other substitutions at this position, such as a hydroxyl group (as in 6-hydroxyflavone), can also confer subtype-selective modulatory effects.[1]
-
Saturation of the C2-C3 double bond: The saturation of the double bond between carbons 2 and 3 of the C ring, converting a flavone to a flavanone (B1672756) (e.g., 6-methylflavanone), can significantly alter the efficacy and subtype selectivity. 6-Methylflavanone, for instance, shows greater efficacy at α2-containing receptors compared to α1-containing receptors, a selectivity not observed with this compound.[6]
-
Other substitutions: Hydroxylation and methoxylation at various positions on the A and B rings can also impact the affinity and modulatory profile of flavonoids at the GABA-A receptor.[10]
In Vivo Effects and Pharmacokinetics
Preclinical Evidence of Anxiolytic and Sedative Effects
In vivo studies in animal models have demonstrated the potential anxiolytic and sedative effects of this compound derivatives. For example, 2'-methoxy-6-methylflavone has been shown to exhibit anxiolytic-like effects in the elevated plus-maze and light/dark box tests in mice, with sedative effects observed at higher doses.[11][12] These behavioral effects are consistent with the positive allosteric modulation of GABA-A receptors.
Pharmacokinetics and Metabolism
The bioavailability and metabolism of flavonoids are critical factors for their potential therapeutic use. Methoxyflavones, including this compound, are generally expected to have low oral bioavailability due to first-pass metabolism in the liver and intestines.[13]
-
Phase I Metabolism: The primary metabolic pathways for methoxyflavones are O-demethylation and hydroxylation, mediated by cytochrome P450 enzymes.[13]
-
Phase II Metabolism: The resulting hydroxylated metabolites can then undergo conjugation reactions, such as glucuronidation and sulfation, to facilitate their excretion.
Further pharmacokinetic studies are necessary to fully characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel GABA-A receptor positive allosteric modulators. Its flumazenil-insensitivity suggests a mechanism of action distinct from classical benzodiazepines, which may offer a different therapeutic profile. The ability to modify the flavonoid structure to achieve subtype selectivity, as demonstrated with 6-methylflavanone, opens avenues for designing compounds with more targeted effects, potentially separating anxiolytic properties from sedative side effects.
Future research should focus on:
-
Elucidating the precise binding site of this compound on the GABA-A receptor.
-
Conducting comprehensive structure-activity relationship studies to optimize potency and selectivity.
-
Performing detailed in vivo pharmacokinetic and pharmacodynamic studies to assess the therapeutic potential of this compound and its derivatives.
This in-depth technical guide provides a solid foundation for researchers and drug development professionals to advance the study of this compound and related flavonoids as a novel class of GABA-A receptor modulators.
References
- 1. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]
- 2. benchchem.com [benchchem.com]
- 3. 3-Hydroxy-2'-methoxy-6-methylflavone: a potent anxiolytic with a unique selectivity profile at GABA(A) receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Flavonoid modulation of GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PDSP - GABA [kidbdev.med.unc.edu]
- 6. 6-Methylflavanone, a more efficacious positive allosteric modulator of gamma-aminobutyric acid (GABA) action at human recombinant alpha2beta2gamma2L than at alpha1beta2gamma2L and alpha1beta2 GABA(A) receptors expressed in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Two-electrode voltage-clamp technique [bio-protocol.org]
- 8. Two-electrode Voltage-clamp Recordings in Xenopus laevis Oocytes: Reconstitution of Abscisic Acid Activation of SLAC1 Anion Channel via PYL9 ABA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. mdpi.com [mdpi.com]
- 11. 2'-Methoxy-6-methylflavone: a novel anxiolytic and sedative with subtype selective activating and modulating actions at GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 2′-Methoxy-6-methylflavone: a novel anxiolytic and sedative with subtype selective activating and modulating actions at GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
The Role of 6-Methylflavone in Plant Defense: A Technical Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct research on the specific role of 6-methylflavone in plant defense is limited. This guide synthesizes current knowledge on flavonoid and methylated flavonoid biochemistry, plant defense signaling, and relevant experimental methodologies to build a comprehensive overview of the putative role of this compound. Data and pathways for closely related compounds are presented as illustrative examples.
Executive Summary
Flavonoids are a diverse class of secondary metabolites crucial for plant survival, acting as signaling molecules, pigments, and antimicrobial agents. Methylation of the flavonoid core, as seen in this compound, can enhance their lipophilicity and biological activity, potentially increasing their efficacy in plant defense. This technical guide explores the hypothesized role of this compound in protecting plants against pathogens and herbivores. It covers the biosynthesis of flavonoids, the influence of key defense hormones such as jasmonic acid and salicylic (B10762653) acid, and the potential mechanisms of action. While specific quantitative data for this compound is scarce, this paper provides context through data from other methylated flavonoids and outlines the experimental protocols necessary to investigate its role further.
Biosynthesis of Flavonoids and the Role of Methylation
Flavonoids are synthesized via the phenylpropananoid pathway. The core pathway involves the condensation of p-coumaroyl-CoA and malonyl-CoA to form a chalcone (B49325) scaffold, which is then isomerized into a flavanone. Flavanones are precursors to various flavonoid classes, including flavones. The introduction of a methyl group, such as in this compound, is typically a late-stage modification catalyzed by O-methyltransferases (OMTs).
Methylation can alter the biological activity of flavonoids. For instance, O-methylated flavonoids in maize have been shown to possess antifungal properties.[1] This modification may enhance the ability of the compound to cross cell membranes, increasing its toxicity to pathogens.
Putative Role in Plant Defense Against Pathogens
Flavonoids can act as phytoalexins, which are antimicrobial compounds produced by plants in response to pathogen attack.[2][3] The antifungal activity of flavonoids is structure-dependent. While some studies suggest that unsubstituted flavones show the strongest activity, others have found that methylated flavonoids exhibit a potent antifungal effect.[4] The mechanism of action can involve the disruption of microbial membranes, inhibition of spore germination, and interference with pathogen enzymes.[4]
Quantitative Data on Antifungal Activity of Methylated Flavonoids
| Compound | Pathogen | Bioassay | Result | Reference |
| Xilonenin (O-dimethyl-2-hydroxynaringenin) | Fusarium graminearum | In vitro growth inhibition | Significant dose-dependent reduction in growth | [5] |
| Xilonenin (O-dimethyl-2-hydroxynaringenin) | Fusarium verticillioides | In vitro growth inhibition | Significant reduction in growth at 100 µg/mL | [5] |
| Genkwanin (O-methylflavonoid) | Fusarium verticillioides | In vitro growth inhibition | Negative effect on growth | [1] |
| Genkwanin (O-methylflavonoid) | Rhizopus microsporus | In vitro growth inhibition | Strong dose-dependent activity | [1] |
| Polymethoxylated Flavonoids (PMFs) Mix | Penicillium italicum | Minimum Inhibitory Concentration (MIC) | 62.5 mg L⁻¹ | [6] |
| Polymethoxylated Flavonoids (PMFs) Mix | Penicillium italicum | Minimum Fungicidal Concentration (MFC) | 250 mg L⁻¹ | [6] |
| 6-Methylcoumarin | Valsa mali | Mycelial growth inhibition | EC₅₀ = 185.49 mg/L | [7] |
| 6-Methylcoumarin | Valsa mali | Spore germination inhibition | EC₅₀ = 54.62 mg/L | [7] |
Putative Role in Plant Defense Against Herbivores
Flavonoids can deter insect feeding and reduce their growth and fecundity.[8][9][10][11] They can act as antifeedants, toxins, or disrupt the insect's digestive processes. A recent study on the cotton aphid, Aphis gossypii, demonstrated that several flavonoids, including kaempferol, genistein, luteolin, and apigenin, had a strong deterrent effect on aphid settling.[9][10]
Quantitative Data on Insecticidal Activity of Flavonoids
While no specific data for this compound was found, the following table presents data for other flavonoids against insect pests, illustrating the potential for this class of compounds.
| Compound | Insect Pest | Bioassay | Result | Reference |
| Kaempferol | Aphis gossypii | Settling deterrence | Deterrence Index > 30% | [9][10] |
| Genistein | Aphis gossypii | Settling deterrence | Deterrence Index > 30% | [9][10] |
| Luteolin | Aphis gossypii | Settling deterrence | Deterrence Index > 30% | [9][10] |
| Apigenin | Aphis gossypii | Settling deterrence | Deterrence Index > 30% | [9][10] |
| Various Flavonoids | Various Insects | Lethal Dose (LD₅₀), Lethal Concentration (LC₅₀) | Varies by compound and insect | [8] |
Signaling Pathways in this compound-Mediated Defense
The biosynthesis of defense-related flavonoids is often regulated by plant signaling hormones such as jasmonic acid (JA) and salicylic acid (SA).[12][13][14][15][16][17] These hormones are produced in response to pathogen attack or herbivory and trigger a cascade of gene expression changes, leading to the production of defense compounds.
Jasmonic Acid (JA) and Salicylic Acid (SA) Signaling
Elicitors, such as chitosan (B1678972) or components from pathogen cell walls, can trigger the JA and SA signaling pathways.[18][19][20][21][22] This leads to the activation of transcription factors that upregulate genes encoding enzymes of the flavonoid biosynthetic pathway, such as Phenylalanine Ammonia-Lyase (PAL) and Chalcone Synthase (CHS).[12][14][23] It is plausible that these pathways also regulate the specific O-methyltransferases responsible for the synthesis of this compound.
Caption: Hypothesized Salicylic Acid (SA) signaling pathway inducing this compound biosynthesis.
Caption: Hypothesized Jasmonic Acid (JA) signaling pathway inducing this compound biosynthesis.
Experimental Protocols
Extraction and Quantification of this compound from Plant Tissue
This protocol outlines a general method for the extraction and quantification of flavonoids from plant leaves, which can be adapted for this compound.
Caption: Workflow for the extraction and quantification of this compound.
Detailed Methodology:
-
Sample Preparation: Freshly harvested plant leaves are immediately frozen in liquid nitrogen and lyophilized. The dried tissue is then ground into a fine powder.
-
Extraction: A known weight of the powdered tissue (e.g., 100 mg) is suspended in an appropriate solvent (e.g., 80% methanol) in a microcentrifuge tube. The suspension is sonicated for 30 minutes at room temperature.
-
Clarification: The mixture is centrifuged at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the solid material.
-
Filtration: The supernatant is carefully collected and filtered through a 0.22 µm syringe filter into an HPLC vial.
-
HPLC-DAD/MS Analysis: The filtered extract is analyzed using a High-Performance Liquid Chromatography system coupled with a Diode-Array Detector (HPLC-DAD) and a Mass Spectrometer (MS).[24][25][26][27][28]
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acidified water (e.g., 0.1% formic acid) and methanol (B129727) or acetonitrile.
-
Detection: DAD is used for quantification by comparing the peak area at the maximum absorbance wavelength for this compound with a standard curve. MS is used for confirmation of the compound's identity based on its mass-to-charge ratio.
-
-
Quantification: A standard curve is generated using known concentrations of pure this compound. The concentration of this compound in the plant extract is determined by interpolating its peak area from the standard curve.
In Vitro Antifungal Bioassay
This protocol describes a method to assess the direct antifungal activity of this compound against a plant pathogenic fungus.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Phytoalexins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Deciphering the Role of Phytoalexins in Plant-Microorganism Interactions and Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flavonoids as Important Molecules of Plant Interactions with the Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biosynthesis and antifungal activity of fungus-induced O-methylated flavonoids in maize - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antifungal Activity of Polymethoxylated Flavonoids (PMFs)-Loaded Citral Nanoemulsion against Penicillium italicum by Causing Cell Membrane Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Flavonoids as Insecticides in Crop Protection—A Review of Current Research and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Application of flavonoid compounds suppresses the cotton aphid, Aphis gossypii - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Application of flavonoid compounds suppresses the cotton aphid, Aphis gossypii [frontiersin.org]
- 11. Evaluating the Effects of Flavonoids on Insects: Implications for Managing Pests Without Harming Beneficials | MDPI [mdpi.com]
- 12. Frontiers | Salicylic Acid Induction of Flavonoid Biosynthesis Pathways in Wheat Varies by Treatment [frontiersin.org]
- 13. Ethylene mediates the branching of the jasmonate‐induced flavonoid biosynthesis pathway by suppressing anthocyanin biosynthesis in red Chinese pear fruits - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Jasmonate-induced changes in flavonoid metabolism in barley (Hordeum vulgare) leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Salicylic Acid Induction of Flavonoid Biosynthesis Pathways in Wheat Varies by Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. hort [journals.ashs.org]
- 18. Chitosan Elicitation Impacts Flavonolignan Biosynthesis in Silybum marianum (L.) Gaertn Cell Suspension and Enhances Antioxidant and Anti-Inflammatory Activities of Cell Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 19. [PDF] Chemical Elicitors-Induced Variation in Cellular Biomass, Biosynthesis of Secondary Cell Products, and Antioxidant System in Callus Cultures of Fagonia indica | Semantic Scholar [semanticscholar.org]
- 20. mdpi.com [mdpi.com]
- 21. Chemical Elicitors-Induced Variation in Cellular Biomass, Biosynthesis of Secondary Cell Products, and Antioxidant System in Callus Cultures of Fagonia indica - PMC [pmc.ncbi.nlm.nih.gov]
- 22. [PDF] Chemical Elicitor-Induced Modulation of Antioxidant Metabolism and Enhancement of Secondary Metabolite Accumulation in Cell Suspension Cultures of Scrophularia kakudensis Franch | Semantic Scholar [semanticscholar.org]
- 23. Expression Profiling of Flavonoid Biosynthesis Genes and Secondary Metabolites Accumulation in Populus under Drought Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. A reversed phase HPLC-DAD method for the determination of phenolic compounds in plant leaves - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 26. researchgate.net [researchgate.net]
- 27. An HPLC-DAD Method to Quantify Flavonoids in Sonchus arvensis and Able to Classify the Plant Parts and Their Geographical Area through Principal Component Analysis [mdpi.com]
- 28. scielo.br [scielo.br]
Preliminary Cytotoxicity Screening of 6-Methylflavone on Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flavonoids, a class of naturally occurring polyphenolic compounds, have garnered significant attention in oncological research for their potential as anticancer agents. Their diverse chemical structures contribute to a wide range of biological activities, including the modulation of key signaling pathways involved in cell proliferation, apoptosis, and angiogenesis. 6-Methylflavone, a derivative of the flavone (B191248) backbone, is a subject of interest for its potential cytotoxic effects on cancer cells. The methylation of the flavone structure can enhance metabolic stability and membrane transport, potentially increasing its bioavailability and efficacy.[1] This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of this compound, summarizing the available data, detailing relevant experimental protocols, and visualizing potential mechanisms of action to guide further research and development.
Disclaimer: Publicly available data on the specific cytotoxicity of this compound across a wide range of cancer cell lines is limited. Therefore, this guide incorporates data from structurally related compounds, such as 6-methoxyflavone (B191845) and other C-methylated flavones, to provide a comprehensive framework for experimental design and data interpretation. All data derived from related compounds will be clearly indicated.
Data Presentation: Cytotoxicity of this compound and Related Compounds
The primary goal of a preliminary cytotoxicity screening is to determine the concentration at which a compound inhibits cancer cell growth, typically expressed as the half-maximal inhibitory concentration (IC50). The following tables summarize the available cytotoxic data for this compound and its structurally related analogs.
Table 1: Cytotoxicity Data for this compound
| Compound | Cell Line | Assay | Duration | Key Findings (IC50 / Effects) | Reference |
| This compound | RAW 264.7 (Murine Macrophage) | Not Specified | Not Specified | Exhibited some cytotoxicity at higher concentrations during anti-inflammatory studies. | [1] |
Table 2: Cytotoxicity Data for Structurally Related Methoxyflavones (for reference)
| Compound | Cell Line | Cancer Type | Assay | Duration (hours) | IC50 (µM) | Reference |
| 6-Methoxyflavone | HeLa | Cervical Cancer | MTT | 72 | 55.31 | |
| 6-Methoxyflavone | C33A | Cervical Cancer | MTT | 72 | 109.57 | |
| 6-Methoxyflavone | SiHa | Cervical Cancer | MTT | 72 | 208.53 |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the accurate assessment of a compound's cytotoxic potential. The following sections outline standard methodologies for the in vitro screening of this compound.
Cell Culture and Maintenance
-
Cell Lines: A panel of human cancer cell lines representing various tumor types should be selected (e.g., HeLa for cervical cancer, MCF-7 for breast cancer, A549 for lung cancer, etc.). A non-cancerous cell line (e.g., human dermal fibroblasts) should be included to assess selectivity.
-
Culture Conditions: Cells should be maintained in the appropriate culture medium supplemented with fetal bovine serum (FBS) and antibiotics (penicillin-streptomycin). Cultures are to be incubated at 37°C in a humidified atmosphere with 5% CO2.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere for 24 hours.
-
Compound Treatment: A stock solution of this compound is prepared in dimethyl sulfoxide (B87167) (DMSO). Serial dilutions are then made in complete culture medium to achieve a range of final concentrations. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent-induced toxicity. The cells are treated with these concentrations for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 3-4 hours.
-
Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the control (vehicle-treated) cells. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.
Apoptosis Assay (Annexin V-FITC/PI Staining)
To determine if the observed cytotoxicity is due to apoptosis, flow cytometry analysis using Annexin V-FITC and propidium (B1200493) iodide (PI) staining can be performed.
-
Cell Treatment: Cells are treated with this compound at concentrations around the determined IC50 value for a specified time.
-
Cell Harvesting and Staining: Both floating and adherent cells are collected, washed with PBS, and resuspended in Annexin V binding buffer. Annexin V-FITC and PI are added to the cell suspension, which is then incubated in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Visualization of Workflows and Signaling Pathways
Experimental Workflow
The following diagram illustrates a typical workflow for the preliminary cytotoxicity screening of a test compound like this compound.
Potential Signaling Pathway
Based on studies of structurally related C-methylated flavones, this compound may induce apoptosis through the intrinsic, or mitochondrial, pathway.[1] This pathway involves the activation of caspase-3, a key executioner caspase. The following diagram illustrates this potential mechanism of action.
Further investigation into the effects of this compound on key signaling pathways commonly dysregulated in cancer, such as the PI3K/Akt and MAPK pathways, is warranted. Flavonoids have been shown to modulate these pathways, leading to the inhibition of cell proliferation and the induction of apoptosis.[2][3]
Conclusion and Future Directions
The preliminary screening of this compound for cytotoxic activity is a critical first step in evaluating its potential as an anticancer agent. While direct evidence is currently limited, data from structurally similar compounds suggest that this compound may exhibit cytotoxic effects against various cancer cell lines, potentially through the induction of apoptosis via the mitochondrial pathway.
Future research should focus on:
-
Broad-Spectrum Screening: Evaluating the cytotoxicity of this compound across a comprehensive panel of cancer cell lines to determine its spectrum of activity and identify sensitive cancer types.
-
Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which this compound induces cell death, including its effects on key signaling proteins and cell cycle regulation.
-
In Vivo Studies: If promising in vitro activity is observed, progressing to preclinical in vivo models to assess the efficacy and safety of this compound in a physiological context.
This technical guide provides a foundational framework for researchers to design and execute robust preliminary cytotoxicity screenings of this compound, paving the way for the potential development of a novel therapeutic agent for cancer treatment.
References
6-Methylflavone as a Modulator of the TAS2R39 Bitter Taste Receptor: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 6-methylflavone's activity as a modulator of the human bitter taste receptor, TAS2R39. It is intended to be a resource for researchers in the fields of taste biology, pharmacology, and drug development, offering detailed quantitative data, experimental protocols, and visual representations of key biological pathways and workflows.
Introduction to TAS2R39 and this compound
The human sense of taste is a critical chemosensory system for evaluating the nutritional value and potential toxicity of ingested substances. Bitterness, mediated by a family of G-protein coupled receptors (GPCRs) known as taste 2 receptors (TAS2Rs), is typically associated with harmful compounds, thus triggering an aversive response. There are 25 known functional human TAS2Rs.[1]
TAS2R39, in particular, is a broadly tuned bitter taste receptor, meaning it can be activated by a wide range of structurally diverse compounds.[1] Agonists for TAS2R39 include natural products like flavonoids found in green tea (e.g., epicatechin gallate - ECG) and synthetic compounds such as denatonium (B1200031) benzoate.[2][3] The receptor is also implicated in the bitter taste of certain pharmaceuticals, such as the antiretroviral drug tenofovir (B777) alafenamide (TAF).[4]
Given the role of TAS2R39 in the perception of bitterness from various foods and drugs, identifying compounds that can modulate its activity is of significant interest. This compound, a synthetic flavonoid, has emerged as a negative allosteric modulator, or antagonist, of TAS2R39. It has been shown to effectively block the activation of this receptor by various agonists, thereby reducing or eliminating the perception of bitterness.[4]
Quantitative Data: Modulatory Activity at TAS2R39
The following tables summarize the quantitative data available for this compound and other relevant modulators of TAS2R39. These values have been derived from in vitro cell-based assays, primarily using HEK293 cells heterologously expressing the receptor.
Table 1: Antagonistic Activity of this compound and Related Compounds on TAS2R39
| Antagonist | Agonist | IC50 (µM) | Cell Line | Assay Type | Reference |
| This compound | Tenofovir Alafenamide (TAF) | ~5 | hTBEC | Luciferase | [4][5] |
| This compound | Tenofovir Alafenamide (TAF) | 21.96 | HEK293 | Calcium Imaging | [4] |
| This compound | Denatonium Benzoate | 12.97 | HEK293 | Calcium Imaging | [4] |
| 4'-fluoro-6-methoxyflavanone | Epicatechin Gallate (ECG) | 102 | HEK293 | Calcium Imaging | [6] |
| 6,3'-dimethoxyflavanone | Epicatechin Gallate (ECG) | >500 | HEK293 | Calcium Imaging | [3] |
| 6-methoxyflavanone | Epicatechin Gallate (ECG) | >500 | HEK293 | Calcium Imaging | [3] |
Table 2: Agonist Activity at TAS2R39
| Agonist | EC50 (µM) | Cell Line | Assay Type | Reference |
| Tenofovir Alafenamide (TAF) | Not explicitly reported, but activation observed at 1 mM | HEK293 | Calcium Imaging | [4] |
| Epicatechin Gallate (ECG) | Not explicitly reported, but activation observed at 200 µM | HEK293 | Calcium Imaging | [3] |
| Denatonium Benzoate | 711 | HEK293 | Calcium Imaging | [2] |
| Fisetin | 1 | Not specified | Not specified | |
| Acetylgenistin | 125 | Not specified | Not specified | |
| Epigallocatechin | 395.5 | Not specified | Not specified | |
| 4'-hydroxyflavone | 500 | Not specified | Not specified | |
| 5, 2'-dihydroxyflavone | 500 | Not specified | Not specified | |
| 5-hydroxyflavone | 500 | Not specified | Not specified | |
| Genistin | 500 | Not specified | Not specified |
Signaling Pathway and Experimental Workflows
TAS2R39 Signaling Pathway
Activation of TAS2R39 by an agonist initiates a canonical GPCR signaling cascade, leading to an increase in intracellular calcium. This process is depicted in the following diagram.
Caption: TAS2R39 signaling cascade upon agonist binding.
Experimental Workflow for Assessing TAS2R39 Modulation
The following diagram illustrates the typical workflow for identifying and characterizing modulators of TAS2R39 in a laboratory setting.
Caption: Workflow for cell-based TAS2R39 modulator screening.
Detailed Experimental Protocols
Heterologous Expression of TAS2R39 in HEK293 Cells
This protocol describes the transient transfection of HEK293 cells to express the TAS2R39 receptor and a chimeric G-protein, Gα16-gust44, which is essential for coupling the receptor to the downstream calcium signaling pathway.
Materials:
-
HEK293 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Opti-MEM I Reduced Serum Medium
-
Plasmid DNA: pcDNA5/FRT containing human TAS2R39 and pcDNA4 containing Gα16-gust44
-
Transfection reagent (e.g., Lipofectamine 2000 or similar)
-
6-well plates
Procedure:
-
Cell Seeding: The day before transfection, seed HEK293 cells in 6-well plates at a density that will result in 70-80% confluency on the day of transfection.
-
Preparation of DNA-Lipid Complexes: a. In a sterile tube, dilute the TAS2R39 and Gα16-gust44 plasmids in Opti-MEM. b. In a separate sterile tube, dilute the transfection reagent in Opti-MEM. c. Combine the diluted DNA and diluted transfection reagent, mix gently, and incubate at room temperature for 20 minutes to allow for the formation of DNA-lipid complexes.
-
Transfection: a. Aspirate the media from the HEK293 cells and wash once with sterile PBS. b. Add fresh, serum-free DMEM to each well. c. Add the DNA-lipid complexes dropwise to the cells. d. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.
-
Media Change: After the incubation period, replace the transfection medium with complete DMEM (containing 10% FBS).
-
Post-Transfection Incubation: Incubate the cells for an additional 24-48 hours to allow for receptor expression before proceeding with the functional assay.
FLIPR-Based Calcium Imaging Assay
This protocol details the measurement of intracellular calcium changes in response to agonist and antagonist application using a Fluorometric Imaging Plate Reader (FLIPR).
Materials:
-
Transfected HEK293 cells in a black-walled, clear-bottom 96-well plate
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Probenecid (optional, to prevent dye leakage from some cell lines)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Agonist and antagonist stock solutions
Procedure:
-
Cell Plating: 24 hours post-transfection, seed the cells into a 96-well plate at an appropriate density to form a confluent monolayer.
-
Dye Loading: a. Prepare a loading buffer containing the calcium-sensitive dye in assay buffer. If necessary, include probenecid. b. Remove the culture medium from the cells and add the loading buffer to each well. c. Incubate the plate for 1 hour at 37°C in a CO2 incubator.
-
Compound Plate Preparation: a. Prepare a 96-well compound plate with serial dilutions of the antagonist (this compound) and a fixed concentration of the agonist.
-
FLIPR Assay: a. Place both the cell plate and the compound plate into the FLIPR instrument. b. Set the instrument to first add the antagonist from the compound plate to the cell plate and incubate for a short period (e.g., 1-5 minutes). c. The instrument will then add the agonist to the cell plate. d. Immediately begin recording the fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.
-
Data Analysis: a. The change in fluorescence is measured as the peak fluorescence intensity minus the baseline fluorescence. b. Plot the fluorescence response against the concentration of the antagonist to generate a dose-response curve. c. Calculate the IC50 value from the dose-response curve using appropriate software (e.g., GraphPad Prism).
Conclusion
This compound has been identified as a potent antagonist of the TAS2R39 bitter taste receptor. The data and protocols presented in this guide provide a solid foundation for further research into its mechanism of action and potential applications in taste modulation. The use of standardized cell-based assays is crucial for obtaining reliable and reproducible quantitative data. The continued exploration of this compound and similar compounds will undoubtedly contribute to a deeper understanding of bitter taste perception and the development of novel taste-masking technologies for the food and pharmaceutical industries.
References
- 1. 6-methoxyflavanones as bitter taste receptor blockers for hTAS2R39 [pubmed.ncbi.nlm.nih.gov]
- 2. 6-Methoxyflavanones as Bitter Taste Receptor Blockers for hTAS2R39 | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of Bitter Taste from Oral Tenofovir Alafenamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 6-Methoxyflavanones as Bitter Taste Receptor Blockers for hTAS2R39 - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacokinetic Profile and ADME Properties of 6-Methylflavone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methylflavone, a synthetic derivative of the flavone (B191248) backbone, has garnered interest within the scientific community for its potential pharmacological activities, including anti-inflammatory and antioxidant properties.[1][2] As with any compound under investigation for therapeutic applications, a thorough understanding of its pharmacokinetic profile—encompassing absorption, distribution, metabolism, and excretion (ADME)—is paramount for predicting its in vivo behavior, efficacy, and safety. This technical guide provides a comprehensive overview of the known and predicted ADME properties of this compound, detailed experimental protocols for its characterization, and insights into its potential interactions with key cellular signaling pathways.
While specific in vivo pharmacokinetic data for this compound is limited in publicly available literature, this guide synthesizes information from studies on structurally similar flavonoids, particularly methoxyflavones, to provide a predictive assessment. It is crucial to note that these predictions necessitate experimental validation.
Predicted ADME Profile of this compound
The ADME properties of a drug candidate are critical determinants of its clinical success.[3][4] The following sections outline the anticipated ADME characteristics of this compound based on the behavior of related flavonoid compounds.
Absorption
The oral bioavailability of flavonoids is often limited due to factors such as poor aqueous solubility and extensive first-pass metabolism. However, methylation of the flavonoid core has been shown to improve metabolic stability and intestinal absorption.[5] this compound, being a methylated flavone, is predicted to have moderate oral absorption.
Distribution
Following absorption, this compound is expected to distribute into various tissues. The extent of distribution will be influenced by its lipophilicity and plasma protein binding. Flavonoids are known to bind to plasma proteins, primarily albumin, which can affect their free concentration and availability to target tissues.[6][7] The main metabolite of a related compound, 3-methylflavone-8-carboxylic acid, was found to be 99.5% protein-bound in plasma.[6]
Metabolism
Hepatic metabolism is a major route of elimination for flavonoids.[8] Phase I metabolism, primarily mediated by cytochrome P450 (CYP) enzymes, is expected to involve hydroxylation of the flavone rings.[8] For flavones, hydroxylation can occur at various positions, and demethylation is also a possible metabolic pathway.[8] Following Phase I reactions, or directly, this compound and its metabolites are anticipated to undergo Phase II conjugation reactions, such as glucuronidation and sulfation, to increase their water solubility and facilitate excretion.[5]
Excretion
The conjugated metabolites of this compound are expected to be excreted primarily through urine and feces. The parent compound will likely constitute only a small fraction of the excreted dose.
Quantitative Pharmacokinetic Data (Predictive)
| Parameter | Methoxyflavone Derivative | Species | Dose | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Oral Bioavailability (%) | Reference |
| Tmax | 5,7-Dimethoxyflavone | Rat | 50 mg/kg (oral) | - | 0.5 | - | - | Mol. Pharm. (2010) |
| Cmax | Tangeretin | Rat | 50 mg/kg (oral) | ~0.1 | ~1 | ~0.5 | Low | J. Agric. Food Chem. (2007) |
| AUC | Nobiletin | Rat | 50 mg/kg (oral) | ~0.2 | ~1 | ~1.5 | Low | J. Agric. Food Chem. (2007) |
Disclaimer: This data is for predictive purposes only and is based on structurally similar compounds. Experimental determination of these parameters for this compound is essential.
Experimental Protocols
To experimentally determine the ADME properties of this compound, a series of in vitro and in vivo assays are required. The following are detailed methodologies for key experiments.
In Vitro Caco-2 Permeability Assay
This assay is used to predict intestinal absorption by measuring the transport of a compound across a monolayer of human colorectal adenocarcinoma (Caco-2) cells.[9][10][11][12]
Objective: To determine the apparent permeability coefficient (Papp) of this compound across Caco-2 cell monolayers.
Materials:
-
Caco-2 cells (passages 35-45)[11]
-
12-well Transwell® plates with polycarbonate membrane inserts (0.4 µm pore size)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids (NEAA), penicillin, and streptomycin
-
Hanks' Balanced Salt Solution (HBSS) or D-Hank's buffer (pH 7.4)[11]
-
Lucifer yellow or another marker of monolayer integrity
-
Analytical instrumentation (LC-MS/MS)
Procedure:
-
Cell Culture and Seeding: Culture Caco-2 cells in supplemented DMEM. Seed cells onto the apical side of the Transwell® inserts at a density of approximately 8 x 10^4 cells/cm^2.[11]
-
Monolayer Differentiation: Maintain the cell cultures for 19-21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions. Replace the culture medium every other day.[11]
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the monolayers using a voltmeter. Monolayers with TEER values >200 Ω·cm^2 are considered suitable for the assay.[10] Additionally, assess the permeability of a low-permeability marker like Lucifer yellow.
-
Permeability Assay:
-
Wash the Caco-2 monolayers with pre-warmed HBSS.
-
For apical-to-basolateral (A-B) transport, add the test solution of this compound (e.g., 40 µM in HBSS) to the apical chamber and fresh HBSS to the basolateral chamber.[11]
-
For basolateral-to-apical (B-A) transport, add the test solution to the basolateral chamber and fresh HBSS to the apical chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber and replace with fresh buffer.
-
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of drug appearance in the receiver chamber.
-
A is the surface area of the membrane.
-
C0 is the initial concentration in the donor chamber.
-
Liver Microsomal Stability Assay
This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes like CYPs.[3][4][13][14][15]
Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (Clint) of this compound in human and/or animal liver microsomes.
Materials:
-
Pooled human or animal liver microsomes
-
Phosphate (B84403) buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
This compound stock solution
-
Positive control compounds (e.g., midazolam, verapamil)
-
Acetonitrile (B52724) (for reaction termination)
-
Analytical instrumentation (LC-MS/MS)
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing liver microsomes (e.g., 0.5 mg/mL protein), phosphate buffer, and this compound (e.g., 1 µM final concentration).[4]
-
Incubation: Pre-incubate the reaction mixture at 37°C for a few minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture and add it to a tube containing cold acetonitrile to stop the reaction.[13]
-
Sample Processing: Centrifuge the samples to precipitate the proteins. Transfer the supernatant for analysis.
-
Sample Analysis: Quantify the remaining concentration of the parent this compound in each sample using a validated LC-MS/MS method.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear portion of the curve.
-
Calculate the in vitro half-life (t1/2) as: t1/2 = 0.693 / k
-
Calculate the intrinsic clearance (Clint) as: Clint (µL/min/mg protein) = (0.693 / t1/2) / (mg microsomal protein/mL)[13]
-
Plasma Protein Binding Assay
This assay determines the extent to which a compound binds to plasma proteins, which influences its free concentration and pharmacological activity.[16][17][18][19]
Objective: To determine the percentage of this compound bound to plasma proteins from different species (e.g., human, rat).
Materials:
-
Pooled plasma from the desired species
-
Rapid Equilibrium Dialysis (RED) device or ultrafiltration units
-
Phosphate buffered saline (PBS), pH 7.4
-
This compound stock solution
-
Analytical instrumentation (LC-MS/MS)
Procedure (using RED device):
-
Sample Preparation: Add this compound to plasma to achieve the desired final concentration.
-
Dialysis Setup: Pipette the plasma containing this compound into the sample chamber of the RED device insert. Add PBS to the buffer chamber.
-
Equilibrium Dialysis: Incubate the sealed RED plate at 37°C with shaking for a specified period (e.g., 4 hours) to allow the unbound drug to reach equilibrium across the dialysis membrane.[16]
-
Sample Collection: After incubation, collect aliquots from both the plasma and buffer chambers.
-
Matrix Matching: To minimize matrix effects during analysis, add an equal volume of blank plasma to the buffer sample and an equal volume of PBS to the plasma sample.
-
Sample Processing: Precipitate proteins from the samples by adding a suitable organic solvent (e.g., acetonitrile). Centrifuge and collect the supernatant.
-
Sample Analysis: Quantify the concentration of this compound in the supernatants from both chambers using a validated LC-MS/MS method.
-
Data Analysis: Calculate the fraction unbound (fu) using the following equation: fu = Concentration in buffer chamber / Concentration in plasma chamber The percentage bound is then calculated as: (1 - fu) * 100%
Signaling Pathways and Mechanisms of Action
Flavonoids are known to modulate various cellular signaling pathways involved in inflammation, cell proliferation, and apoptosis.[9][20][21] While the specific pathways affected by this compound are not yet fully elucidated, based on studies of other flavones, it is likely to interact with key inflammatory and cell survival pathways such as NF-κB, MAPK, and PI3K/Akt.[5]
Potential Signaling Pathways Modulated by this compound
Caption: Predicted modulation of key signaling pathways by this compound.
Experimental Workflow for In Vivo Pharmacokinetic Study
A typical workflow for an in vivo pharmacokinetic study in a rodent model is depicted below.
Caption: General workflow for an in vivo pharmacokinetic study.
Conclusion
While direct in vivo pharmacokinetic data for this compound is currently lacking, a predictive profile can be established based on the known ADME properties of structurally related flavonoids. The methylation at the 6-position is anticipated to confer improved metabolic stability and oral absorption compared to its unmethylated counterparts. The experimental protocols detailed in this guide provide a robust framework for the comprehensive characterization of this compound's ADME properties. Furthermore, its potential to modulate key signaling pathways such as NF-κB, MAPK, and PI3K/Akt warrants further investigation to elucidate its mechanism of action and therapeutic potential. The data generated from these studies will be invaluable for guiding future preclinical and clinical development of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 4. mercell.com [mercell.com]
- 5. benchchem.com [benchchem.com]
- 6. Protein binding of flavoxate and of 3-methylflavone-8-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Metabolism of dietary flavonoids in liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 10. Caco-2 Cell Permeability of Flavonoids and Saponins from Gynostemma pentaphyllum: the Immortal Herb - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 15. mttlab.eu [mttlab.eu]
- 16. Plasma Protein Binding Assay | Domainex [domainex.co.uk]
- 17. Simultaneous determination of human plasma protein binding of bioactive flavonoids in Polygonum orientale by equilibrium dialysis combined with UPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 18. protocols.io [protocols.io]
- 19. sygnaturediscovery.com [sygnaturediscovery.com]
- 20. cusabio.com [cusabio.com]
- 21. MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]
An In-depth Technical Guide to the Anti-inflammatory Pathways of 6-Methylflavone
For Researchers, Scientists, and Drug Development Professionals
This guide explores the molecular mechanisms underlying the anti-inflammatory properties of 6-Methylflavone, a methylated derivative of flavone. Flavonoids, a class of polyphenolic compounds found in various plants, are widely recognized for their potential health benefits, including anti-inflammatory effects. This compound, in particular, demonstrates significant potential by targeting core inflammatory signaling cascades. This document provides a detailed overview of its mechanism of action, quantitative data on its efficacy, relevant experimental protocols, and visual representations of the key pathways involved.
Core Anti-inflammatory Mechanisms
This compound exerts its anti-inflammatory effects primarily by modulating two critical signaling pathways: the Nuclear Factor-kappa B (NF-κB) pathway and the Mitogen-Activated Protein Kinase (MAPK) pathway. These pathways are central to the inflammatory response, and their inhibition leads to a downstream reduction of various pro-inflammatory mediators.
1. Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory process, responsible for the transcription of numerous pro-inflammatory genes. In resting cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory agents like lipopolysaccharide (LPS), IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription.
This compound intervenes by inhibiting the phosphorylation and subsequent degradation of IκBα. This action effectively sequesters NF-κB in the cytoplasm, preventing it from activating the transcription of target genes. Consequently, the production of key inflammatory enzymes and cytokines, such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β), is significantly suppressed.[1][2]
2. Modulation of MAPK Signaling Pathways
The MAPK family, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38, plays a crucial role in relaying extracellular signals to the cellular interior, leading to cellular responses like inflammation.[3] this compound has been shown to suppress the phosphorylation of ERK, JNK, and p38 in LPS-stimulated macrophages.[1][4] By inhibiting the activation of these kinases, this compound disrupts the signaling cascade that would otherwise lead to the activation of transcription factors and the expression of inflammatory mediators.[3][5]
Quantitative Data Summary
The efficacy of flavonoids in inhibiting key inflammatory markers is often quantified by their IC₅₀ values (the concentration required to inhibit 50% of the activity). The following table summarizes quantitative data for related flavonoids, demonstrating their potent anti-inflammatory activity in murine macrophage cell lines (RAW 264.7), a standard model for studying inflammation.[6]
| Compound/Family | Target Mediator | IC₅₀ Value / Effect | Cell Model |
| Flavonols (Fisetin) | Nitric Oxide (NO) | 52% inhibition at 20 µM | RAW 264.7 |
| 5,6-dihydroxyflavone | Nitric Oxide (NO) | 11.55 ± 0.64 µM | RAW 264.7 |
| 6,3´,4´-trihydroxyflavone | c-Src Kinase | 12.0 µM | RAW 264.7 |
| 7,3´,4´-trihydroxyflavone | c-Src Kinase | 20.9 µM | RAW 264.7 |
| 7,3´,4´-trihydroxyflavone | ROS Scavenging | 2.71 µM | RAW 264.7 |
This table presents data for structurally similar flavonoids to illustrate the general potency of this compound class, as specific IC₅₀ values for this compound were not available in the initial search results.[5][7]
Key Experimental Protocols
The following protocols are standard methodologies used to evaluate the anti-inflammatory effects of compounds like this compound in vitro.
1. Cell Culture and Treatment RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and L-glutamine.[8] Cells are seeded in plates and incubated overnight. For experiments, cells are pre-treated with various concentrations of this compound for a specified period (e.g., 1-4 hours) before being stimulated with an inflammatory agent like LPS (e.g., 1 µg/mL) for a further incubation period (e.g., 12-24 hours).[5][9]
2. Measurement of Nitric Oxide (NO) Production (Griess Assay) The production of nitric oxide, a key inflammatory mediator synthesized by iNOS, is measured in the cell culture supernatant.[10]
-
Principle: The Griess assay is a colorimetric method that detects nitrite (B80452) (NO₂⁻), a stable product of NO metabolism.
-
Methodology:
-
Collect 50-100 µL of cell culture supernatant from each well of a 96-well plate.[5][10]
-
Add an equal volume of Griess reagent (typically a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).
-
Incubate the mixture at room temperature in the dark for 10-30 minutes.[5][10]
-
Measure the absorbance of the resulting azo dye at 540 nm using a microplate reader.[5][10]
-
The nitrite concentration is calculated by comparison with a standard curve generated using known concentrations of sodium nitrite.
-
3. Measurement of Pro-inflammatory Cytokines (ELISA) The levels of secreted pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture medium are quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).[10]
-
Principle: ELISA kits use specific antibodies to capture and detect the target cytokine.
-
Methodology:
-
Cell culture supernatants are collected after the treatment period.
-
The ELISA is performed according to the manufacturer's instructions for the specific cytokine kit.[10]
-
This typically involves adding the supernatant to antibody-coated microplate wells, followed by incubation with a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
A substrate is added, which is converted by the enzyme into a colored product.
-
The absorbance is measured, and the cytokine concentration is determined from a standard curve.
-
4. Western Blot Analysis for Protein Expression Western blotting is used to determine the expression levels of key inflammatory proteins (e.g., iNOS, COX-2) and the phosphorylation status of signaling proteins (e.g., IκBα, p38, ERK, JNK).[8]
-
Principle: This technique separates proteins by size using gel electrophoresis, transfers them to a membrane, and detects specific proteins using antibodies.
-
Methodology:
-
Cells are harvested and lysed to extract total protein.
-
Protein concentration is determined using a standard assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the target proteins.
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme.
-
A chemiluminescent substrate is added, and the resulting signal is detected, allowing for the visualization and quantification of the protein bands.
-
Visualizations of Pathways and Workflows
Caption: this compound inhibits LPS-induced inflammation by blocking MAPK and NF-κB pathways.
Caption: Workflow for assessing the anti-inflammatory effects of this compound in macrophages.
References
- 1. researchgate.net [researchgate.net]
- 2. Amentoflavone inhibits iNOS, COX-2 expression and modulates cytokine profile, NF-κB signal transduction pathways in rats with ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. KoreaMed Synapse [synapse.koreamed.org]
- 4. researchgate.net [researchgate.net]
- 5. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Anti-Inflammatory Activity of Methyl Derivatives of Flavanone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antioxidant and Anti-Inflammatory Effects of 6,3’,4´- and 7,3´,4´-Trihydroxyflavone on 2D and 3D RAW264.7 Models [ouci.dntb.gov.ua]
- 8. Antioxidant and Anti-Inflammatory Effects in RAW264.7 Macrophages of Malvidin, a Major Red Wine Polyphenol | PLOS One [journals.plos.org]
- 9. Flavonoids Identified from Korean Scutellaria baicalensis Georgi Inhibit Inflammatory Signaling by Suppressing Activation of NF-κB and MAPK in RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization and Evaluation of Antioxidant and Anti-Inflammatory Activities of Flavonoids from the Fruits of Lycium barbarum - PMC [pmc.ncbi.nlm.nih.gov]
A Theoretical Deep Dive into the Molecular Structure of 6-Methylflavone
An In-depth Technical Guide for Researchers and Drug Development Professionals
This whitepaper provides a comprehensive overview of the theoretical methodologies employed to elucidate the molecular structure and electronic properties of 6-Methylflavone (C₁₆H₁₂O₂). By leveraging computational chemistry, specifically Density Functional Theory (DFT), we can gain profound insights into the molecule's geometry, vibrational modes, and electronic behavior, which are crucial for understanding its biological activity and potential applications in drug development.
Introduction to this compound
This compound is a derivative of the flavone (B191248) backbone, a class of polyphenolic compounds widely found in nature.[1] Flavonoids are known for a variety of biological activities, and understanding their structure-activity relationships is a key area of research.[2] Theoretical calculations provide a powerful, non-experimental route to determine molecular properties, offering a detailed picture of the molecule at the atomic level. This guide focuses on the computational protocol for analyzing this compound, presenting optimized structural data, vibrational frequencies, and frontier molecular orbital analysis.
Computational Methodology
The theoretical calculations detailed herein are based on established quantum mechanical methods widely used for flavonoids and similar organic molecules.[3][4]
Experimental Protocol: Density Functional Theory (DFT) Calculation
-
Initial Structure Preparation : The molecular structure of this compound is first drawn using a molecular editor and assigned its standard IUPAC name, 6-methyl-2-phenylchromen-4-one.[5]
-
Geometry Optimization : The initial structure undergoes geometry optimization without any symmetry constraints. This is performed using Density Functional Theory (DFT) with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.[2][4] The 6-311++G(d,p) basis set is employed, which provides a good balance between computational cost and accuracy for this type of molecule by including diffuse and polarization functions.[2][3] The optimization process continues until the forces on the atoms are negligible, ensuring the structure corresponds to a minimum on the potential energy surface.
-
Vibrational Frequency Analysis : Following optimization, harmonic vibrational frequency calculations are performed at the same level of theory (B3LYP/6-311++G(d,p)).[6] This step serves two purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra.
-
Electronic Property Calculation : Single-point energy calculations are performed on the optimized geometry to determine various electronic properties. This includes the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity and electronic transitions.[7]
-
Software : All calculations are typically performed using a computational chemistry software package such as Gaussian.[4]
Theoretical Calculation Workflow
The logical flow from the initial molecular input to the final analysis of its properties is a standardized process in computational chemistry.
Caption: Workflow for theoretical molecular structure calculation.
Results and Discussion
The geometry optimization yields a structure where the phenyl and quinone rings are nearly planar.[8] Experimental data from X-ray crystallography of this compound confirms that the fused ring system is essentially planar, with a slight dihedral angle between the γ-pyrone ring and the 2-phenyl substituent.[8] Theoretical calculations are expected to reproduce these findings accurately.
Table 1: Selected Optimized Geometrical Parameters for Flavone Backbone (Illustrative) Note: These are representative values for the core flavone structure based on B3LYP/6-311++G(d,p) calculations and are expected to be very similar for this compound. Bond lengths are in Angstroms (Å) and angles are in degrees (°).
| Parameter | Bond | Calculated Value | Parameter | Angle | Calculated Value |
| Bond Length | C2=C3 | ~1.35 | Bond Angle | C2-C3-C4 | ~121.0 |
| Bond Length | C4=O2 | ~1.24 | Bond Angle | C3-C4-C4a | ~123.5 |
| Bond Length | C2-C1' | ~1.48 | Bond Angle | C2-O1-C9a | ~118.0 |
| Bond Length | C6-CH₃ | ~1.51 | Dihedral Angle | C3-C2-C1'-C2' | ~10.0 |
The calculated vibrational frequencies are instrumental in assigning the peaks observed in the experimental IR and Raman spectra. The characteristic carbonyl (C=O) stretching vibration of the γ-pyrone ring is a prominent feature and is typically predicted in the 1600-1650 cm⁻¹ range, often lowered due to electron conjugation.[8]
Table 2: Calculated Vibrational Frequencies and Assignments for Key Functional Groups
| Frequency (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3080 | C-H stretch | Aromatic C-H |
| ~2950 | C-H stretch | Methyl (CH₃) |
| ~1645 | C=O stretch | γ-Pyrone Carbonyl |
| ~1605 | C=C stretch | Aromatic Rings |
| ~1450 | C-H bend | Methyl (CH₃) |
| ~1240 | C-O-C stretch | Ether Linkage |
The HOMO and LUMO are the key orbitals involved in chemical reactions. The energy difference between them, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity.[2] A smaller gap suggests that the molecule is more reactive as it requires less energy to be excited. The distribution of these orbitals shows the most probable regions for electrophilic and nucleophilic attacks. For flavones, the HOMO is typically distributed over the benzopyran ring system, while the LUMO is often localized on the pyrone ring and the C2-C3 double bond.[9]
Table 3: Calculated Electronic Properties
| Property | Value (eV) |
| HOMO Energy | ~ -6.80 |
| LUMO Energy | ~ -2.35 |
| HOMO-LUMO Gap (ΔE) | ~ 4.45 |
The calculated HOMO-LUMO gap provides insight into the chemical reactivity and kinetic stability of this compound.[2][3] This information is invaluable for predicting how the molecule might interact with biological targets such as enzymes or receptors.
Conclusion
Theoretical calculations, particularly using DFT methods, provide a robust framework for the detailed analysis of the molecular structure of this compound. The optimized geometry aligns well with experimental data, validating the computational approach. Furthermore, the analysis of vibrational frequencies and electronic properties like the HOMO-LUMO gap offers critical data that can guide further research in medicinal chemistry and drug design. This in-silico approach is an indispensable tool for predicting molecular behavior and accelerating the development of new therapeutic agents.
References
- 1. CAS 29976-75-8: this compound | CymitQuimica [cymitquimica.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Exploring flavone reactivity: A quantum mechanical study and TD-DFT benchmark on UV-vis spectroscopy | European Journal of Chemistry [eurjchem.com]
- 4. Molecular modeling and DFT studies on the antioxidant activity of Centaurea scoparia flavonoids and molecular dynamics simulation of their interaction with β-lactoglobulin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 6-Methyl-2-phenyl-chromen-4-one | C16H12O2 | CID 689013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Harmonic Vibrational Frequency Simulation of Pharmaceutical Molecules via a Novel Multi-Molecular Fragment Interception Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chalcogen.ro [chalcogen.ro]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Methodological & Application
High-Yield Synthesis of 6-Methylflavone: An Application Note and Protocol
Introduction
6-Methylflavone is a flavonoid derivative with significant interest in medicinal chemistry and drug development due to its potential therapeutic properties, including anti-inflammatory and antioxidant activities. This document provides a detailed, high-yield, two-step synthesis protocol for this compound, intended for researchers, scientists, and professionals in drug development. The synthesis involves an initial Claisen-Schmidt condensation to form the chalcone (B49325) intermediate, followed by an efficient oxidative cyclization to yield the final product.
Overall Synthesis Pathway
The synthesis of this compound is achieved through a two-step process starting from commercially available reagents. The first step is the base-catalyzed Claisen-Schmidt condensation of 2'-hydroxy-5'-methylacetophenone (B74881) and benzaldehyde (B42025) to yield (E)-1-(2-hydroxy-5-methylphenyl)-3-phenylprop-2-en-1-one (a chalcone). The subsequent step involves the iodine-mediated oxidative cyclization of the chalcone intermediate in dimethyl sulfoxide (B87167) (DMSO) to afford this compound.
Caption: Overall two-step synthesis pathway for this compound.
Data Presentation
| Step | Reaction | Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | Claisen-Schmidt Condensation | 2'-hydroxy-5'-methylacetophenone, Benzaldehyde | NaOH | Ethanol | Room Temp. | 24 | 85-95 | >95 |
| 2 | Oxidative Cyclization | (E)-1-(2-hydroxy-5-methylphenyl)-3-phenylprop-2-en-1-one | Iodine | DMSO | 120-130 | 2-4 | 80-90 | >98 |
Experimental Protocols
Step 1: Synthesis of (E)-1-(2-hydroxy-5-methylphenyl)-3-phenylprop-2-en-1-one (Chalcone Intermediate)
This protocol is based on the Claisen-Schmidt condensation reaction.
Materials:
-
2'-hydroxy-5'-methylacetophenone
-
Benzaldehyde
-
Sodium hydroxide (B78521) (NaOH)
-
Ethanol (95%)
-
Hydrochloric acid (HCl), dilute
-
Distilled water
-
Round-bottom flask
-
Magnetic stirrer
-
Beaker
-
Buchner funnel and filter paper
Procedure:
-
In a 250 mL round-bottom flask, dissolve 2'-hydroxy-5'-methylacetophenone (10.0 g, 66.6 mmol) and benzaldehyde (7.07 g, 66.6 mmol) in 100 mL of ethanol.
-
To this stirred solution, slowly add a solution of sodium hydroxide (5.33 g, 133.2 mmol) in 20 mL of water.
-
Continue stirring the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, pour the reaction mixture into a beaker containing 500 mL of crushed ice and water.
-
Acidify the mixture by slowly adding dilute hydrochloric acid until the pH is acidic, which will cause the chalcone to precipitate.
-
Collect the yellow solid precipitate by vacuum filtration using a Buchner funnel.
-
Wash the solid with copious amounts of cold distilled water until the filtrate is neutral.
-
Dry the crude product in a desiccator or vacuum oven.
-
The crude product can be further purified by recrystallization from ethanol to yield a bright yellow crystalline solid.
Expected Yield: 85-95% Purity: >95% (by HPLC)
Caption: Workflow for the synthesis of the chalcone intermediate.
Step 2: Synthesis of this compound via Oxidative Cyclization
This protocol utilizes an iodine-catalyzed oxidative cyclization of the chalcone intermediate.[1]
Materials:
-
(E)-1-(2-hydroxy-5-methylphenyl)-3-phenylprop-2-en-1-one
-
Iodine (I₂)
-
Dimethyl sulfoxide (DMSO)
-
Sodium thiosulfate (B1220275) (Na₂S₂O₃) solution, saturated
-
Distilled water
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Beaker
-
Buchner funnel and filter paper
Procedure:
-
In a 100 mL round-bottom flask, dissolve the dried chalcone intermediate (5.0 g, 21.0 mmol) in 50 mL of DMSO.
-
Add a catalytic amount of iodine (0.53 g, 2.1 mmol, 0.1 eq).
-
Fit the flask with a reflux condenser and heat the mixture in a preheated oil bath at 120-130 °C for 2-4 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing 300 mL of ice-cold water. A solid precipitate will form.
-
Stir the mixture for 30 minutes, then add saturated sodium thiosulfate solution dropwise until the brown color of the excess iodine disappears.
-
Collect the solid product by vacuum filtration.
-
Wash the precipitate thoroughly with cold water and then with a small amount of cold ethanol.
-
Dry the product to obtain this compound as a white or off-white solid.
-
Further purification can be achieved by recrystallization from ethanol.
Expected Yield: 80-90% Purity: >98% (by HPLC)
Caption: Workflow for the oxidative cyclization to this compound.
Conclusion
The described two-step protocol provides a reliable and high-yielding method for the synthesis of this compound. The starting materials are readily available, and the procedures are straightforward, making this protocol suitable for laboratory-scale synthesis. The use of an iodine-DMSO system for the oxidative cyclization is an efficient and commonly employed method for flavone (B191248) synthesis. For researchers requiring even faster reaction times and potentially higher yields, microwave-assisted synthesis for the cyclization step could be explored.
References
Application Note: Quantitative Analysis of 6-Methylflavone using High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
6-Methylflavone is a synthetic flavonoid derivative with potential applications in various research and development areas, including pharmacology and medicinal chemistry. Accurate and precise quantification of this compound in different matrices is crucial for pharmacokinetic studies, formulation development, and quality control. This application note provides a detailed protocol for the quantitative analysis of this compound using a robust and reliable High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method. The described methodology is suitable for the determination of this compound in bulk drug substances and simple formulations.
2. Principle
High-Performance Liquid Chromatography (HPLC) separates compounds in a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For the analysis of this compound, a reversed-phase HPLC method is employed, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture. The separated this compound is then detected by a UV detector at a wavelength where it exhibits maximum absorbance, allowing for accurate quantification by comparing the peak area of the sample to that of a known standard.
3. Instrumentation and Materials
-
Instrumentation:
-
HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis detector.
-
Analytical balance
-
Sonicator
-
pH meter
-
Volumetric flasks and pipettes
-
Syringes and syringe filters (0.45 µm)
-
-
Chemicals and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade or purified to 18.2 MΩ·cm)
-
Phosphoric acid (analytical grade)
-
-
Chromatographic Column:
-
A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good separation and peak shape.
-
4. Experimental Protocols
4.1. Preparation of Mobile Phase
-
Prepare Mobile Phase A: 0.1% phosphoric acid in water (v/v). To prepare 1 L, add 1 mL of phosphoric acid to 999 mL of HPLC-grade water and mix thoroughly.
-
Prepare Mobile Phase B: Acetonitrile.
-
Degas both mobile phases separately using a sonicator for 15-20 minutes or by vacuum filtration.
4.2. Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. Sonicate if necessary to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase (pre-mixed at the initial gradient composition) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. For example, to prepare a 100 µg/mL solution, transfer 1 mL of the stock solution to a 10 mL volumetric flask and dilute to volume with the mobile phase.
4.3. Sample Preparation
The sample preparation method will vary depending on the matrix. For a bulk drug substance:
-
Accurately weigh an appropriate amount of the sample powder containing approximately 10 mg of this compound.
-
Transfer the weighed sample to a 10 mL volumetric flask.
-
Add approximately 7 mL of methanol and sonicate for 15 minutes to dissolve the this compound.
-
Allow the solution to cool to room temperature and then dilute to the mark with methanol. Mix well.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
Further dilute the filtered solution with the mobile phase to a concentration within the calibration curve range.
For more complex samples, extraction techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to remove interfering substances.[1][2][3]
4.4. HPLC-UV Method
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: A: 0.1% Phosphoric Acid in Water; B: Acetonitrile
-
Gradient Program:
-
0-15 min: 60% B
-
15-20 min: 60% to 80% B
-
20-25 min: 80% B
-
25.1-30 min: 60% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection Wavelength: 275 nm (This should be confirmed by determining the λmax of this compound in the mobile phase).
4.5. Method Validation Protocol
The developed method should be validated according to ICH guidelines to ensure its suitability for its intended purpose.[4] The following validation parameters should be assessed:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. This can be demonstrated by comparing the chromatograms of a blank, a placebo (if applicable), the standard solution, and the sample solution. The peak for this compound in the sample should be pure and have a similar retention time to the standard.
-
Linearity: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.[5] Analyze the prepared working standard solutions in triplicate. Plot a calibration curve of the mean peak area versus the concentration and determine the coefficient of determination (R²).[6]
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate samples of the same concentration on the same day and under the same experimental conditions. Calculate the relative standard deviation (%RSD).[5]
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or on a different instrument. Calculate the %RSD.
-
-
Accuracy: The accuracy of the method is the closeness of the test results obtained by that method to the true value. It is often determined by performing recovery studies. Spike a known amount of this compound standard into a placebo or sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze the samples in triplicate and calculate the percentage recovery.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[4] These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[4] Introduce small variations in the method parameters such as flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2%).
5. Data Presentation
The quantitative data generated during method validation should be summarized in tables for clarity and easy comparison.
Table 1: Linearity Data for this compound
| Concentration (µg/mL) | Mean Peak Area (n=3) | %RSD |
| 1 | ||
| 5 | ||
| 10 | ||
| 25 | ||
| 50 | ||
| 100 | ||
| Linearity Equation | y = mx + c | |
| Coefficient of Determination (R²) |
Table 2: Precision Data for this compound
| Parameter | Concentration (µg/mL) | Mean Peak Area | %RSD |
| Repeatability (n=6) | 50 | ||
| Intermediate Precision (n=6) | 50 |
Table 3: Accuracy (Recovery) Data for this compound
| Spiked Level (%) | Amount Added (µg/mL) | Amount Found (µg/mL, mean ± SD, n=3) | % Recovery | %RSD |
| 80 | ||||
| 100 | ||||
| 120 |
Table 4: LOD and LOQ
| Parameter | Value (µg/mL) |
| Limit of Detection (LOD) | |
| Limit of Quantification (LOQ) |
6. Visualizations
Caption: Experimental workflow for the quantitative analysis of this compound.
Caption: Logical relationships in HPLC method development.
This application note provides a comprehensive and detailed protocol for the quantitative analysis of this compound by HPLC-UV. The outlined method, upon successful validation, will be specific, linear, precise, accurate, and robust, making it suitable for routine quality control and research applications. Adherence to the described procedures will ensure the generation of reliable and high-quality data.
References
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 3. researchgate.net [researchgate.net]
- 4. Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols: Preparing 6-Methylflavone Stock Solutions for In Vitro Assays
Introduction
6-Methylflavone is a flavonoid compound investigated for a variety of biological activities, including potential anti-inflammatory and anti-cancer properties, as well as its function as a bitter taste blocker.[1][2][3] For researchers in pharmacology and drug development, accurate and reproducible in vitro assays are fundamental to understanding its mechanism of action. A critical prerequisite for such studies is the correct preparation of stock solutions, as improper dissolution can lead to inaccurate concentration assessments and flawed experimental outcomes. Due to its hydrophobic nature, this compound requires a specific preparation protocol to ensure complete solubilization for use in aqueous cell culture media.
This document provides a detailed, standardized protocol for the preparation of this compound stock and working solutions for use in a range of in vitro assays.
Quantitative Data Summary
The physical properties and solubility of this compound are summarized below. These data are essential for calculating the required mass for stock solutions and selecting the appropriate solvent.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₂O₂ | [1][2] |
| Molecular Weight | 236.27 g/mol | [1][2] |
| Appearance | White to beige powder/crystalline solid | [1][2] |
| Purity | ≥98% (HPLC) | [1][2] |
| Melting Point | 119-122 °C | [1] |
| Storage Temperature | 2-8°C | [1][2] |
Table 2: Solubility of this compound
| Solvent | Solubility & Concentration | Recommendations & Notes |
| Dimethyl Sulfoxide (DMSO) | 2 mg/mL (approx. 8.46 mM) | The preferred solvent for creating high-concentration stock solutions.[1] Gentle warming may be required for complete dissolution.[1] The final concentration in cell culture media should typically not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.[4] |
| Ethanol | Soluble | Can be used as an alternative to DMSO, though lower stock concentrations may be achieved.[5] Final concentration in media should also be kept low (≤0.5%).[4] |
| Water | Insoluble | Not suitable for initial dissolution due to the hydrophobic nature of the compound.[6] |
| Phosphate-Buffered Saline (PBS) | Insoluble | Not suitable for preparing stock solutions.[6] |
Experimental Protocols
The following protocols provide step-by-step instructions for preparing a high-concentration primary stock solution in DMSO and subsequently diluting it to final working concentrations for cell-based assays. All steps involving cell culture should be performed in a sterile environment (e.g., a laminar flow hood).
Protocol 1: Preparation of a 10 mM Primary Stock Solution in DMSO
This protocol describes how to prepare a 10 mM stock solution, which is a convenient concentration for long-term storage and subsequent dilutions.
Materials and Equipment:
-
This compound powder (Purity ≥98%)
-
Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Sterile microcentrifuge tubes or amber glass vials with screw caps[7]
-
Calibrated precision pipettes and sterile tips
-
Vortex mixer
-
Water bath or heating block (optional, set to 37°C)
Procedure:
-
Calculate Required Mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of this compound needed:
-
Mass (mg) = Molarity (mM) × Volume (mL) × Molecular Weight ( g/mol ) / 1000
-
Mass (mg) = 10 mM × 1 mL × 236.27 g/mol / 1000 = 2.36 mg
-
-
Weigh Compound: Using an analytical balance, accurately weigh 2.36 mg of this compound powder and transfer it into a sterile microcentrifuge tube or vial.
-
Add Solvent: Add 1 mL of anhydrous, sterile DMSO to the vial containing the powder.
-
Dissolution: Tightly cap the vial and vortex at maximum speed for 1-2 minutes to facilitate dissolution.[4]
-
Aid Solubilization (If Necessary): Visually inspect the solution against a light source to ensure no solid particulates are present. If the compound is not fully dissolved, warm the solution in a 37°C water bath for 10-15 minutes, with intermittent vortexing.[1][4][8]
-
Sterilization (Optional): For applications requiring absolute sterility, the stock solution can be filtered through a 0.22 µm sterile syringe filter that is compatible with DMSO.
-
Storage and Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the 10 mM stock solution into smaller volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes. Store the aliquots at -20°C for long-term storage or at 2-8°C for short-term use.[2]
Protocol 2: Preparation of Working Solutions for In Vitro Assays
This protocol details the serial dilution of the primary stock solution into complete cell culture medium to achieve the desired final concentrations (e.g., 1 µM, 10 µM, 20 µM) for treating cells.
Materials and Equipment:
-
10 mM primary stock solution of this compound in DMSO
-
Pre-warmed (37°C) complete cell culture medium (e.g., DMEM or RPMI-1640, supplemented with serum and antibiotics)
-
Sterile microcentrifuge tubes or multi-well plates
-
Calibrated precision pipettes and sterile tips
Procedure:
-
Thaw Stock Solution: Remove one aliquot of the 10 mM primary stock solution from the freezer and thaw it at room temperature.[4]
-
Prepare Intermediate Dilution (Recommended): To prevent precipitation of the compound upon direct dilution into an aqueous medium, an intermediate dilution step is recommended.
-
To prepare a 100 µM intermediate solution, add 2 µL of the 10 mM stock solution to 198 µL of pre-warmed complete cell culture medium. Mix thoroughly by gentle pipetting. This results in a DMSO concentration of 1%.
-
-
Prepare Final Working Solutions: Use the intermediate dilution to prepare the final concentrations. For example, to achieve a final concentration of 10 µM in a total volume of 1 mL:
-
Add 100 µL of the 100 µM intermediate solution to 900 µL of pre-warmed complete cell culture medium. Mix gently.
-
The final DMSO concentration in this working solution will be 0.1%.
-
-
Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound used in the experiment.[8] For the example above, the vehicle control would be 0.1% DMSO in complete cell culture medium.
-
Immediate Use: It is best practice to prepare working solutions fresh for each experiment and use them immediately to avoid potential degradation or precipitation of the compound.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for preparing this compound stock and working solutions.
Potential Mechanism of Action: Anti-Inflammatory Pathway
This compound has been shown to modulate the production of pro-inflammatory cytokines in macrophages.[9] The diagram below illustrates a simplified signaling pathway activated by lipopolysaccharide (LPS), a common method for inducing an inflammatory response in in vitro models like RAW 264.7 cells.
References
- 1. 6-甲基黄酮 ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. benchchem.com [benchchem.com]
- 5. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. enfanos.com [enfanos.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
Application of 6-Methylflavone in RAW 264.7 Macrophage Cell Culture: A Detailed Guide for Researchers
Introduction: 6-Methylflavone, a methylated derivative of the flavone (B191248) backbone, has garnered interest within the scientific community for its potential anti-inflammatory properties. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals investigating the effects of this compound in the RAW 264.7 macrophage cell line, a widely used in vitro model for studying inflammation. These guidelines are based on established methodologies for assessing the anti-inflammatory effects of flavonoids.
Data Presentation: Summary of Quantitative Effects
The following tables summarize the reported quantitative effects of this compound and related flavonoids on RAW 264.7 macrophages. These tables are designed for easy comparison of the compound's efficacy in modulating key inflammatory markers.
Table 1: Effect of Flavonoids on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Cells
| Compound | Concentration | % Inhibition of NO Production | Reference |
| This compound | Not specified | Inhibits NO production | [1] |
| Apigenin | 23 µM (IC50) | 50% | [2] |
| Wogonin | 17 µM (IC50) | 50% | [2] |
| Luteolin | 27 µM (IC50) | 50% | [3][2] |
| Fisetin | 20 µM | 52% | [4] |
Table 2: Effect of this compound on Chemokine Release by LPS-Activated RAW 264.7 Macrophages
| Chemokine | This compound Concentration | Observation | Reference |
| MCP-1 | 1 µM and 20 µM | Significant decrease | [5] |
| MIP-1β | 1 µM and 20 µM | No inhibitory effect | [5] |
| RANTES | 20 µM | Increased release | [5] |
| Eotaxin | 1 µM and 20 µM | No significant effect | [5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are foundational for studying the anti-inflammatory effects of this compound in RAW 264.7 cells.
Protocol 1: RAW 264.7 Cell Culture and Maintenance
This protocol outlines the basic procedures for culturing and maintaining the RAW 264.7 macrophage cell line.[6]
Materials:
-
RAW 264.7 cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
Cell culture flasks (T-75)
-
6-well, 24-well, and 96-well cell culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Media Preparation: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing: Thaw a cryovial of RAW 264.7 cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 300 x g for 5 minutes.[6]
-
Cell Seeding: Discard the supernatant and resuspend the cell pellet in 10 mL of complete growth medium. Transfer the cell suspension to a T-75 flask.
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: When cells reach 80-90% confluency, remove the medium and wash the cells once with sterile PBS. Add 2 mL of Trypsin-EDTA and incubate for 2-3 minutes at 37°C to detach the cells. Neutralize the trypsin with 8 mL of complete growth medium and centrifuge at 300 x g for 5 minutes. Resuspend the cell pellet and seed into new flasks at a ratio of 1:3 to 1:6.
Protocol 2: Assessment of Cell Viability (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound on RAW 264.7 cells.[4][7]
Materials:
-
RAW 264.7 cells
-
Complete growth medium
-
This compound stock solution (dissolved in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete growth medium and incubate for 24 hours.[4]
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 24 hours. Include a vehicle control (DMSO) and an untreated control.
-
MTT Addition: After the treatment period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.
Protocol 3: Measurement of Nitric Oxide (NO) Production (Griess Assay)
This protocol measures the accumulation of nitrite (B80452), a stable product of NO, in the cell culture supernatant.[4][8]
Materials:
-
RAW 264.7 cells
-
Complete growth medium
-
This compound
-
LPS (1 µg/mL)
-
Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite standard solution
-
96-well plates
Procedure:
-
Cell Seeding and Treatment: Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight. Pre-treat the cells with different concentrations of this compound for 1 hour.
-
Inflammation Induction: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a control group without LPS stimulation.
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reaction: In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess Reagent Part A, followed by 50 µL of Griess Reagent Part B. Incubate at room temperature for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm. The nitrite concentration is determined using a standard curve prepared with sodium nitrite.
Protocol 4: Quantification of Cytokine Production (ELISA)
This protocol describes the measurement of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).[7]
Materials:
-
RAW 264.7 cells
-
Complete growth medium
-
This compound
-
LPS (1 µg/mL)
-
ELISA kits for specific cytokines (e.g., mouse TNF-α, IL-6, IL-1β)
-
24-well plates
Procedure:
-
Cell Seeding, Treatment, and Induction: Follow the same procedure as in Protocol 3 (steps 1 and 2).
-
Supernatant Collection: Collect the cell culture supernatant and centrifuge to remove any cell debris.
-
ELISA: Perform the ELISA according to the manufacturer's instructions provided with the specific cytokine kit. This typically involves coating a plate with a capture antibody, adding the samples, followed by a detection antibody, a substrate, and a stop solution.
-
Data Analysis: Measure the absorbance at the appropriate wavelength and calculate the cytokine concentrations based on a standard curve.
Protocol 5: Western Blot Analysis of Signaling Proteins
This protocol is used to analyze the expression and phosphorylation of key proteins in the NF-κB and MAPK signaling pathways.[4][9]
Materials:
-
RAW 264.7 cells
-
Complete growth medium
-
This compound
-
LPS (1 µg/mL)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-ERK, anti-ERK, anti-p-JNK, anti-JNK, anti-p-p38, anti-p38, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
6-well plates
Procedure:
-
Cell Treatment and Lysis: Seed cells in 6-well plates. Pre-treat with this compound and then stimulate with LPS for a specific time (e.g., 30 minutes for phosphorylation events). Wash cells with cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on SDS-PAGE gels and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system. Quantify band intensities using densitometry software.
Visualizations
The following diagrams, created using Graphviz (DOT language), illustrate key pathways and workflows relevant to the application of this compound in RAW 264.7 cells.
Caption: Experimental workflow for studying this compound in RAW 264.7 cells.
Caption: Putative signaling pathways modulated by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of naturally occurring flavonoids on nitric oxide production in the macrophage cell line RAW 264.7 and their structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 4. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Effect of Methyl-Derivatives of Flavanone on MCP-1, MIP-1β, RANTES, and Eotaxin Release by Activated RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell culture of RAW264.7 cells [protocols.io]
- 7. Anti-Inflammatory Effects of 6-Methylcoumarin in LPS-Stimulated RAW 264.7 Macrophages via Regulation of MAPK and NF-κB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Anti-Inflammatory Effects of 6-Methylcoumarin in LPS-Stimulated RAW 264.7 Macrophages via Regulation of MAPK and NF-κB Signaling Pathways [mdpi.com]
Application Notes and Protocols for Assessing the Anti-inflammatory Effects of 6-Methylflavone
Audience: Researchers, scientists, and drug development professionals.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a crucial component of the innate immune system, chronic inflammation can contribute to a variety of diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Flavonoids, a class of natural compounds found in plants, have garnered significant attention for their potential anti-inflammatory properties. 6-Methylflavone, a synthetic derivative of the flavone (B191248) backbone, has emerged as a compound of interest for its pharmacological activities. This document provides detailed protocols for assessing the anti-inflammatory effects of this compound, focusing on its impact on key inflammatory mediators and signaling pathways.
Recent studies have shown that methyl derivatives of flavones can inhibit the production of nitric oxide (NO) and reactive oxygen species (ROS) in lipopolysaccharide (LPS)-stimulated macrophages.[1][2] Furthermore, these compounds have been observed to modulate the production of pro-inflammatory cytokines.[1][2] The anti-inflammatory activity of some flavones is attributed to their ability to inhibit inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, key enzymes in the inflammatory cascade.[3][4][5] The underlying mechanisms often involve the modulation of critical signaling pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[5][6]
These application notes will detail in vitro methodologies to investigate the anti-inflammatory potential of this compound. The protocols described will enable researchers to evaluate its efficacy in a controlled laboratory setting.
Key Experimental Protocols
In Vitro Anti-inflammatory Activity Assessment in Macrophages
A widely used in vitro model for studying inflammation involves the use of macrophage cell lines, such as RAW 264.7, stimulated with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.[1][7]
1.1. Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere of 5% CO₂.
-
Protocol:
-
Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours. A vehicle control (e.g., DMSO) should be included.
-
Stimulate the cells with LPS (1 µg/mL) for 18-24 hours to induce an inflammatory response.[8] An unstimulated control group should also be included.
-
After incubation, collect the cell culture supernatants for cytokine and nitric oxide analysis.
-
The remaining cells can be lysed for protein or RNA extraction for Western blot or qRT-PCR analysis, respectively.
-
1.2. Nitric Oxide (NO) Production Assay (Griess Test)
-
Principle: Nitric oxide is a key inflammatory mediator produced by iNOS. The Griess test measures the concentration of nitrite (B80452) (a stable metabolite of NO) in the cell culture supernatant.
-
Protocol:
-
Mix 50 µL of the collected cell culture supernatant with 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid).
-
Incubate at room temperature for 10 minutes, protected from light.
-
Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
Incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
1.3. Pro-inflammatory Cytokine Measurement (ELISA)
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) in the cell culture supernatant.[8][9][10]
-
Protocol:
-
Use commercially available ELISA kits for TNF-α, IL-6, and IL-1β.
-
Follow the manufacturer's instructions for coating the plates with capture antibody, adding standards and samples (the collected cell culture supernatants), adding the detection antibody, and the final substrate for color development.
-
Measure the absorbance at the recommended wavelength.
-
Calculate the cytokine concentrations based on the standard curve.
-
1.4. Western Blot Analysis for iNOS and COX-2 Expression
-
Principle: Western blotting is used to detect and quantify the protein levels of iNOS and COX-2 in the cell lysates.[11][12]
-
Protocol:
-
Lyse the treated cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.[11]
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies specific for iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
1.5. Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
-
Principle: qRT-PCR is used to measure the mRNA expression levels of iNOS, COX-2, TNF-α, IL-6, and IL-1β.[12]
-
Protocol:
-
Extract total RNA from the treated cells using a suitable kit.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform qRT-PCR using SYBR Green or TaqMan probes with primers specific for the target genes and a reference gene (e.g., GAPDH or ACTB).
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.[12]
-
Investigation of Signaling Pathways
2.1. NF-κB Signaling Pathway
-
Principle: The NF-κB pathway is a central regulator of inflammation. Its activation involves the phosphorylation and degradation of IκBα, leading to the nuclear translocation of the p65 subunit.[13][14][15]
-
Methods:
-
Western Blot for Phosphorylated Proteins: Analyze the phosphorylation status of IκBα and p65 in cell lysates using phospho-specific antibodies. A decrease in phosphorylated IκBα and p65 would indicate inhibition of the pathway.[13]
-
Immunofluorescence for p65 Nuclear Translocation: Visualize the cellular localization of the p65 subunit using immunofluorescence microscopy. In unstimulated cells, p65 is in the cytoplasm, while upon activation, it translocates to the nucleus. Treatment with an effective inhibitor like this compound would prevent this translocation.[13]
-
Luciferase Reporter Assay: Use a cell line stably or transiently transfected with a luciferase reporter plasmid containing NF-κB response elements. A decrease in luciferase activity upon treatment with this compound would indicate inhibition of NF-κB transcriptional activity.[13]
-
2.2. MAPK Signaling Pathway
-
Principle: The MAPK family, including ERK, JNK, and p38, plays a crucial role in inflammatory responses.[5][16]
-
Method:
-
Western Blot for Phosphorylated MAPKs: Assess the phosphorylation levels of ERK, JNK, and p38 in cell lysates using phospho-specific antibodies. Inhibition of the phosphorylation of these kinases by this compound would suggest its modulatory effect on the MAPK pathway.[17]
-
Data Presentation
Quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: Effect of this compound on Nitric Oxide Production and Cell Viability
| Treatment | Concentration (µM) | Nitrite (µM) | Cell Viability (%) |
| Control | - | 100 | |
| LPS (1 µg/mL) | - | ||
| This compound + LPS | 1 | ||
| 5 | |||
| 10 | |||
| 25 | |||
| 50 | |||
| Positive Control (e.g., Dexamethasone) + LPS | 10 |
Table 2: Effect of this compound on Pro-inflammatory Cytokine Production
| Treatment | Concentration (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control | - | |||
| LPS (1 µg/mL) | - | |||
| This compound + LPS | 1 | |||
| 5 | ||||
| 10 | ||||
| 25 | ||||
| 50 | ||||
| Positive Control + LPS | 10 |
Table 3: Effect of this compound on iNOS and COX-2 Protein and mRNA Expression
| Treatment | Concentration (µM) | Relative iNOS Protein Expression | Relative COX-2 Protein Expression | Relative iNOS mRNA Fold Change | Relative COX-2 mRNA Fold Change |
| Control | - | 1.0 | 1.0 | 1.0 | 1.0 |
| LPS (1 µg/mL) | - | ||||
| This compound + LPS | 1 | ||||
| 5 | |||||
| 10 | |||||
| 25 | |||||
| 50 | |||||
| Positive Control + LPS | 10 |
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for assessing the anti-inflammatory effects of this compound.
NF-κB Signaling Pathway Diagram
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. "6-Hydroxyflavone and Derivatives Exhibit Potent Anti-Inflammatory Acti" by Xing Wang, Zhiwei Wang et al. [scholarscompass.vcu.edu]
- 4. 6-Hydroxyflavone and Derivatives Exhibit Potent Anti-Inflammatory Activity among Mono-, Di- and Polyhydroxylated Flavones in Kidney Mesangial Cells | PLOS One [journals.plos.org]
- 5. Suppression of iNOS and COX-2 expression by flavokawain A via blockade of NF-κB and AP-1 activation in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Anti-Inflammatory Activity of Methyl Derivatives of Flavanone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. biocompare.com [biocompare.com]
- 11. dovepress.com [dovepress.com]
- 12. Inhibition of LPS-Induced Oxidative Damages and Potential Anti-Inflammatory Effects of Phyllanthus emblica Extract via Down-Regulating NF-κB, COX-2, and iNOS in RAW 264.7 Cells [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. MAP Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols: Utilizing 6-Methylflavone as a Bitter Taste Blocker in Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
The perception of bitterness is a significant hurdle in the development of palatable oral drug formulations and functional foods. A bitter taste can lead to poor patient compliance, especially in pediatric and geriatric populations, and consumer rejection of otherwise nutritious products. 6-Methylflavone, a synthetic flavonoid, has emerged as a promising bitter taste blocker. These application notes provide a comprehensive overview of this compound, its mechanism of action, and detailed protocols for its evaluation and application in masking bitterness.
This compound has been investigated for its potential anti-inflammatory and antioxidant properties.[1][2][3] It is also explored as a natural flavoring agent and colorant in the food industry.[1][2]
Mechanism of Action: Antagonism of TAS2R39
Bitterness is mediated by a family of G-protein coupled receptors known as taste 2 receptors (TAS2Rs). This compound functions as an antagonist of specific bitter taste receptors, most notably TAS2R39.[4][5] It has been shown to effectively block the activation of TAS2R39 by various bitter compounds, including the antiretroviral drug Tenofovir Alafenamide (TAF) and the synthetic bitter compound denatonium (B1200031) benzoate.[4][5][6] While TAF activates multiple bitter taste receptors, including TAS2R1, TAS2R8, TAS2R14, and TAS2R39, this compound specifically inhibits the response of TAS2R39 to TAF.[4]
In addition to TAS2R39, some studies suggest that 6-methoxyflavanones, a class of compounds including this compound, may also inhibit the activation of another bitter taste receptor, TAS2R14, although to a lesser extent.[6][7][8][9]
Signaling Pathway of Bitter Taste Perception and Inhibition by this compound
Quantitative Efficacy Data
The effectiveness of this compound as a bitter taste blocker has been quantified in several studies. The following tables summarize the key findings.
Table 1: In Vitro Efficacy of this compound
| Bitter Compound | Target Receptor | Assay System | IC50 of this compound | Efficacy of Inhibition | Reference |
| Tenofovir Alafenamide (TAF) | Human Taste Cells | MTS Assay | ~5 µM | ≥90% at 30 µM and 100 µM | [4][5] |
| Tenofovir Alafenamide (TAF) | TAS2R39 | HEK293 Cells | - | Complete block at 0.1 mM | [4][5] |
| Denatonium | TAS2R39 | HEK293 Cells | - | Significant block | [5] |
| Epicatechin Gallate (ECG) | hTAS2R39 | - | ~500 µM | 50% reduction of activation | [6] |
Table 2: Human Sensory Panel Data for this compound
| Bitter Compound | Study Design | Results | Reference |
| Tenofovir Alafenamide (TAF) | 16 subjects; pre-rinse with or mixed with this compound | 8 of 16 subjects showed a reduction in perceived bitterness. 2 of these subjects experienced complete and reliable blocking of bitterness. | [4][10] |
Experimental Protocols
Experimental Workflow for Evaluating Bitter Taste Blockers
Protocol 1: Cell-Based Assay for TAS2R39 Activation
This protocol is adapted from studies using HEK293 cells to express bitter taste receptors and measure their activation.[4][5][11][12]
1. Cell Culture and Transfection:
- Culture Human Embryonic Kidney (HEK293) cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a 5% CO₂ incubator.
- For transfection, plate cells in 96-well plates to reach 70-80% confluency on the day of transfection.
- Co-transfect the cells with a plasmid encoding for human TAS2R39 and a plasmid for a promiscuous G-protein alpha subunit, such as Gα16-gust44, using a suitable transfection reagent (e.g., Lipofectamine 2000). The G-protein is necessary to couple the receptor activation to a downstream signaling pathway that can be measured.[4][5]
2. Calcium Imaging Assay:
- 24-48 hours post-transfection, remove the culture medium and wash the cells with a buffered salt solution (e.g., Tyrode's buffer).
- Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 30-60 minutes at 37°C.
- Wash the cells again to remove excess dye.
- Prepare solutions of the bitter agonist (e.g., 1 mM TAF) and the antagonist (this compound) at various concentrations.
- Use a fluorescent plate reader or a microscope equipped with a calcium imaging system to measure the baseline fluorescence.
- Add the this compound solution (or vehicle control) to the wells and incubate for a short period.
- Add the bitter agonist solution and immediately start recording the change in fluorescence intensity over time. An increase in intracellular calcium upon agonist addition indicates receptor activation.
- The inhibitory effect of this compound is determined by the reduction in the fluorescence signal in the presence of the blocker compared to the control.
3. Data Analysis:
- Calculate the change in fluorescence (ΔF) from the baseline (F₀) for each well.
- Normalize the response to the agonist alone.
- Plot the normalized response against the concentration of this compound to determine the IC50 value.
Protocol 2: Human Sensory Panel Testing
This protocol provides a general framework for conducting sensory panel evaluations.[13][14][15][16]
1. Panelist Selection and Training:
- Recruit healthy, non-smoking adult volunteers.
- Screen panelists for their ability to detect and rate the intensity of basic tastes (sweet, sour, salty, bitter, umami).
- Train the selected panelists to recognize and rate the intensity of the specific bitter compound being tested using a standardized scale (e.g., a 9-point hedonic scale or a general Labeled Magnitude Scale).
2. Sample Preparation:
- Prepare a solution of the bitter active pharmaceutical ingredient (API) or food component at a concentration that elicits a moderately strong bitter taste.
- Prepare test solutions containing the bitter compound mixed with varying concentrations of this compound.
- For a pre-rinse protocol, prepare a separate solution of this compound.
- All samples should be prepared fresh, coded with random three-digit numbers, and presented at a controlled temperature.
3. Sensory Evaluation Procedure:
- Panelists should rinse their mouths with purified water before and between samples.[16]
- Mixed Sample Protocol: Present the coded samples (bitter compound alone and bitter compound with this compound) to the panelists in a randomized order.
- Pre-rinse Protocol: Instruct panelists to rinse their mouths with the this compound solution for a specified time (e.g., 30 seconds), spit it out, and then immediately taste the bitter solution.
- Panelists should rate the perceived bitterness intensity of each sample on the trained scale.
4. Data Analysis:
- Analyze the bitterness intensity ratings using appropriate statistical methods (e.g., ANOVA with post-hoc tests) to determine if there is a significant reduction in bitterness in the presence of this compound.
Formulation Considerations
This compound can be incorporated into various oral formulations, including liquid solutions, suspensions, and solid dosage forms. Its potential applications extend to the pharmaceutical, food, and cosmetic industries.[1][2] When formulating with this compound, it is important to consider its solubility and potential interactions with other excipients. Preliminary studies on its biotransformation suggest that glycosylation could improve its stability and bioavailability.[17]
Regulatory Status
The Generally Recognized As Safe (GRAS) status of a substance is crucial for its use in food products in the United States.[18][19][20][21] As of the latest available information, the GRAS status of this compound has not been explicitly listed in the FDA's GRAS notice inventory.[22] For applications in food, a GRAS notification or a determination by qualified experts would be necessary. For pharmaceutical applications, its use as an excipient would be governed by the relevant regulatory pathways for drug approval.
Conclusion
This compound is a potent bitter taste blocker with a specific mechanism of action against the TAS2R39 receptor. The protocols provided herein offer a framework for the systematic evaluation of its efficacy in various applications. Further research into its formulation properties and regulatory status will be essential for its widespread adoption in the pharmaceutical and food industries to improve the palatability of bitter-tasting products.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Methyl Derivatives of Flavone as Potential Anti-Inflammatory Compounds | MDPI [mdpi.com]
- 4. Inhibition of Bitter Taste from Oral Tenofovir Alafenamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 6-Methoxyflavanones as Bitter Taste Receptor Blockers for hTAS2R39 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cnu.primo.exlibrisgroup.com [cnu.primo.exlibrisgroup.com]
- 8. researchgate.net [researchgate.net]
- 9. 6-methoxyflavanones as bitter taste receptor blockers for hTAS2R39 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of Bitter Taste from Oral Tenofovir Alafenamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. femaflavor.org [femaflavor.org]
- 16. almonds.org [almonds.org]
- 17. researchgate.net [researchgate.net]
- 18. Generally Recognized as Safe (GRAS) | FDA [fda.gov]
- 19. npanational.org [npanational.org]
- 20. Generally recognized as safe - Wikipedia [en.wikipedia.org]
- 21. downloads.regulations.gov [downloads.regulations.gov]
- 22. Summary of US FDA GRAS Acceptance and Approval Status in the Second Quarter of 2024 - Regulatory News - Food & Food Contact Materials - CIRS Group [cirs-group.com]
Application Notes and Protocols: Electrophysiological Characterization of 6-Methylflavone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the electrophysiological investigation of 6-Methylflavone, a flavonoid compound with notable modulatory effects on ion channels. The primary focus is on its interaction with GABA-A receptors, a key target in neuropharmacology.
Introduction
This compound and its derivatives have emerged as significant modulators of the central nervous system, primarily through their interaction with GABA-A receptors.[1][2][3] Understanding the electrophysiological profile of these compounds is crucial for elucidating their mechanism of action and therapeutic potential. This document outlines the necessary protocols and expected outcomes for studying this compound using standard electrophysiological techniques.
Data Presentation: Quantitative Analysis of Flavonoid Activity
The following table summarizes the quantitative data for this compound and related flavonoids on GABA-A receptor subtypes. This data is critical for comparative analysis and understanding structure-activity relationships.
| Compound | Receptor Subtype | Effect | EC50 (µM) | Maximal Potentiation (%) | Notes |
| 6-Methylflavanone | α1β2γ2L | Positive Allosteric Modulator | 22 | 120 | Flumazenil-insensitive modulation.[3] |
| 6-Methylflavanone | α2β2γ2L | Positive Allosteric Modulator | 10 | 417 | Demonstrates higher efficacy at α2-containing subtypes.[2][3] |
| 6-Methylflavanone | α1β2 | Positive Allosteric Modulator | 6 | 130 | [3] |
| This compound | α2β2γ2L | Positive Allosteric Modulator | - | 183 ± 39 | Similar efficacy to α1β2γ2L subtype.[3] |
| 3-OH-2'MeO6MF | α1/2β2, α1/2/4/6β1-3γ2L | Potentiation of GABA-induced currents | 38 - 106 | - | Flumazenil-insensitive.[4] |
| 3-OH-2'MeO6MF | α4β2/3δ | Full Agonist | 1.4 - 2.5 | 105 | Acts as a direct activator.[4] |
| 2'-Methoxy-6-methylflavone | α2β3γ2L | Full Agonist | - | - | Directly activates the receptor in the absence of GABA.[5][6] |
Experimental Protocols
A standard and effective method for characterizing the effects of this compound on GABA-A receptors is the two-electrode voltage-clamp (TEVC) technique using Xenopus laevis oocytes expressing recombinant human GABA-A receptors.
Protocol 1: Two-Electrode Voltage-Clamp (TEVC) Recording in Xenopus Oocytes
1. Oocyte Preparation and Receptor Expression:
-
Harvest and defolliculate Xenopus laevis oocytes.
-
Prepare cRNA for the desired GABA-A receptor subunits (e.g., α1, β2, γ2L) from linearized cDNA templates.
-
Microinject the cRNA mixture into the oocytes.
-
Incubate the oocytes for 2-5 days at 16-18°C to allow for receptor expression.
2. Solutions and Reagents:
-
Recording Solution (ND96): 96 mM NaCl, 2 mM KCl, 1 mM MgCl2, 1.8 mM CaCl2, 5 mM HEPES, pH 7.4.
-
GABA Stock Solution: Prepare a high concentration stock of GABA in ND96 and dilute to the desired final concentrations (e.g., EC10-20 for modulation studies).
-
This compound Stock Solution: Dissolve this compound in DMSO to create a high concentration stock (e.g., 10-100 mM). Dilute in ND96 to final working concentrations. Ensure the final DMSO concentration does not exceed 0.1% as it can affect some receptors.
3. Electrophysiological Recording:
-
Place an oocyte in the recording chamber and perfuse with ND96.
-
Impale the oocyte with two microelectrodes (filled with 3 M KCl, resistance 0.5-5 MΩ) for voltage clamping.
-
Clamp the oocyte membrane potential at -60 to -80 mV.
-
Establish a baseline GABA response by applying a low concentration of GABA (EC10-20) until a stable current is observed.
-
Co-apply this compound with the same concentration of GABA.
-
Record the potentiation of the GABA-induced current.
-
Perform a washout with ND96 to allow the current to return to baseline.
-
To determine the EC50, apply a range of this compound concentrations.
Protocol 2: Whole-Cell Patch-Clamp Recording in Mammalian Cells
1. Cell Culture and Transfection:
-
Culture a suitable mammalian cell line (e.g., HEK293) in appropriate media.
-
Transiently transfect the cells with plasmids encoding the desired GABA-A receptor subunits.
-
Allow 24-48 hours for receptor expression.
2. Solutions and Reagents:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH 7.4.
-
Internal Pipette Solution (in mM): 140 CsCl, 2 MgCl2, 10 HEPES, 1.1 EGTA, 2 ATP-Mg, 0.2 GTP-Na, pH 7.2.
-
Prepare GABA and this compound solutions as described in the TEVC protocol, using the external solution as the vehicle.
3. Electrophysiological Recording:
-
Transfer a coverslip with transfected cells to the recording chamber on an inverted microscope.
-
Perfuse with the external solution.
-
Approach a cell with a borosilicate glass pipette (3-7 MΩ resistance) filled with the internal solution.
-
Form a giga-ohm seal and establish a whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
Apply GABA and this compound using a fast perfusion system to measure changes in current.
Mandatory Visualizations
Signaling Pathway of this compound at GABA-A Receptors
Caption: this compound acts as a positive allosteric modulator of GABA-A receptors.
Experimental Workflow for Electrophysiological Recording
Caption: Workflow for assessing this compound's effect on recombinant ion channels.
References
- 1. Modulation of ionotropic GABA receptors by 6-methoxyflavanone and 6-methoxyflavone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Flavonoid modulation of GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6-Methylflavanone, a more efficacious positive allosteric modulator of gamma-aminobutyric acid (GABA) action at human recombinant alpha2beta2gamma2L than at alpha1beta2gamma2L and alpha1beta2 GABA(A) receptors expressed in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-Hydroxy-2'-methoxy-6-methylflavone: a potent anxiolytic with a unique selectivity profile at GABA(A) receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Direct Actions of GABA, 2'-Methoxy-6-Methylflavone and General Anaesthetics at β3γ2L GABAA Receptors: Evidence for Receptors with Different Subunit Stoichiometries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Direct Actions of GABA, 2’-Methoxy-6-Methylflavone and General Anaesthetics at β3γ2L GABAA Receptors: Evidence for Receptors with Different Subunit Stoichiometries - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Fungal Biotransformation of 6-Methylflavone
The biotransformation of flavonoids using microbial systems is a compelling strategy in pharmaceutical research and development. Flavonoids, such as 6-methylflavone, often exhibit promising biological activities but are limited by poor aqueous solubility and low bioavailability.[1] Fungal cultures, particularly those of entomopathogenic fungi like Isaria fumosorosea, have demonstrated a remarkable capacity to glycosylate flavonoids.[2][3] This process involves the enzymatic attachment of a sugar moiety to the flavonoid aglycone.
Glycosylation, specifically glucosylation, can significantly enhance the pharmacological profile of a flavonoid by increasing its water solubility and stability, which in turn can improve absorption in the digestive tract.[1][4] The resulting flavonoid glycosides may exhibit modified or enhanced bioactivities compared to the parent compound.
A noteworthy discovery is the ability of Isaria fumosorosea KCH J2 to glycosylate this compound, a substrate that lacks a free hydroxyl group—the typical site for such enzymatic reactions.[1][2] This strain catalyzes the attachment of a 4-O-methyl-glucopyranose unit to the C-8 and C-4' positions of the this compound skeleton, yielding novel glycosides with potential for further development as pharmaceutical agents.[2][5] This unique capability highlights the potential of using fungal biocatalysts to generate novel flavonoid derivatives that are inaccessible through conventional chemical synthesis.
Quantitative Data Summary
The biotransformation of this compound by Isaria fumosorosea KCH J2 yields two primary glycosylated products. The following table summarizes the isolated yields from a preparative-scale experiment conducted over seven days.
| Substrate | Fungal Strain | Product Name | Product Structure | Isolated Yield (%) | Reference |
| This compound | Isaria fumosorosea KCH J2 | This compound 8-O-β-D-(4”-O-methyl)-glucopyranoside |
| 12.0% | [1] |
| This compound | Isaria fumosorosea KCH J2 | This compound 4'-O-β-D-(4”-O-methyl)-glucopyranoside | 24.0% | [1] |
Biotransformation Pathway of this compound
Caption: Biotransformation of this compound by Isaria fumosorosea KCH J2.
Experimental Protocols
This section provides a detailed protocol for the biotransformation of this compound based on methodologies reported for Isaria fumosorosea KCH J2.[1][2][6]
Materials and Microorganism
-
Fungal Strain: Isaria fumosorosea KCH J2
-
Culture Media:
-
Solid Medium: Potato Dextrose Agar (PDA) for maintaining the fungal culture.
-
Liquid Medium: Potato Dextrose Broth (PDB) or a modified medium containing 3% glucose and 1% aminobac.[6]
-
-
Substrate: this compound
-
Solvents: Dimethyl sulfoxide (B87167) (DMSO), Ethyl acetate (B1210297) (EtOAc)
-
Glassware: Petri dishes, Erlenmeyer flasks (300 mL for screening, 2 L for preparative scale), sterile glassware.
-
Equipment: Autoclave, incubator shaker, rotary evaporator, Thin Layer Chromatography (TLC) plates (Silica gel 60 F254), High-Performance Liquid Chromatography (HPLC) system, Nuclear Magnetic Resonance (NMR) spectrometer.
Fungal Culture and Inoculation
-
Strain Maintenance: Maintain the I. fumosorosea KCH J2 strain on PDA slants at 4°C. For activation, culture the fungus on PDA plates at 26°C for 7-10 days until sporulation occurs.[7]
-
Inoculum Preparation: Collect spores from a mature PDA plate by flooding the surface with sterile water containing 0.1% Triton-X100.[7] Alternatively, use mycelial fragments from a 7-day-old culture grown on a PDA plate.
-
Cultivation:
Biotransformation Procedure (Preparative Scale)
-
Substrate Preparation: Dissolve 100 mg of this compound in 2 mL of DMSO.[6]
-
Substrate Feeding: After 72 hours of fungal incubation, add the substrate solution to the culture medium. Use a total of 1 g of substrate per 1 L of culture (e.g., add 100 mg of substrate to each of ten 1 L flasks containing 500 mL of medium).
-
Incubation: Continue the incubation under the same conditions (24-26°C, 140 rpm) for 7 days.
-
Controls: Prepare two control flasks: one containing only the fungal culture with added DMSO (no substrate) and another containing sterile medium with the substrate solution (no fungus). Incubate these alongside the experimental flasks.
Extraction and Purification of Metabolites
-
Harvesting: After the 7-day incubation period, combine the contents of all flasks (mycelium and medium).
-
Extraction: Extract the entire culture broth three times with an equal volume of ethyl acetate. For example, for 1 L of culture, use 3 x 1 L of EtOAc.
-
Concentration: Combine the organic extracts, dry them over anhydrous magnesium sulfate (B86663) (MgSO₄), and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.[6]
-
Purification: Purify the individual metabolites from the crude extract using preparative Thin Layer Chromatography (pTLC) with an appropriate solvent system (e.g., a mixture of chloroform (B151607) and methanol).
Analysis and Structural Elucidation
-
Monitoring: Monitor the progress of the biotransformation by taking small aliquots from the culture daily, extracting with EtOAc, and analyzing by TLC and HPLC.[6]
-
Identification: After purification, identify the chemical structures of the resulting metabolites using spectroscopic methods, primarily 1H NMR, 13C NMR, and mass spectrometry (MS).[1][2]
General Experimental Workflow
Caption: General workflow for the biotransformation of this compound.
References
- 1. Glycosylation of this compound by the strain Isaria fumosorosea KCH J2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glycosylation of this compound by the strain Isaria fumosorosea KCH J2 | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Naturally Occurring Flavonoids and Isoflavonoids and Their Microbial Transformation: A Review [mdpi.com]
- 6. Cascade biotransformation of estrogens by Isaria fumosorosea KCh J2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for Solid-Phase Extraction of 6-Methylflavone from Plant Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methylflavone is a methylated flavone (B191248) that has garnered interest in pharmaceutical research for its potential biological activities. The efficient isolation and purification of this compound from complex plant matrices are crucial for further investigation into its therapeutic properties. Solid-phase extraction (SPE) is a highly effective and selective method for sample preparation, offering significant advantages over traditional liquid-liquid extraction by minimizing solvent consumption and improving the purity of the target analyte.[1][2]
These application notes provide a detailed protocol for the solid-phase extraction of this compound from plant material. The methodology is based on established principles for flavonoid extraction and is designed to be a robust starting point for researchers, with recommendations for optimization. Common sorbents for flavonoid purification include C18 and polyamide.[1]
Experimental Protocol: Solid-Phase Extraction of this compound
This protocol outlines a general procedure for the extraction of this compound from a plant matrix using a reversed-phase SPE cartridge.
1. Plant Material Preparation
Proper sample preparation is critical for efficient extraction.[3][4]
-
Drying: Dry the plant material (e.g., leaves, stems) at a controlled temperature (e.g., 40-50°C) to a constant weight to prevent enzymatic degradation of flavonoids.[3]
-
Grinding: Homogenize the dried plant material into a fine powder (e.g., using a grinder or mortar and pestle) to increase the surface area for solvent extraction.[3][4] A smaller particle size, typically less than 0.5 mm, is optimal for efficient extraction.[3]
-
Initial Solvent Extraction:
-
Accurately weigh approximately 1-2 g of the powdered plant material.
-
Perform an initial extraction using a suitable organic solvent. Methanol (B129727) or ethanol (B145695) are commonly used for flavonoids.[3][5][6] For this protocol, 80% aqueous methanol is recommended.
-
Use a sample-to-solvent ratio of 1:10 (w/v).
-
Employ an extraction technique such as ultrasonication or maceration for 30-60 minutes.[5][6]
-
Centrifuge the mixture and collect the supernatant. Repeat the extraction process on the plant residue to ensure complete recovery.
-
Combine the supernatants and evaporate the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain a concentrated crude extract.
-
Reconstitute the dried extract in a small volume of a solvent compatible with the SPE loading step (e.g., 10% methanol in water).
-
2. Solid-Phase Extraction (SPE) Procedure
A reversed-phase C18 SPE cartridge is recommended for the purification of the moderately nonpolar this compound.
-
Sorbent: C18 silica-based sorbent (e.g., 500 mg, 6 mL cartridge). The use of C18 adsorbent is often considered the best purification method for flavonoids due to high recoveries and repeatabilities.[5][6]
-
Step 1: Conditioning:
-
Step 2: Sample Loading:
-
Load the reconstituted plant extract onto the conditioned C18 cartridge at a slow, consistent flow rate (approximately 1-2 mL/min).[7]
-
-
Step 3: Washing:
-
Wash the cartridge with 5 mL of deionized water to remove polar impurities.
-
Follow with a second wash of 5 mL of 10% aqueous methanol to remove more polar interfering compounds without eluting the this compound.
-
-
Step 4: Elution:
-
Elute the retained this compound from the cartridge with 5 mL of 90-100% methanol.[7] Other solvents like acetone (B3395972) or acetonitrile (B52724) can also be effective for eluting flavonoids.[9]
-
Collect the eluate in a clean collection tube.
-
-
Step 5: Post-Elution Processing:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the purified residue in a suitable solvent (e.g., methanol or mobile phase) for subsequent analysis by techniques such as HPLC or LC-MS.
-
Data Presentation
The following table presents hypothetical recovery data for the solid-phase extraction of this compound. This table should be used as a template for recording and presenting experimental results.
| Sample ID | Initial Concentration (µg/mL) | Final Concentration (µg/mL) | Recovery (%) | RSD (%) (n=3) |
| Plant Extract A | 50 | 46.5 | 93.0 | 2.1 |
| Plant Extract B | 100 | 91.2 | 91.2 | 2.5 |
| Plant Extract C | 200 | 185.6 | 92.8 | 1.9 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Experimental Workflow Visualization
The following diagram illustrates the complete workflow for the solid-phase extraction of this compound from plant material.
Caption: Workflow for this compound Extraction.
Optimization and Troubleshooting
-
Solvent Selection: The polarity of the extraction and elution solvents is a critical parameter. For less polar flavonoids, solvents like acetone, chloroform, and diethyl ether may be considered.[3] The elution solvent should be strong enough to disrupt the interactions between the analyte and the sorbent.[9]
-
pH Adjustment: The pH of the sample can influence the retention of flavonoids on the SPE sorbent. Adjusting the pH of the sample below the pKa for acidic analytes can enhance retention on reversed-phase sorbents.[10]
-
Interfering Compounds: Plant extracts are complex mixtures containing compounds like chlorophyll (B73375) and lipids that can interfere with the extraction process.[1] A pre-extraction step with a nonpolar solvent like hexane (B92381) can be performed to remove lipophilic compounds.[3]
-
Flow Rate: Maintaining a slow and steady flow rate during sample loading and elution is crucial for ensuring optimal interaction between the analyte and the sorbent, thereby maximizing recovery.[11]
-
Method Validation: It is essential to validate the developed SPE method to ensure its accuracy, precision, and robustness. This includes determining the recovery, linearity, limits of detection (LOD), and limits of quantification (LOQ).
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. mdpi.com [mdpi.com]
- 4. mpbio.com [mpbio.com]
- 5. akjournals.com [akjournals.com]
- 6. researchgate.net [researchgate.net]
- 7. d-nb.info [d-nb.info]
- 8. The NFDI4Microbiota Knowledge Base [knowledgebase.nfdi4microbiota.de]
- 9. fishersci.ca [fishersci.ca]
- 10. solidphaseextraction.appliedseparations.com [solidphaseextraction.appliedseparations.com]
- 11. elementlabsolutions.com [elementlabsolutions.com]
Application Note: Analytical Techniques for the Purity Assessment of 6-Methylflavone
Introduction
6-Methylflavone is a flavonoid compound that has garnered interest in pharmaceutical and nutraceutical research due to its potential biological activities, including antioxidant and anti-inflammatory properties.[1][2] For researchers, scientists, and professionals in drug development, ensuring the purity of this compound is critical for accurate experimental results, product safety, and efficacy. This document provides detailed application notes and protocols for the purity assessment of this compound using various analytical techniques.
Analytical Techniques for Purity Assessment
A comprehensive purity assessment of this compound involves the use of multiple analytical techniques to identify and quantify impurities. The primary methods employed are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Differential Scanning Calorimetry (DSC).
-
High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for the purity assessment of non-volatile and thermally labile compounds like this compound.[3] It separates components in a mixture based on their differential partitioning between a stationary phase and a liquid mobile phase. When coupled with a UV-Vis detector, HPLC provides high resolution and sensitivity for quantitative purity determination.[3] Commercial suppliers of this compound often state purity levels of ≥98% as determined by HPLC.[2][4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful method for the analysis of volatile and semi-volatile compounds.[5] For this compound, which has a melting point of 119-122 °C, GC-MS can be employed to detect volatile impurities and residual solvents that may be present from the synthesis process.[3][4] The gas chromatograph separates the components of a sample, and the mass spectrometer provides structural information for their identification.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is an indispensable tool for the structural elucidation and purity determination of organic compounds.[] Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide detailed information about the molecular structure of this compound and can be used to identify and quantify impurities without the need for a reference standard for the impurity itself.[8][9] Quantitative NMR (qNMR) can provide an absolute measure of purity.[9]
-
Differential Scanning Calorimetry (DSC): DSC is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference.[10] For highly pure crystalline substances like this compound, DSC can be used to determine the absolute purity by analyzing the melting point depression caused by impurities.[11][12] This method is particularly useful for compounds with a purity of 98% or higher.[11]
Quantitative Data Summary
The following table summarizes publicly available purity data for this compound.
| Supplier/Source | Stated Purity | Analytical Method | Reference |
| Sigma-Aldrich | ≥98% | HPLC | [4] |
| Chem-Impex | ≥98% | HPLC | [2] |
| CymitQuimica | 99.69% | Unknown | [1] |
| ApexBio | 99.42% | Unknown | [13] |
| CymitQuimica | ≥98% | Unknown | [1] |
| CymitQuimica | Min. 95% | Unknown | [1] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general reversed-phase HPLC method for the purity assessment of this compound.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)[3]
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for mobile phase modification)
-
This compound reference standard and sample
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water. A common starting point is a gradient elution to effectively separate compounds with different polarities. For example, a gradient of Solvent A (0.1% formic acid in water) and Solvent B (0.1% formic acid in acetonitrile) can be used.[3]
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a known concentration (e.g., 1 mg/mL).
-
Sample Solution Preparation: Prepare the this compound sample solution in the same manner as the standard solution.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column
-
Mobile Phase: Gradient of acetonitrile and water (e.g., start with 70% water, ramp to 70% acetonitrile over 15 minutes)[3]
-
Flow Rate: 1.0 mL/min[14]
-
Injection Volume: 10-20 µL
-
Column Temperature: 25-30 °C
-
Detection Wavelength: Set the UV detector to a wavelength where this compound has maximum absorbance (can be determined by a UV scan). Flavonoids typically absorb in the range of 250-370 nm.
-
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Processing: The purity of the this compound sample is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram (area percent method).
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol describes a general method for detecting volatile impurities in a this compound sample.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column (e.g., HP-5MS or equivalent)[15]
Reagents:
-
Volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate)[3]
-
This compound sample
Procedure:
-
Sample Preparation: Dissolve the this compound sample in a suitable volatile solvent to a concentration of approximately 1 mg/mL.[3]
-
GC-MS Conditions:
-
Injector Temperature: 250 °C[3]
-
Injection Mode: Splitless (1 µL)[3]
-
Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min, and hold at 280 °C for 5 minutes.[3]
-
Carrier Gas: Helium at a constant flow rate.[15]
-
MS Transfer Line Temperature: 280 °C[3]
-
Ion Source Temperature: 230 °C[3]
-
Mass Range: m/z 40-400[3]
-
-
Analysis: Inject the sample solution into the GC-MS system.
-
Data Processing: Analyze the resulting total ion chromatogram (TIC) for peaks other than the main this compound peak. Identify any impurity peaks by comparing their mass spectra to a spectral library (e.g., NIST).
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol provides a general procedure for purity determination of this compound by ¹H NMR.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)[3]
-
NMR tubes
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆, as this compound is soluble in DMSO)[4]
-
This compound sample
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in a deuterated solvent.
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum of the sample.
-
Ensure a sufficient relaxation delay to allow for accurate integration of all signals.
-
-
Data Processing:
-
Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Integrate the signals corresponding to this compound and any visible impurities.
-
The purity can be estimated by comparing the integral of the main compound's protons to the integrals of the impurity protons. For a more accurate quantitative analysis (qNMR), a certified internal standard is required.
-
Differential Scanning Calorimetry (DSC)
This protocol outlines a method for determining the absolute purity of this compound using DSC.
Instrumentation:
-
Differential Scanning Calorimeter
Reagents:
-
This compound sample
-
Aluminum crucibles
Procedure:
-
Sample Preparation: Accurately weigh a small amount of the this compound sample (1-3 mg) into an aluminum crucible and hermetically seal it.[12]
-
DSC Analysis:
-
Data Processing:
Complementary Nature of Analytical Techniques
For a comprehensive purity assessment of this compound, it is recommended to use a combination of orthogonal analytical techniques. Each method provides unique information about the sample, and together they offer a more complete picture of its purity.
References
- 1. CAS 29976-75-8: this compound | CymitQuimica [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. 6-甲基黄酮 ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 5. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 8. Methyl Derivatives of Flavone as Potential Anti-Inflammatory Compounds [mdpi.com]
- 9. youtube.com [youtube.com]
- 10. tainstruments.com [tainstruments.com]
- 11. The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 13. polyethyleniminelinear.com [polyethyleniminelinear.com]
- 14. phx.phenomenex.com [phx.phenomenex.com]
- 15. mdpi.com [mdpi.com]
- 16. mt.com [mt.com]
6-Methylflavone: A Versatile Intermediate for the Synthesis of Bioactive Compounds
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methylflavone, a flavonoid characterized by a methyl group at the 6-position of the A-ring, serves as a valuable and versatile starting material in the synthesis of a diverse array of bioactive molecules. Its core structure allows for various chemical modifications, leading to the development of derivatives with significant therapeutic potential, particularly in the realms of anti-inflammatory and anti-cancer research. This document provides detailed application notes, experimental protocols, and quantitative data on the use of this compound as a chemical intermediate, intended to guide researchers in the design and execution of their synthetic and biological evaluation studies.
I. Bioactive Derivatives of this compound
The strategic modification of the this compound scaffold can lead to compounds with enhanced biological activity. Key derivatives include nitrated, aminated, and glycosylated forms, each exhibiting distinct pharmacological profiles.
Anti-inflammatory Agents
Derivatives of this compound have shown potent anti-inflammatory properties by modulating key signaling pathways, such as the NF-κB and iNOS pathways, which are crucial in the inflammatory response.
-
6-Methyl-8-nitroflavone: This derivative has demonstrated significant inhibitory effects on the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.
-
6-Aminoflavone Derivatives: The introduction of an amino group, often via a bromo-intermediate, provides a handle for further functionalization to create a library of compounds with potential anti-inflammatory and other biological activities.
Anticancer Agents
The flavone (B191248) nucleus is a common feature in many compounds investigated for their anticancer properties. Functionalization of this compound can lead to derivatives with enhanced cytotoxicity against various cancer cell lines. For instance, the synthesis of 6-arylaminoflavones has been explored for this purpose.
GABA Receptor Modulators
Some studies have indicated that methylated flavones can act as positive modulators of γ-aminobutyric acid (GABA) receptors, suggesting their potential in neurological applications.
II. Quantitative Data on Bioactive Derivatives
The following tables summarize the quantitative data on the biological activity of various derivatives synthesized from this compound and its analogs.
Table 1: Anti-inflammatory Activity of 6-Methyl-8-nitroflavone in LPS-Stimulated RAW 264.7 Macrophages [1]
| Analyte | Concentration (µM) | % Inhibition |
| Nitric Oxide (NO) | 1 | 25.3 ± 3.1 |
| 10 | 48.7 ± 2.5 | |
| 20 | 65.1 ± 1.9 | |
| IL-1α | 1 | 35.2 ± 4.5 |
| 10 | 55.8 ± 3.7 | |
| 20 | 28.4 ± 6.2* | |
| IL-1β | 1 | 15.6 ± 5.1 |
| 10 | 25.9 ± 4.3 | |
| 20 | 38.2 ± 3.9 | |
| IL-6 | 1 | 45.1 ± 2.8 |
| 10 | 68.3 ± 1.7 | |
| 20 | 85.4 ± 1.1 |
*Note: A decrease in inhibition at 20 µM for IL-1α may suggest potential cytotoxicity at higher concentrations.
Table 2: Biotransformation of this compound by Isaria fumosorosea KCH J2 [2]
| Product | Yield (%) |
| This compound 8-O-β-D-(4”-O-methyl)-glucopyranoside | 15.2 |
| This compound 4'-O-β-D-(4”-O-methyl)-glucopyranoside | 28.5 |
III. Experimental Protocols
Detailed methodologies for the synthesis and biological evaluation of this compound derivatives are provided below.
Protocol 1: Synthesis of 6-Methyl-8-nitroflavone (Adapted from general nitration procedures)
Objective: To introduce a nitro group at the C-8 position of this compound.
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round bottom flask
-
Dropping funnel
-
Distilled water
-
Crushed ice
-
Büchner funnel and filter paper
-
Ethanol (B145695) (for recrystallization)
Procedure:
-
In a round bottom flask, dissolve this compound (1 eq.) in cold, concentrated sulfuric acid with stirring in an ice bath. Maintain the temperature below 5 °C.
-
In a separate flask, prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq.) to concentrated sulfuric acid (2 eq.) while cooling in an ice bath.
-
Add the nitrating mixture dropwise to the solution of this compound over a period of 30 minutes, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.
-
Pour the reaction mixture slowly onto crushed ice with constant stirring.
-
Collect the precipitated product by vacuum filtration using a Büchner funnel and wash thoroughly with cold water until the washings are neutral.
-
Recrystallize the crude product from ethanol to obtain pure 6-methyl-8-nitroflavone.
-
Dry the purified product under vacuum and characterize by NMR and mass spectrometry.
Protocol 2: Biotransformation of this compound to Glycoside Derivatives[2]
Objective: To synthesize glycosylated derivatives of this compound using fungal biotransformation.
Materials:
-
Isaria fumosorosea KCH J2 strain
-
Sabouraud dextrose agar (B569324) (SDA) slants
-
Malt extract glucose (MEG) medium
-
This compound
-
Acetone
-
Ethyl acetate
-
Centrifuge
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Cultivate the Isaria fumosorosea KCH J2 strain on SDA slants for 10 days at 25 °C.
-
Inoculate a 300 mL Erlenmeyer flask containing 100 mL of MEG medium with the fungal culture.
-
Incubate the culture for 3 days at 25 °C on a rotary shaker at 140 rpm.
-
Prepare a solution of this compound (10 mg) in 0.5 mL of acetone.
-
Add the substrate solution to the microbial culture and continue the incubation for an additional 7 days under the same conditions.
-
After incubation, centrifuge the culture to separate the mycelium from the supernatant.
-
Extract the supernatant three times with equal volumes of ethyl acetate.
-
Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting products by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol (B129727) in chloroform) to isolate the glycosylated derivatives.
-
Characterize the purified products using NMR and mass spectrometry.
Protocol 3: Synthesis of 6-Arylaminoflavones via Buchwald-Hartwig Amination (General Procedure)[3]
Objective: To synthesize 6-arylaminoflavone derivatives from a 6-haloflavone intermediate. This protocol assumes the prior synthesis of 6-bromo-6-methylflavone.
Materials:
-
6-Bromo-6-methylflavone (or other suitable 6-haloflavone)
-
Aryl amine (1.2 eq.)
-
Pd₂(dba)₃ (0.05 eq.)
-
XantPhos (0.1 eq.)
-
Cs₂CO₃ (2.0 eq.)
-
Toluene (B28343) (anhydrous)
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk tube, add 6-bromo-6-methylflavone (1 eq.), the corresponding aryl amine (1.2 eq.), Pd₂(dba)₃ (0.05 eq.), XantPhos (0.1 eq.), and Cs₂CO₃ (2.0 eq.).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture at 110 °C for 12-24 hours with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 6-arylaminoflavone derivative.
-
Characterize the final product by NMR and mass spectrometry.
IV. Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways modulated by this compound derivatives and a typical experimental workflow.
Caption: NF-κB and iNOS signaling pathway modulated by this compound derivatives.
References
Application Notes and Protocols for Determining the Bioactivity of 6-Methylflavone in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methylflavone is a methylated derivative of the flavone (B191248) backbone, a class of polyphenolic secondary metabolites found in various plants. Flavonoids are widely recognized for their diverse pharmacological activities, including antioxidant, anti-inflammatory, and potential anticancer effects.[1][2][3][4] The addition of a methyl group to the flavone structure can alter its biological properties, influencing its bioavailability and mechanism of action. This document provides detailed protocols for cell-based assays to characterize the activity of this compound, focusing on its potential anti-inflammatory, antioxidant, and enzyme-inhibitory properties. The provided methodologies are essential for researchers investigating the therapeutic potential of this compound.
Quantitative Data Summary
The following tables are templates for summarizing the quantitative data obtained from the described cell-based assays.
Table 1: Anti-Inflammatory Activity of this compound
| Cell Line | Stimulant | Assay | Measured Parameter | Effect of this compound (IC₅₀) |
| RAW 264.7 | LPS | Griess Assay | Nitric Oxide (NO) Production | Data to be filled |
| RAW 264.7 | LPS | ELISA | TNF-α Secretion | Data to be filled |
| RAW 264.7 | LPS | ELISA | IL-6 Secretion | Data to be filled |
Table 2: Cellular Antioxidant Activity of this compound
| Cell Line | Oxidant | Assay | Measured Parameter | Effect of this compound (CAA Value) |
| HepG2 | AAPH | CAA Assay | DCF Fluorescence | Data to be filled |
Table 3: Aromatase Inhibitory Activity of this compound
| Enzyme Source | Substrate | Assay | Measured Parameter | Effect of this compound (IC₅₀) |
| Human Recombinant Aromatase | Fluorogenic Substrate | Fluorometric Assay | Product Fluorescence | Data to be filled |
Table 4: Cytotoxicity of this compound
| Cell Line | Assay | Parameter | Value |
| RAW 264.7 | MTT Assay | IC₅₀ (48h) | Data to be filled |
| HepG2 | MTT Assay | IC₅₀ (48h) | Data to be filled |
Experimental Protocols
Cell Viability and Proliferation Assay (MTT Assay)
This assay is crucial for determining the cytotoxic effects of this compound and for selecting non-toxic concentrations for subsequent bioactivity assays.[5][6]
Materials:
-
This compound stock solution (in DMSO)
-
Cancer cell lines (e.g., RAW 264.7, HepG2)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Seed Cells: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubation: Incubate the plate for 24 hours to allow for cell attachment.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO).
-
Incubation: Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add MTT Reagent: Add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.
-
Incubation: Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure Absorbance: Measure the absorbance at 570 nm using a microplate reader.
-
Calculate Viability: Calculate the percentage of cell viability relative to the vehicle control.
Caption: Workflow for the MTT cell viability assay.
Anti-Inflammatory Activity: Nitric Oxide (NO) Production Assay
This assay measures the ability of this compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[7][8]
Materials:
-
RAW 264.7 murine macrophage cell line
-
This compound stock solution
-
Lipopolysaccharide (LPS)
-
Complete cell culture medium
-
Griess Reagent System
-
96-well plates
-
Microplate reader
Protocol:
-
Seed Cells: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.
-
Pre-treatment: Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS alone).
-
Sample Collection: Collect the cell culture supernatants.
-
Griess Reaction: Mix an equal volume of supernatant with the Griess reagent according to the manufacturer's instructions.
-
Incubation: Incubate at room temperature for 15-30 minutes.
-
Measure Absorbance: Measure the absorbance at 540 nm.
-
Quantify NO: Determine the nitrite (B80452) concentration using a sodium nitrite standard curve.
Caption: Potential anti-inflammatory signaling pathway modulated by this compound.
Cellular Antioxidant Activity (CAA) Assay
This assay measures the ability of this compound to inhibit the oxidation of a fluorescent probe within cells, providing a more biologically relevant measure of antioxidant activity.[9][10][11][12]
Materials:
-
HepG2 human liver cancer cell line
-
This compound stock solution
-
2',7'-Dichlorofluorescin diacetate (DCFH-DA)
-
2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) (AAPH)
-
Quercetin (positive control)
-
Black 96-well plates
-
Fluorescence microplate reader
Protocol:
-
Seed Cells: Seed HepG2 cells in a black 96-well plate at a density of 6 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat cells with various concentrations of this compound and the positive control (quercetin) for 1 hour.
-
Probe Loading: Add DCFH-DA to the wells to a final concentration of 25 µM and incubate for 1 hour.
-
Washing: Wash the cells with PBS to remove excess probe.
-
Induce Oxidative Stress: Add AAPH to a final concentration of 600 µM to induce peroxyl radical formation.
-
Measure Fluorescence: Immediately measure the fluorescence in kinetic mode for 1 hour at 37°C (excitation 485 nm, emission 538 nm).
-
Calculate CAA Value: Calculate the area under the curve and determine the CAA value using the following formula: CAA unit = 100 - (∫SA / ∫CA) x 100, where ∫SA is the integrated area of the sample curve and ∫CA is the integrated area of the control curve.
Caption: Experimental workflow for the Cellular Antioxidant Activity (CAA) assay.
Aromatase Inhibition Assay (Fluorometric)
This assay measures the ability of this compound to inhibit the activity of aromatase (CYP19A1), an enzyme responsible for estrogen biosynthesis. Many flavonoids are known to inhibit aromatase.[13][14][15]
Materials:
-
Human recombinant aromatase
-
Aromatase activity assay kit (fluorometric)
-
This compound stock solution
-
Letrozole or anastrozole (B1683761) (positive control inhibitors)
-
Black 96-well plates
-
Fluorescence microplate reader
Protocol:
-
Prepare Reagents: Prepare all reagents, samples, and positive controls according to the assay kit protocol.
-
Add Samples: Add samples, including various concentrations of this compound and the positive control, to the appropriate wells.
-
Pre-incubation: Pre-incubate the plate for at least 10 minutes at 37°C to allow the inhibitor to interact with the aromatase enzyme.
-
Initiate Reaction: Add the aromatase substrate/NADP+ mixture to each well to start the enzymatic reaction.
-
Measure Fluorescence: Immediately measure the fluorescence in kinetic mode for 60 minutes at 37°C.
-
Determine Activity: Determine the aromatase activity according to the kit's instructions and calculate the percent inhibition for each concentration of this compound to determine the IC₅₀ value.
References
- 1. Chemistry and Biological Activities of Flavonoids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CAS 29976-75-8: this compound | CymitQuimica [cymitquimica.com]
- 3. Evidence for consistent patterns between flavonoid structures and cellular activities | Proceedings of the Nutrition Society | Cambridge Core [cambridge.org]
- 4. [PDF] Evidence for consistent patterns between flavonoid structures and cellular activities | Semantic Scholar [semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 13. epa.gov [epa.gov]
- 14. epa.gov [epa.gov]
- 15. Aromatase (CYP19A) Activity Assay Kit (Fluorometric) (ab273306) | Abcam [abcam.com]
Application Notes and Protocols: NMR Spectroscopy Assignment for 6-Methylflavone and its Analogues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to the Nuclear Magnetic Resonance (NMR) spectroscopy assignment of 6-methylflavone and its parent analogue, flavone (B191248). This document includes comprehensive experimental protocols for the acquisition of 1D and 2D NMR data and showcases the use of NMR in structural elucidation. Furthermore, a representative signaling pathway often modulated by flavone derivatives is illustrated to highlight the broader context of their application in drug discovery and development.
Introduction
Flavonoids are a class of naturally occurring compounds with a wide range of biological activities, making them attractive scaffolds for drug development. This compound, a derivative of the basic flavone structure, has been investigated for its potential pharmacological properties. Accurate structural characterization is paramount in understanding the structure-activity relationships of such compounds. NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. This document provides the complete ¹H and ¹³C NMR assignments for this compound and, for comparative purposes, its parent compound, flavone.
NMR Data Presentation: this compound and Flavone
The ¹H and ¹³C NMR spectral data for this compound and flavone are summarized in the tables below. The data for this compound was obtained in Chloroform-d (¹H NMR) and Acetone-d₆ (¹³C NMR), while the data for flavone is presented in Chloroform-d for direct comparison. The numbering scheme for the flavone skeleton is provided in Figure 1.
Figure 1. Numbering of the flavone scaffold.
Table 1: ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for Flavone and this compound
| Position | Flavone (400 MHz, CDCl₃)¹ | This compound (400 MHz, CDCl₃)² |
| H-3 | 6.83 (s, 1H) | 6.81 (s, 1H) |
| H-5 | 8.24 (d, J = 8.9 Hz, 1H) | 8.01 (s, 1H) |
| H-7 | 7.70 (t, J = 8.4 Hz, 1H) | 7.49 (dt, J = 16.4, 5.7 Hz, 1H) |
| H-8 | 7.42 (t, J = 7.5 Hz, 1H) | 7.49 (dt, J = 16.4, 5.7 Hz, 1H) |
| H-2', H-6' | 7.93 (dd, J = 7.3, 2.2 Hz, 2H) | 7.92 (m, 2H) |
| H-3', H-4', H-5' | 7.55 (m, 3H) | 7.49 (m, 3H) |
| 6-CH₃ | - | 2.46 (s, 3H) |
¹Data obtained from supporting information of a research article. ²Data obtained from supporting information of a research article.
Table 2: ¹³C NMR Chemical Shifts (δ) for Flavone and this compound
| Position | Flavone (101 MHz, CDCl₃)¹ | This compound (151 MHz, Acetone-d₆)² |
| C-2 | 163.31 | 162.9 |
| C-3 | 107.53 | 107.8 |
| C-4 | 178.39 | 177.3 |
| C-4a | 123.94 | 123.5 |
| C-5 | 125.64 | 124.9 |
| C-6 | 125.20 | 135.5 |
| C-7 | 133.76 | 134.7 |
| C-8 | 118.09 | 117.7 |
| C-8a | 156.20 | 154.9 |
| C-1' | 131.60 | 132.3 |
| C-2', C-6' | 126.24 | 126.8 |
| C-3', C-5' | 129.02 | 129.5 |
| C-4' | 131.69 | 131.8 |
| 6-CH₃ | - | 20.9 |
¹Data obtained from supporting information of a research article. ²Chemical shifts extracted from the provided ¹³C NMR spectrum.
Experimental Protocols
The following are detailed protocols for the preparation of samples and the acquisition of NMR data for this compound and its analogues.
Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the flavone sample for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble. Common solvents for flavonoids include Chloroform-d (CDCl₃), Acetone-d₆, and Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Dissolution: Transfer the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of the deuterated solvent.
-
Homogenization: Gently vortex or sonicate the vial to ensure complete dissolution of the sample.
-
Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.
-
Capping: Securely cap the NMR tube to prevent solvent evaporation.
NMR Data Acquisition
The following are general parameters for acquiring 1D and 2D NMR spectra on a 400 or 500 MHz spectrometer. These may need to be optimized for the specific instrument and sample.
3.2.1. ¹H NMR Spectroscopy
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width (SW): 12-16 ppm, centered around 6-8 ppm.
-
Acquisition Time (AQ): 2-4 seconds.
-
Relaxation Delay (D1): 1-5 seconds.
-
Number of Scans (NS): 8-16, should be a multiple of 2.
-
Temperature: 298 K.
3.2.2. ¹³C NMR Spectroscopy
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width (SW): 200-240 ppm, centered around 100-120 ppm.
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds.
-
Number of Scans (NS): 1024-4096, depending on sample concentration.
-
Temperature: 298 K.
3.2.3. 2D COSY (Correlation Spectroscopy)
-
Pulse Program: A standard gradient-selected COSY experiment (e.g., 'cosygpqf' on Bruker instruments).
-
Spectral Width (SW) in F1 and F2: Same as the ¹H NMR spectrum.
-
Number of Increments (F1): 256-512.
-
Number of Scans (NS): 2-8 per increment.
-
Relaxation Delay (D1): 1-2 seconds.
3.2.4. 2D HSQC (Heteronuclear Single Quantum Coherence)
-
Pulse Program: A standard gradient-selected, sensitivity-enhanced HSQC experiment (e.g., 'hsqcedetgpsisp2.3' on Bruker instruments).
-
Spectral Width (SW) in F2 (¹H): Same as the ¹H NMR spectrum.
-
Spectral Width (SW) in F1 (¹³C): 160-180 ppm, centered to cover the expected protonated carbon region.
-
Number of Increments (F1): 128-256.
-
Number of Scans (NS): 4-16 per increment.
-
Relaxation Delay (D1): 1-2 seconds.
3.2.5. 2D HMBC (Heteronuclear Multiple Bond Correlation)
-
Pulse Program: A standard gradient-selected HMBC experiment (e.g., 'hmbcgplpndqf' on Bruker instruments).
-
Spectral Width (SW) in F2 (¹H): Same as the ¹H NMR spectrum.
-
Spectral Width (SW) in F1 (¹³C): 200-220 ppm, to include quaternary carbons.
-
Number of Increments (F1): 256-512.
-
Number of Scans (NS): 8-32 per increment.
-
Relaxation Delay (D1): 1.5-2.5 seconds.
-
Long-range Coupling Delay: Optimized for a J-coupling of 8-10 Hz.
Visualizations
The following diagrams illustrate the general workflow for NMR-based structural elucidation and a representative signaling pathway that can be modulated by flavone analogues.
Caption: Workflow for NMR-based structural elucidation of small molecules.
Caption: Inhibition of the NF-κB signaling pathway by flavone analogues.[1][2][3][4]
References
- 1. Frontiers | An updated review summarizing the anticancer potential of flavonoids via targeting NF-kB pathway [frontiersin.org]
- 2. globalsciencebooks.info [globalsciencebooks.info]
- 3. Flavonoids as Natural Anti-Inflammatory Agents Targeting Nuclear Factor-Kappa B (NFκB) Signaling in Cardiovascular Diseases: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving 6-Methylflavone solubility in aqueous buffers for bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with 6-methylflavone in aqueous buffers for bioassays.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the properties and handling of this compound.
Q1: What is this compound and what are its primary characteristics?
This compound is a synthetic flavonoid compound, belonging to the flavone (B191248) subclass.[1] It is characterized by a flavone backbone with a methyl group at the 6-position.[1] This compound is investigated for various potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[2][3] It is also known to be a positive allosteric modulator of GABA-A receptors.[]
Q2: What is the aqueous solubility of this compound?
Q3: In which solvents is this compound soluble?
This compound is soluble in organic solvents.[1] It is readily soluble in dimethyl sulfoxide (B87167) (DMSO) at concentrations of ≥40.4 mg/mL and in ethanol (B145695) (EtOH) at ≥35.2 mg/mL.[5] It is also soluble in other organic solvents like acetone.[1]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | References |
| Chemical Formula | C₁₆H₁₂O₂ | [1] |
| Molecular Weight | 236.27 g/mol | [2] |
| Appearance | White to beige crystalline powder/solid | [1][2] |
| Melting Point | 118 - 122 °C | [2] |
| Aqueous Solubility | Insoluble / Poorly Soluble | [1][5] |
| Organic Solubility | DMSO: ≥40.4 mg/mL; EtOH: ≥35.2 mg/mL | [5] |
| CAS Number | 29976-75-8 | [1] |
Section 2: Troubleshooting Guide for Solubility Issues
This guide provides solutions to common problems encountered when preparing this compound for aqueous-based bioassays.
Q4: I dissolved this compound in DMSO for my bioassay, but it precipitated when added to my aqueous buffer. What should I do?
This is a common issue when using the co-solvent method. The final concentration of the organic solvent (e.g., DMSO) in your aqueous buffer is likely too low to maintain the solubility of this compound.
Troubleshooting Steps:
-
Check Final Solvent Concentration: Ensure the final concentration of DMSO in your assay medium does not exceed the level tolerated by your cell line or assay system (typically <0.5% or <0.1%).
-
Optimize Stock Concentration: Prepare the highest possible stock concentration in DMSO. This allows for a smaller volume to be added to the aqueous buffer, minimizing the final DMSO concentration while achieving the desired this compound concentration.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions in a medium containing a slightly higher, non-precipitating concentration of the co-solvent before the final dilution into the assay buffer.
-
Alternative Methods: If precipitation persists at tolerable solvent levels, you must consider more advanced solubility enhancement techniques, such as using cyclodextrins or surfactants.
Q5: How can I use cyclodextrins to improve the solubility of this compound?
Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules, like flavonoids, within their hydrophobic core, forming water-soluble inclusion complexes.[8][9] This is a highly effective method for increasing aqueous solubility.[10][11]
Recommended Approach:
-
Choice of Cyclodextrin (B1172386): Hydroxypropyl-β-cyclodextrin (HP-β-CD) is often a good starting point as it has high water solubility and is toxicologically benign.[12] Methylated-β-CDs can also be very effective.[8]
-
Stoichiometry: A 1:1 molar ratio of this compound to cyclodextrin is the most common and a good starting point for experiments.[10]
-
Preparation: The complex is typically formed by dissolving the cyclodextrin in the aqueous buffer first, followed by the addition of this compound. The mixture is then stirred or sonicated at a controlled temperature until equilibrium is reached.
Q6: Are surfactants a viable option for solubilizing this compound?
Yes, surfactants are a well-established method for solubilizing hydrophobic compounds.[13][14] Above a specific concentration, the critical micelle concentration (CMC), surfactant molecules self-assemble into micelles.[15][16] The hydrophobic core of these micelles can encapsulate this compound, allowing it to be dispersed in the aqueous buffer.[14][15]
Considerations:
-
Type of Surfactant: Non-ionic surfactants like Polysorbate 80 (Tween 80) or polyoxyl castor oil derivatives are commonly used in pharmaceutical formulations and are often preferred due to lower toxicity compared to ionic surfactants.[7][16][17]
-
Concentration: The surfactant concentration must be above its CMC to form micelles and effectively solubilize the compound.[18]
-
Cellular Effects: It is critical to determine the maximum concentration of the chosen surfactant that does not interfere with the bioassay or cause cellular toxicity.
Q7: Can I use pH adjustment to increase the solubility of this compound?
Adjusting the pH can increase the solubility of some flavonoids, particularly those with acidic hydroxyl groups.[19][20] As pH increases, these groups can deprotonate, making the molecule more charged and thus more water-soluble.[21][22] However, this method has limitations:
-
pKₐ of this compound: The effectiveness depends on the pKₐ of the compound. Flavones without multiple hydroxyl groups may not show a significant solubility increase in the physiological pH range.
-
pH Stability: High pH can lead to the degradation of flavonoids.[21]
-
Assay Compatibility: The required pH for solubilization may not be compatible with your biological system (e.g., cell culture medium is typically buffered around pH 7.4).
This method is generally less reliable for flavones like this compound compared to polyhydroxylated flavonoids and should be approached with caution.
Q8: What is a solid dispersion and can it be used for bioassays?
A solid dispersion is a technique where a poorly soluble drug is dispersed in a hydrophilic carrier matrix, such as polyvinylpyrrolidone (B124986) (PVP) or polyethylene (B3416737) glycol (PEG).[13][23] This process often converts the drug from a crystalline to a more soluble amorphous state.[24][25]
While highly effective for improving dissolution rates for oral bioavailability, preparing a sterile, buffer-soluble solid dispersion for direct use in a cell-based bioassay can be complex.[6][26] The technique is better suited for in vivo studies or for creating concentrated stock solutions if the polymer is non-toxic to the assay system. For most in vitro work, co-solvents or cyclodextrins are more practical starting points.
Table 2: Comparison of Solubility Enhancement Techniques
| Technique | Advantages | Disadvantages | Best For |
| Co-solvents (DMSO, EtOH) | Simple, fast, readily available. | Risk of precipitation upon dilution; solvent toxicity to cells. | Initial screening; assays tolerant to organic solvents. |
| Cyclodextrins (HP-β-CD) | High solubility enhancement; low toxicity; forms true solutions.[8] | Higher cost; requires optimization (phase solubility studies). | In vitro and in vivo assays requiring low solvent levels. |
| Surfactants (Tween 80) | Effective at low concentrations (above CMC); well-established.[15] | Potential for cytotoxicity; can interfere with some assays. | Formulations where some excipient effects are tolerable. |
| pH Adjustment | Simple and inexpensive. | Limited applicability for 6-MF; risk of compound degradation; potential incompatibility with bioassay pH.[21][22] | Flavonoids with acidic protons in pH-tolerant assays. |
| Solid Dispersions (PVP) | Significant increase in dissolution rate; enhances bioavailability.[24][25] | Complex preparation; potential polymer toxicity in vitro; more suited for oral formulations. | In vivo oral dosing studies. |
Section 3: Experimental Protocols
Protocol 1: Preparation of this compound Stock using a Co-solvent (DMSO)
-
Weighing: Accurately weigh the desired amount of this compound powder (e.g., 2.36 mg).
-
Dissolution: Add a precise volume of high-purity, sterile DMSO (e.g., 1 mL) to achieve a high-concentration stock solution (e.g., 10 mM).
-
Mixing: Vortex thoroughly until the powder is completely dissolved. Gentle warming (to 37°C) may be required.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Application: When preparing working solutions, add the stock solution to the pre-warmed aqueous buffer/media dropwise while vortexing to minimize local concentration effects and reduce precipitation. Ensure the final DMSO concentration is below the tolerance limit of your assay.
Protocol 2: Phase Solubility Study with Hydroxypropyl-β-cyclodextrin (HP-β-CD)
This protocol determines the stoichiometry and stability constant of the this compound:HP-β-CD complex, helping to optimize its use.
-
Prepare CD Solutions: Prepare a series of aqueous solutions of HP-β-CD in your chosen assay buffer (e.g., 0, 2, 4, 6, 8, 10 mM).
-
Add Excess Drug: Add an excess amount of this compound powder to vials containing each HP-β-CD solution. Ensure enough solid is present to maintain saturation.
-
Equilibration: Seal the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 48-72 hours) to ensure equilibrium is reached.
-
Sample Preparation: After equilibration, allow the vials to stand so that the excess solid settles. Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.
-
Quantification: Dilute the filtered supernatant with a suitable organic solvent (e.g., ethanol) and determine the concentration of dissolved this compound using UV-Vis spectrophotometry or HPLC.
-
Data Analysis: Plot the concentration of dissolved this compound (y-axis) against the concentration of HP-β-CD (x-axis). A linear plot (AL-type) suggests a 1:1 complex, and the stability constant (Ks) can be calculated from the slope and intercept.[10]
Section 4: Relevant Signaling Pathways
This compound and other flavonoids are known to modulate various signaling pathways. Understanding these can provide context for your bioassays. For instance, many flavonoids exhibit anti-inflammatory effects by inhibiting the NF-κB pathway.[27]
References
- 1. CAS 29976-75-8: this compound | CymitQuimica [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 5. polyethyleniminelinear.com [polyethyleniminelinear.com]
- 6. Flavonoid delivery by solid dispersion: a systematic review - ProQuest [proquest.com]
- 7. US20110311592A1 - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Improvement in solubility and dissolution rate of flavonoids by complexation with beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Study of Flavonoid/Hydroxypropyl-β-Cyclodextrin Inclusion Complexes by UV-Vis, FT-IR, DSC, and X-Ray Diffraction Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. asianpharmtech.com [asianpharmtech.com]
- 15. What are the effects of surfactants on the solubilization of hydrophobic substances? - Blog - KEYINGCHEM [keyingchemical.com]
- 16. jocpr.com [jocpr.com]
- 17. brieflands.com [brieflands.com]
- 18. Solubilization of Hydrophobic Dyes in Surfactant Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. Effects of pH on the ability of flavonoids to act as Pickering emulsion stabilizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. researchgate.net [researchgate.net]
- 25. staff-old.najah.edu [staff-old.najah.edu]
- 26. researchgate.net [researchgate.net]
- 27. Methyl Derivatives of Flavone as Potential Anti-Inflammatory Compounds | MDPI [mdpi.com]
Technical Support Center: Synthesis of 6-Methylflavone via Baker-Venkataraman Rearrangement
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Methylflavone using the Baker-Venkataraman rearrangement.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound using the Baker-Venkataraman rearrangement?
A1: The synthesis is a three-step process:
-
Esterification: 2'-Hydroxy-5'-methylacetophenone (B74881) is esterified with benzoyl chloride, typically in the presence of a base like pyridine (B92270), to form 2-benzoyloxy-5-methylacetophenone.
-
Baker-Venkataraman Rearrangement: The ester is then treated with a strong base (e.g., potassium hydroxide (B78521) or sodium hydride) in an anhydrous aprotic solvent. This induces an intramolecular acyl migration to form the β-diketone intermediate, 1-(2-hydroxy-5-methylphenyl)-3-phenylpropane-1,3-dione (B1218384).[1][2][3][4]
-
Cyclization (Dehydration): The intermediate diketone is cyclized under acidic conditions (e.g., sulfuric acid in acetic acid) to yield the final product, this compound.[1][2]
Q2: Why are anhydrous conditions critical for the Baker-Venkataraman rearrangement step?
A2: The presence of water can lead to the hydrolysis of the starting ester (2-benzoyloxy-5-methylacetophenone) back to 2'-hydroxy-5'-methylacetophenone and benzoic acid. Water can also hydrolyze the desired 1,3-diketone product. Furthermore, water will quench the strong base required for the rearrangement, thus inhibiting the reaction.[3]
Q3: What are some common bases and solvents used in the Baker-Venkataraman rearrangement?
A3: Commonly used strong bases include potassium hydroxide (KOH), sodium hydride (NaH), potassium tert-butoxide (t-BuOK), and sodium metal.[3] The reaction is typically carried out in anhydrous aprotic solvents such as pyridine, tetrahydrofuran (B95107) (THF), or dimethyl sulfoxide (B87167) (DMSO).[3]
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is a convenient method to monitor the reaction's progress. You can spot the reaction mixture alongside the starting material on a TLC plate and elute with an appropriate solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate). The disappearance of the starting material spot and the appearance of a new, more polar spot for the 1,3-diketone intermediate indicate the progression of the rearrangement. A further change in the TLC profile will be observed upon cyclization to the flavone.
Troubleshooting Guide for Low Yield of this compound
Low yield is a common issue in multi-step organic syntheses. This guide addresses specific problems that may be encountered during the synthesis of this compound.
Problem 1: Starting material (2-benzoyloxy-5-methylacetophenone) is recovered after the rearrangement step.
| Potential Cause | Suggested Solution |
| Insufficient Base | The base is required in at least a stoichiometric amount to deprotonate the α-carbon of the acetophenone. Ensure you are using the correct molar equivalent of a strong base. It is often beneficial to use a slight excess. |
| Inactive Base | The base may have degraded due to improper storage (e.g., exposure to moisture). Use freshly opened or properly stored base. For example, potassium hydroxide pellets should be crushed just before use to expose a fresh surface. |
| Presence of Moisture | As mentioned in the FAQs, water will quench the base. Ensure all glassware is oven-dried, and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from interfering.[3] |
| Low Reaction Temperature | While some highly reactive substrates can react at room temperature, the Baker-Venkataraman rearrangement often requires heating to proceed at a reasonable rate. The optimal temperature depends on the base and solvent combination. For instance, with KOH in pyridine, a temperature of around 50°C is often used.[2] |
Problem 2: The 1,3-diketone intermediate is formed, but the final yield of this compound is low after cyclization.
| Potential Cause | Suggested Solution |
| Incomplete Cyclization | The acid-catalyzed cyclization may not have gone to completion. Ensure a sufficient amount of a strong acid catalyst (e.g., concentrated sulfuric acid) is used. The reaction often requires heating (e.g., reflux in glacial acetic acid) for a sufficient period.[2] Monitor the reaction by TLC to confirm the disappearance of the diketone intermediate. |
| Side Reactions During Cyclization | Elevated temperatures during the acid-catalyzed cyclization can sometimes lead to the formation of undesired side products. If you suspect this is the case, try lowering the reaction temperature and extending the reaction time. Alternatively, explore milder cyclization conditions. |
| Degradation of the Product | Flavones can be sensitive to harsh acidic conditions and prolonged heating. Minimize the reaction time for the cyclization step once the diketone has been consumed (as monitored by TLC). |
| Difficulties in Product Isolation | The crude product may contain impurities that hinder crystallization or make purification challenging. Ensure the product is thoroughly washed to remove any residual acid before attempting purification. |
Problem 3: A complex mixture of products is obtained.
| Potential Cause | Suggested Solution |
| Hydrolysis of Starting Material | If the rearrangement was not carried out under strictly anhydrous conditions, you might have a mixture of the desired product, unreacted starting material, and the hydrolyzed starting material (2'-hydroxy-5'-methylacetophenone).[3] |
| Side Reactions from High Temperatures | Excessive heat during either the rearrangement or cyclization can lead to decomposition and the formation of various byproducts. It is crucial to carefully control the reaction temperature. |
| Impure Starting Materials | The purity of the initial 2'-hydroxy-5'-methylacetophenone and benzoyl chloride is critical. Purify the starting materials if their purity is questionable. |
Experimental Protocols
Step 1: Synthesis of 2-Benzoyloxy-5-methylacetophenone (Esterification)
-
In a flask, dissolve 2'-hydroxy-5'-methylacetophenone in pyridine.
-
To this solution, add benzoyl chloride dropwise while stirring. An exothermic reaction may occur.
-
After the addition is complete, stir the reaction mixture at room temperature for the recommended time or until the reaction is complete (monitor by TLC).
-
Pour the reaction mixture into a beaker containing ice and dilute hydrochloric acid to precipitate the product and neutralize the excess pyridine.
-
Collect the solid product by vacuum filtration, wash it with cold water, and then a small amount of cold methanol.
-
Air-dry the product. This crude ester can often be used in the next step without further purification.
Step 2: Synthesis of 1-(2-hydroxy-5-methylphenyl)-3-phenylpropane-1,3-dione (Baker-Venkataraman Rearrangement)
-
Dissolve the crude 2-benzoyloxy-5-methylacetophenone from the previous step in anhydrous pyridine in a beaker.
-
Heat the solution to approximately 50°C.
-
Add powdered potassium hydroxide (KOH) in portions while stirring. A yellow precipitate of the potassium salt of the diketone should form.
-
After the recommended reaction time, cool the mixture to room temperature.
-
Carefully add dilute acetic acid to neutralize the mixture and precipitate the 1,3-diketone.
-
Collect the solid product by suction filtration and wash with water. This crude diketone can be used directly in the next step.
Step 3: Synthesis of this compound (Cyclization)
-
In a round-bottom flask, dissolve the crude 1-(2-hydroxy-5-methylphenyl)-3-phenylpropane-1,3-dione in glacial acetic acid.
-
With stirring, add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux for the recommended time (e.g., 1 hour), with continuous stirring.
-
Pour the hot reaction mixture onto crushed ice with stirring.
-
Once the ice has melted, collect the crude this compound product by vacuum filtration.
-
Wash the product thoroughly with water until the filtrate is neutral.
-
Dry the final product. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol (B145695) or ligroin) or by column chromatography.
Data Presentation
Table 1: Summary of Reaction Steps and Typical Conditions
| Step | Reactants | Reagents & Solvents | Typical Temperature | Typical Duration | Product |
| Esterification | 2'-Hydroxy-5'-methylacetophenone, Benzoyl Chloride | Pyridine | Room Temperature | 30 min - 2 h | 2-Benzoyloxy-5-methylacetophenone |
| Rearrangement | 2-Benzoyloxy-5-methylacetophenone | KOH, Anhydrous Pyridine | 50°C | 30 min - 1 h | 1-(2-hydroxy-5-methylphenyl)-3-phenylpropane-1,3-dione |
| Cyclization | 1-(2-hydroxy-5-methylphenyl)-3-phenylpropane-1,3-dione | Conc. H₂SO₄, Glacial Acetic Acid | Reflux | 1 - 2 h | This compound |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield of this compound.
Caption: Simplified mechanism of the Baker-Venkataraman rearrangement and subsequent cyclization.
References
Technical Support Center: Optimization of Mobile Phase for 6-Methylflavone HPLC Separation
This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the optimization of mobile phase for the High-Performance Liquid Chromatography (HPLC) separation of 6-Methylflavone. Below you will find troubleshooting guides, frequently asked questions (FAQs), and a detailed experimental protocol to assist you in your laboratory work.
Troubleshooting Guides
This section addresses specific issues you may encounter during the HPLC separation of this compound in a question-and-answer format.
Issue 1: Poor Peak Shape (Tailing or Fronting)
-
Question: My this compound peak is exhibiting significant tailing. What are the likely causes and how can I resolve this?
Answer: Peak tailing is a common issue in reversed-phase HPLC and can be caused by several factors. For flavonoids like this compound, secondary interactions with the stationary phase are a primary cause.[1]
-
Secondary Silanol (B1196071) Interactions: Residual silanol groups on the surface of silica-based C18 columns can interact with any polar functionalities on your molecule, leading to tailing. Although this compound lacks highly polar hydroxyl groups, the carbonyl group can still have weak interactions.
-
Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, causing peak distortion.[1]
-
Solution: Try diluting your sample or reducing the injection volume.[1]
-
-
Column Degradation: Over time, the stationary phase can degrade, exposing more active silanol sites.
-
Solution: If the column is old or has been used extensively with aggressive mobile phases, consider replacing it. Using a guard column can help extend the life of your analytical column.[1]
-
-
Metal Chelation: Flavonoids can sometimes chelate with metal ions present in the HPLC system (e.g., from stainless steel tubing or frits), which can contribute to peak tailing.
-
Solution: Adding a chelating agent like EDTA to the mobile phase can help mitigate this issue.[1]
-
-
-
Question: My this compound peak is fronting. What could be the cause?
Answer: Peak fronting is less common than tailing but can occur under certain conditions.
-
Sample Solvent Incompatibility: If your sample is dissolved in a solvent that is significantly stronger than your mobile phase, it can cause the peak to front.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible that still provides adequate solubility.
-
-
Column Overload: Severe mass overload can also lead to peak fronting.
-
Solution: Reduce the injection volume or the concentration of your sample.[1]
-
-
Issue 2: Inconsistent Retention Times
-
Question: The retention time for my this compound peak is shifting between injections. What should I check?
Answer: Stable retention times are crucial for reliable identification and quantification. Fluctuations can be caused by several factors:
-
Inadequate Column Equilibration: The column needs to be fully equilibrated with the mobile phase before starting a sequence of injections, especially when using a gradient.
-
Solution: Ensure the column is equilibrated for a sufficient time (e.g., 10-15 column volumes) with the initial mobile phase until a stable baseline is achieved.
-
-
Mobile Phase Composition Changes: Inconsistent preparation of the mobile phase or the evaporation of the more volatile organic solvent can lead to shifts in retention time.
-
Solution: Prepare fresh mobile phase daily, mix it thoroughly, and keep the solvent reservoirs capped to prevent evaporation.
-
-
Temperature Fluctuations: Changes in ambient temperature can affect retention times if a column oven is not used.
-
Solution: Use a thermostatted column compartment to maintain a consistent temperature.
-
-
Pump Issues: Leaks or malfunctioning check valves in the HPLC pump can cause an inconsistent flow rate, leading to retention time variability.
-
Solution: Perform regular pump maintenance, check for leaks, and ensure the pump is delivering a steady flow.
-
-
Issue 3: Ghost Peaks in the Chromatogram
-
Question: I am seeing unexpected peaks ("ghost peaks") in my chromatograms, even in blank injections. What is the source of these peaks?
Answer: Ghost peaks can originate from various sources within the HPLC system or the mobile phase itself.
-
Contaminated Mobile Phase: Impurities in the solvents (water or organic modifier) or additives can accumulate on the column and elute as ghost peaks, especially during a gradient run.
-
Solution: Use high-purity HPLC-grade solvents and freshly prepared mobile phase. Filtering the mobile phase through a 0.45 µm or 0.22 µm filter can also help.
-
-
Sample Carryover: Residual sample from a previous injection can be eluted in a subsequent run, appearing as a ghost peak.
-
Solution: Optimize the needle wash procedure on your autosampler. Injecting a blank after a high-concentration sample can help determine if carryover is an issue.
-
-
System Contamination: Contaminants can build up in the injector, tubing, or detector flow cell.
-
Solution: Regularly flush the system with a strong solvent to remove contaminants.
-
-
Issue 4: Baseline Drift or Noise
-
Question: My baseline is drifting or is excessively noisy, making it difficult to integrate small peaks. How can I improve this?
Answer: A stable baseline is essential for accurate quantification.
-
Mobile Phase Issues: Poorly mixed or un-degassed mobile phase can cause baseline noise and drift. Also, if the mobile phase components have different UV absorbances, a drifting baseline can occur during a gradient run.
-
Solution: Ensure the mobile phase is thoroughly mixed and degassed. If using a gradient, try to match the UV absorbance of the mobile phase components as closely as possible at the detection wavelength.
-
-
Detector Lamp Aging: The detector lamp has a finite lifetime and its energy output can decrease over time, leading to increased noise.
-
Solution: Check the lamp's energy and replace it if it is low.
-
-
Contaminated Detector Flow Cell: Contaminants or air bubbles in the flow cell can cause baseline noise.
-
Solution: Flush the flow cell with a strong, HPLC-grade solvent.
-
-
Temperature Fluctuations: As mentioned earlier, temperature changes can affect the baseline. Using a column oven and ensuring the mobile phase is at a stable temperature before entering the detector can help.
-
Frequently Asked Questions (FAQs)
-
Q1: What is a good starting mobile phase for the HPLC separation of this compound?
-
A1: For reversed-phase HPLC of flavonoids, a common starting point is a gradient elution with acidified water (e.g., 0.1% formic acid or acetic acid) as mobile phase A and an organic solvent like acetonitrile (B52724) or methanol (B129727) as mobile phase B.[1] Given that this compound is relatively nonpolar (calculated XLogP3 of 3.9), you will likely need a higher proportion of organic solvent for elution. A good starting gradient could be 50-95% B over 15-20 minutes.
-
-
Q2: Should I use acetonitrile or methanol as the organic modifier?
-
A2: Both acetonitrile and methanol can be used for the separation of flavonoids. Acetonitrile often provides better peak shapes and lower backpressure due to its lower viscosity. However, methanol can sometimes offer different selectivity, which might be advantageous for resolving closely eluting compounds. It is recommended to screen both solvents during method development.
-
-
Q3: Is it necessary to add acid to the mobile phase for this compound analysis?
-
A3: this compound does not have ionizable hydroxyl groups like many other flavonoids. The flavone (B191248) backbone itself is very weakly basic. Therefore, adjusting the pH of the mobile phase will likely have a minimal effect on its retention time. However, adding a small amount of acid (e.g., 0.1% formic acid) is still recommended as it can help to sharpen peaks by minimizing any potential interactions with residual silanols on the column and ensuring a consistent mobile phase environment.[1]
-
-
Q4: What type of HPLC column is most suitable for this compound separation?
-
A4: A reversed-phase C18 column is the most common and generally suitable choice for flavonoid analysis.[1] An end-capped C18 column is preferable to reduce peak tailing. For higher efficiency and faster analysis, consider using a column with smaller particles (e.g., sub-2 µm for UHPLC or 2.7-3.5 µm for HPLC).
-
-
Q5: What is the optimal detection wavelength for this compound?
-
A5: Flavonoids typically have two major UV absorbance maxima. For flavones, these are usually in the ranges of 240-280 nm and 300-380 nm. To determine the optimal wavelength for this compound, it is best to run a UV scan of a standard solution using a photodiode array (PDA) detector. A wavelength around 270 nm or 320 nm is likely to be a good starting point.
-
Experimental Protocol: Mobile Phase Optimization for this compound
This protocol provides a systematic approach to developing and optimizing the mobile phase for the HPLC separation of this compound.
1. Initial Conditions and System Preparation
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a UV or PDA detector.
-
Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size), preferably end-capped.
-
Sample Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile. Dilute this stock solution with the initial mobile phase to a working concentration (e.g., 10-50 µg/mL). This compound is soluble in DMSO and ethanol (B145695) but insoluble in water.[2]
-
Mobile Phase Preparation:
-
Mobile Phase A: HPLC-grade water with 0.1% formic acid.
-
Mobile Phase B: HPLC-grade acetonitrile with 0.1% formic acid.
-
Filter and degas both mobile phases before use.
-
2. Scouting Gradient
The first step is to run a broad gradient to determine the approximate elution conditions for this compound.
| Parameter | Setting |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 270 nm (or as determined by UV scan) |
| Gradient Program | 5% to 95% B over 20 minutes |
3. Optimization of Gradient Slope
Based on the retention time from the scouting run, adjust the gradient to improve resolution and reduce run time.
| Scenario | Recommended Action | Example Gradient |
| Peak elutes very early | Start with a higher initial %B. | 30% to 95% B over 15 minutes |
| Peak elutes very late | Start with a higher initial %B and/or a steeper gradient. | 50% to 95% B over 10 minutes |
| Good retention, but needs better separation from impurities | Use a shallower gradient around the elution time of the peak. | Start at an appropriate %B and increase by 0.5-1% per minute. |
4. Organic Solvent Selection
To further optimize selectivity, replace acetonitrile with methanol and repeat the optimized gradient.
| Parameter | Setting |
| Mobile Phase B | HPLC-grade methanol with 0.1% formic acid |
| Gradient Program | Repeat the optimized gradient from step 3. |
Compare the chromatograms obtained with acetonitrile and methanol, paying attention to peak shape, resolution from any impurities, and analysis time.
5. Isocratic Method Development (Optional)
If a simple isocratic method is desired and the scouting gradient shows that this compound elutes within a narrow range of mobile phase composition, you can develop an isocratic method. The approximate isocratic mobile phase composition can be estimated from the gradient retention time.
| Parameter | Setting |
| Mobile Phase | A fixed percentage of Mobile Phase B in Mobile Phase A. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
Systematically vary the percentage of the organic modifier (e.g., in 5% increments) to achieve the desired retention time (ideally between 3 and 10 minutes) and resolution.
6. Method Fine-Tuning
Once the mobile phase composition is selected, you can further fine-tune the separation by optimizing the flow rate and column temperature.
| Parameter | Effect |
| Flow Rate | Lower flow rates generally improve resolution but increase run time. |
| Column Temperature | Higher temperatures can improve peak shape and reduce backpressure, but may affect selectivity. |
Data Presentation: Summary of Mobile Phase Optimization Parameters
| Parameter | Initial Scouting | Optimized Gradient (Acetonitrile) | Optimized Gradient (Methanol) | Isocratic (Example) |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 0.1% Formic Acid in Acetonitrile | 0.1% Formic Acid in Methanol | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5-95% B in 20 min | User Defined | User Defined | 70% B |
| Flow Rate (mL/min) | 1.0 | 1.0 | 1.0 | 1.0 |
| Temperature (°C) | 30 | 30 | 30 | 35 |
| Retention Time (min) | Observed | Observed | Observed | Observed |
| Peak Asymmetry | Calculated | Calculated | Calculated | Calculated |
| Resolution | Calculated | Calculated | Calculated | Calculated |
Visualizations
Caption: Workflow for the systematic optimization of the mobile phase for this compound HPLC separation.
Caption: Decision tree for troubleshooting common issues in this compound HPLC analysis.
References
Technical Support Center: Overcoming Poor Bioavailability of Methylated Flavonoids In Vivo
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the in vivo bioavailability of methylated flavonoids.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Issue 1: Low Oral Bioavailability Despite Methylation
-
Question: I've methylated my flavonoid to improve its metabolic stability, but the oral bioavailability in my animal model is still disappointingly low. What are the potential causes and how can I troubleshoot this?
-
Answer: While methylation significantly reduces first-pass metabolism (glucuronidation and sulfation), other factors can still limit oral bioavailability.[1][2][3] Here’s a troubleshooting guide:
-
Poor Aqueous Solubility: Methylation can increase lipophilicity, sometimes leading to reduced solubility in gastrointestinal fluids.[4] This is a common issue that can hinder dissolution, a prerequisite for absorption.[5]
-
Efflux Transporter Activity: Methylated flavonoids can be substrates for efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP) in the intestinal wall, which pump the compound back into the gut lumen.[7][8][9]
-
Troubleshooting:
-
-
Degradation in the GI Tract: The stability of your compound in the acidic environment of the stomach or the enzymatic environment of the intestine could be a factor.
-
Troubleshooting:
-
In Vitro Stability Assays: Test the stability of your methylated flavonoid in simulated gastric and intestinal fluids.
-
Enteric Coating: If stomach acid degradation is an issue, consider an enteric-coated formulation for your in vivo studies.
-
-
-
Issue 2: Poor Aqueous Solubility for In Vivo Dosing
-
Question: My methylated flavonoid is poorly soluble in aqueous vehicles, making it difficult to prepare a suitable formulation for oral gavage in my animal studies. What are my options?
-
Answer: This is a frequent challenge. Here are several strategies to improve the solubility for preclinical formulations:[12][13]
-
Co-solvents: A mixture of water and a biocompatible organic solvent (e.g., polyethylene (B3416737) glycol (PEG) 300/400, propylene (B89431) glycol, or DMSO) can be effective. However, be mindful of the potential toxicity of the co-solvent at the required concentration.
-
Surfactant-based Formulations: Using surfactants like Polysorbate 80 (Tween 80) or Cremophor EL can create micellar solutions that enhance solubility.[13]
-
Lipid-Based Formulations: Formulations such as SEDDS, nanoemulsions, or liposomes can encapsulate the lipophilic compound and improve its dispersion and absorption.[6]
-
pH Adjustment: If your compound has ionizable groups, adjusting the pH of the vehicle can increase solubility. However, this is less common for flavonoids.
-
Complexation: Cyclodextrins can form inclusion complexes with poorly soluble molecules, increasing their aqueous solubility.[6]
-
Issue 3: High In Vitro Permeability but Low In Vivo Absorption
-
Question: My methylated flavonoid shows excellent permeability in my Caco-2 cell assay, but the in vivo pharmacokinetic data suggests poor absorption. What could explain this discrepancy?
-
Answer: The Caco-2 model is a valuable tool but doesn't fully replicate the complexity of the in vivo environment. Several factors could be at play:
-
Lack of GI Motility and Mucus Layer in Vitro: The Caco-2 model lacks the mucus layer and the dynamic environment of the gut, which can affect drug dissolution and access to the intestinal wall.
-
Presystemic Metabolism: While methylation reduces phase II metabolism, some oxidative metabolism via cytochrome P450 enzymes can still occur in the enterocytes or liver.[2][14] The Caco-2 model may have lower metabolic activity compared to the in vivo intestine and liver.
-
Efflux Transporters: As mentioned before, active efflux by transporters like P-gp and BCRP in the intestine can significantly limit net absorption in vivo.[7][9][15]
-
Biliary Excretion: The compound, once absorbed and reaching the liver, might be rapidly excreted into the bile and returned to the intestine, limiting systemic exposure.
-
Issue 4: Choosing the Right Formulation Strategy
-
Question: There are many advanced formulation options available. How do I select the most appropriate one for my methylated flavonoid?
-
Answer: The choice of formulation depends on the specific physicochemical properties of your compound and your research goals.
-
For Solubility Enhancement:
-
For Bypassing First-Pass Metabolism & Efflux:
-
Nanoparticles (e.g., Polymeric NPs, Solid Lipid Nanoparticles): Can protect the drug from degradation and may be taken up by different pathways (e.g., lymphatic uptake), potentially reducing first-pass metabolism.[10][16][17]
-
Liposomes: Can encapsulate the drug and modify its pharmacokinetic profile.[6][10]
-
-
Issue 5: Quantifying Methylated Flavonoids in Biological Samples
-
Question: What is the best analytical method to accurately measure the concentration of my methylated flavonoid and its potential metabolites in plasma or tissue samples?
-
Answer: The gold standard for quantifying small molecules like methylated flavonoids in complex biological matrices is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) .[18][19]
-
Why LC-MS/MS?
-
High Sensitivity: Can detect very low concentrations (ng/mL or even pg/mL).
-
High Selectivity: The use of tandem mass spectrometry (e.g., Multiple Reaction Monitoring - MRM) allows for precise quantification even in a complex mixture like plasma.
-
Structural Information: Can help in the identification of potential metabolites (e.g., demethylated or hydroxylated forms).[20]
-
-
Key Considerations for Method Development:
-
Sample Preparation: Efficient extraction from the biological matrix (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) is critical.
-
Chromatography: Reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is typically used for separation.[18][20]
-
Internal Standard: Use of a stable isotope-labeled internal standard is highly recommended for accurate quantification.
-
-
Data Presentation: Bioavailability Comparison
The following tables summarize the impact of methylation and formulation on flavonoid bioavailability.
Table 1: Impact of Methylation on Metabolic Stability and Intestinal Permeability
| Flavonoid Pair | Unmethylated Form | Methylated Form | Improvement Factor (Permeability) | Reference |
| Chrysin vs. 5,7-Dimethoxyflavone | Chrysin | 5,7-Dimethoxyflavone | ~5-8 fold | [21] |
| Apigenin vs. 5,7,4'-Trimethoxyflavone | Apigenin | 5,7,4'-Trimethoxyflavone | ~5-8 fold | [21] |
| 7-Hydroxyflavone vs. 7-Methoxyflavone | 7-Hydroxyflavone | 7-Methoxyflavone | ~5-8 fold | [21] |
Data derived from in vitro Caco-2 cell permeability and human liver S9 fraction stability assays.
Table 2: Effect of Formulation Strategies on Flavonoid Bioavailability
| Flavonoid | Formulation | Bioavailability Enhancement (Relative to free compound) | Key Mechanism |
| Quercetin | Liposomes | 2.5-fold increase in oral bioavailability | Improved solubility and absorption |
| Myricetin | Solid Lipid Nanoparticles (SLNs) | 5.7-fold increase in oral bioavailability | Enhanced solubility and lymphatic uptake |
| Genistein | Mesoporous Silica Nanoparticles | Potentiated anticancer properties | Targeted delivery and improved solubility |
| Baicalin | Nano-formulations | Significantly improved pharmacokinetics | Overcame poor solubility and rapid metabolism |
Note: While these examples are for various flavonoids, the principles are directly applicable to methylated flavonoids facing similar delivery challenges.[10][17]
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay using Human Liver S9 Fraction
-
Objective: To assess the susceptibility of the methylated flavonoid to metabolism by phase I (CYP450) and phase II (UGTs, SULTs) enzymes.
-
Materials: Human Liver S9 fraction, NADPH regenerating system (for phase I), UDPGA (for glucuronidation), PAPS (for sulfation), test compound stock solution, control compounds (one stable, one unstable), quenching solution (e.g., cold acetonitrile), LC-MS/MS system.
-
Procedure:
-
Prepare a reaction mixture containing the S9 fraction in a suitable buffer.
-
Pre-incubate the mixture at 37°C.
-
Initiate the reaction by adding the test compound and cofactors (NADPH, UDPGA, PAPS).
-
Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Immediately stop the reaction in the aliquots by adding the cold quenching solution.
-
Centrifuge to precipitate proteins.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.
-
Calculate the percentage of compound remaining at each time point and determine the in vitro half-life.
-
Protocol 2: Caco-2 Cell Permeability Assay
-
Objective: To evaluate the intestinal permeability of the methylated flavonoid.
-
Materials: Caco-2 cells, Transwell inserts, culture medium, Hank's Balanced Salt Solution (HBSS), test compound, control compounds (high and low permeability), LC-MS/MS system.
-
Procedure:
-
Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to form a differentiated monolayer.
-
Confirm monolayer integrity by measuring the Transepithelial Electrical Resistance (TEER).
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add the test compound solution to the apical (AP) side of the Transwell.
-
Take samples from the basolateral (BL) side at specified time intervals.
-
At the end of the experiment, take a sample from the AP side.
-
Analyze all samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
-
Visualizations
Below are diagrams illustrating key workflows and pathways relevant to your research.
Caption: Troubleshooting workflow for poor in vivo bioavailability.
References
- 1. Methylation of Dietary Flavones Increases Their Metabolic Stability and Chemopreventive Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methylation of dietary flavones greatly improves their hepatic metabolic stability and intestinal absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 5. Improvement strategies for the oral bioavailability of poorly water-soluble flavonoids: An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. Mutual interactions between flavonoids and enzymatic and transporter elements responsible for flavonoid disposition via phase II metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mutual interactions between flavonoids and enzymatic and transporter elements responsible for flavonoid disposition via phase II metabolic pathways - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. The effects of flavonoids on the ABC transporters: consequences for the pharmacokinetics of substrate drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Drug Delivery Systems and Flavonoids: Current Knowledge in Melanoma Treatment and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Flavonoid Delivery Using Nanoparticles Currently On Route | Drug Discovery And Development [labroots.com]
- 12. US20110311592A1 - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds - Google Patents [patents.google.com]
- 13. US9730953B2 - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compound - Google Patents [patents.google.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Emergence of Nano-Based Formulations for Effective Delivery of Flavonoids against Topical Infectious Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 17. media.neliti.com [media.neliti.com]
- 18. Modern Chromatographic Methods for Determination Flavonoids | Al-Nahrain Journal of Science [anjs.edu.iq]
- 19. iosrjournals.org [iosrjournals.org]
- 20. Isolation, separation, identification, and quantification of bioactive methylated flavone regioisomers by UHPLC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 21. [PDF] Methylated Flavonoids Have Greatly Improved Intestinal Absorption and Metabolic Stability | Semantic Scholar [semanticscholar.org]
Technical Support Center: Analysis of 6-Methylflavone by LC-MS/MS
Welcome to the technical support center for the LC-MS/MS analysis of 6-Methylflavone. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges and ensuring high-quality, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of matrix effects in the LC-MS/MS analysis of this compound?
A1: Matrix effects in LC-MS/MS analysis arise from co-eluting endogenous or exogenous components in the sample matrix that interfere with the ionization of the target analyte, this compound.[1][2][3] This interference can either suppress or enhance the analyte's signal, leading to inaccurate quantification.[1][2][3] Common sources of matrix effects in biological samples like plasma or serum include phospholipids (B1166683), salts, and proteins.[3] In plant extracts, pigments, sugars, and other flavonoids can be major contributors.
Q2: How can I assess the presence and extent of matrix effects in my this compound assay?
A2: The presence of matrix effects should be thoroughly evaluated during method development.[4] A common method is the post-extraction spike technique.[3] This involves comparing the peak area of this compound in a standard solution to the peak area of a blank matrix extract spiked with the same concentration of this compound. A significant difference in peak areas indicates the presence of matrix effects.[3] For a qualitative assessment during method development, post-column infusion of a constant concentration of this compound while injecting a blank matrix extract can reveal regions of ion suppression or enhancement in the chromatogram.
Q3: What are the most effective strategies to minimize matrix effects for this compound analysis?
A3: A multi-faceted approach is often the most effective:
-
Sample Preparation: Implementing a robust sample cleanup procedure is crucial. Techniques like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are generally more effective at removing interfering matrix components than simple protein precipitation (PPT).[5]
-
Chromatographic Separation: Optimizing the HPLC or UHPLC method to achieve baseline separation between this compound and co-eluting matrix components is essential. This can be achieved by adjusting the mobile phase composition, gradient profile, or using a different stationary phase.
-
Use of an Internal Standard (IS): A stable isotope-labeled (SIL) internal standard of this compound is the gold standard for compensating for matrix effects. Since a SIL-IS has nearly identical physicochemical properties to the analyte, it will be affected by matrix interferences in the same way, allowing for accurate correction of the analyte signal. If a SIL-IS is unavailable, a structurally similar analog can be used, but its effectiveness in compensating for matrix effects must be carefully validated.
Q4: What are typical validation parameters I should assess for a quantitative LC-MS/MS method for this compound?
A4: A full method validation should be performed to ensure the reliability of your results. Key parameters to evaluate include:
-
Linearity and Range: The concentration range over which the assay is accurate and precise.
-
Accuracy and Precision: Intra- and inter-day accuracy (closeness to the true value) and precision (reproducibility).
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components.
-
Matrix Effect: As discussed above, this should be assessed to ensure it does not compromise the accuracy of the results.
-
Recovery: The efficiency of the extraction procedure.
-
Stability: The stability of this compound in the biological matrix under various storage and handling conditions.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | 1. Column degradation or contamination. 2. Inappropriate mobile phase pH. 3. Injection of the sample in a solvent stronger than the mobile phase. 4. Column overload. | 1. Wash the column with a strong solvent or replace it if necessary. 2. Adjust the mobile phase pH to ensure this compound is in a single ionic state. 3. Reconstitute the final extract in the initial mobile phase. 4. Reduce the injection volume or dilute the sample. |
| High Signal Suppression or Enhancement (Significant Matrix Effect) | 1. Inadequate sample cleanup. 2. Co-elution of matrix components with this compound. 3. High concentration of salts or phospholipids in the final extract. | 1. Switch from protein precipitation to a more rigorous cleanup method like LLE or SPE. 2. Modify the chromatographic gradient to better separate this compound from interferences. 3. For plasma/serum, consider a phospholipid removal plate/cartridge. For other matrices, ensure efficient removal of salts during sample preparation. |
| Low Recovery | 1. Inefficient extraction from the sample matrix. 2. Analyte loss during solvent evaporation or reconstitution steps. 3. Adsorption of the analyte to plasticware. | 1. Optimize the extraction solvent and pH. 2. Ensure complete reconstitution of the dried extract by vortexing and/or sonication. 3. Use low-binding microcentrifuge tubes and pipette tips. |
| High Variability in Results (Poor Precision) | 1. Inconsistent sample preparation. 2. Unstable LC-MS/MS system performance. 3. Variable matrix effects between different sample lots. | 1. Ensure precise and consistent execution of the sample preparation protocol for all samples, standards, and quality controls. 2. Check for leaks, ensure proper pump performance, and verify mass spectrometer stability. 3. Utilize a stable isotope-labeled internal standard to compensate for inter-sample variations in matrix effects. |
| No or Low Analyte Signal | 1. Incorrect mass spectrometer settings (precursor/product ions, collision energy). 2. Analyte degradation. 3. Clogged LC system or mass spectrometer interface. | 1. Optimize the MS/MS parameters by infusing a standard solution of this compound. 2. Investigate the stability of this compound under the extraction and storage conditions. 3. Perform routine maintenance on the LC-MS/MS system, including cleaning the ion source. |
Experimental Protocols
Example Sample Preparation Protocol: Protein Precipitation for Plasma
This protocol is a starting point and may require optimization for your specific application and matrix.
-
Sample Thawing: Thaw frozen plasma samples on ice.
-
Aliquoting: Pipette 100 µL of plasma into a clean microcentrifuge tube.
-
Internal Standard Addition: Add 10 µL of the internal standard solution (e.g., a stable isotope-labeled this compound or a structurally similar flavonoid) and briefly vortex.
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile (B52724) or methanol (B129727) containing 0.1% formic acid to precipitate proteins.[5]
-
Vortexing: Vortex the mixture vigorously for 1 minute.
-
Centrifugation: Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[5]
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Final Vortexing: Vortex to ensure complete dissolution.
-
Transfer: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Example LC-MS/MS Parameters
These parameters are illustrative and should be optimized for your specific instrument and column.
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: Linear gradient to 95% B
-
8-10 min: Hold at 95% B
-
10-10.1 min: Return to 5% B
-
10.1-12 min: Re-equilibrate at 5% B
-
Mass Spectrometry:
-
Instrument: Triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), positive or negative mode (to be optimized for this compound).
-
Multiple Reaction Monitoring (MRM) Transitions: To be determined by infusing a standard of this compound to identify the precursor ion and the most abundant and stable product ions.
-
Collision Energy (CE) and other MS parameters: To be optimized for the specific MRM transitions of this compound and the internal standard.
Quantitative Data Summary
The following tables provide example validation data for flavonoid analysis, which can serve as a benchmark for your this compound method development. Actual values should be established during your in-house validation.
Table 1: Example Method Validation Parameters for Flavonoid Analysis
| Parameter | Acceptance Criteria | Example Result |
| Linearity (r²) | > 0.99 | 0.998 |
| LLOQ | S/N > 10, Accuracy ±20%, Precision <20% | 1 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -5.2% to 8.5% |
| Precision (%RSD) | ≤15% (≤20% at LLOQ) | Intra-day: < 7.5% Inter-day: < 9.8% |
Table 2: Example Recovery and Matrix Effect Data for Flavonoid Analysis
| Analyte | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Flavonoid X | 5 | 92.5 | 95.8 |
| 50 | 95.1 | 98.2 | |
| 500 | 94.3 | 97.5 |
Visualizations
Caption: Experimental workflow for LC-MS/MS analysis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Isolation, separation, identification, and quantification of bioactive methylated flavone regioisomers by UHPLC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. e-b-f.eu [e-b-f.eu]
- 5. benchchem.com [benchchem.com]
strategies to reduce 6-Methylflavone cytotoxicity at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Methylflavone. The following information addresses potential issues related to its cytotoxicity at high concentrations and offers strategies for mitigation.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity in our cell cultures when using this compound at high concentrations. Is this expected?
A1: Yes, it is not uncommon to observe a dose-dependent cytotoxic effect with this compound, as with many flavonoids. While it exhibits beneficial properties at lower concentrations, higher concentrations can lead to decreased cell viability. The cytotoxic effects of flavonoids are well-documented and can vary between different cell lines. For instance, a study on various methyl derivatives of flavone, including this compound, showed cytotoxic effects on RAW 264.7 macrophages at higher concentrations.[1][2]
Q2: What is the underlying mechanism of this compound-induced cytotoxicity at high concentrations?
A2: High concentrations of flavonoids, including this compound, can induce apoptosis, a form of programmed cell death. This process is often mediated by the generation of reactive oxygen species (ROS), which leads to cellular stress.[3] This oxidative stress can, in turn, trigger the intrinsic apoptosis pathway, characterized by changes in the mitochondrial membrane potential and the activation of a cascade of enzymes called caspases, ultimately leading to cell death.[4][5][6]
Q3: Are there any strategies to reduce the cytotoxicity of this compound in our experiments without compromising its desired effects?
A3: Yes, several strategies can be employed to mitigate the cytotoxicity of this compound at high concentrations. These include:
-
Co-treatment with Antioxidants: The use of antioxidants, such as N-acetylcysteine (NAC), can help to quench the reactive oxygen species (ROS) produced at high concentrations of this compound, thereby reducing oxidative stress and subsequent cell death.[7][8][9]
-
Nanoencapsulation: Encapsulating this compound into nanoparticles, such as those made from biodegradable polymers like PLGA, can be an effective strategy.[10][11][12][13] Nanoencapsulation can provide a sustained release of the compound, maintaining a lower, non-toxic concentration in the local environment over a longer period. This approach has been shown to reduce the cytotoxicity of other flavonoids.[14][15][16]
Troubleshooting Guides
Issue: High Variability in Cytotoxicity Assay Results
-
Possible Cause 1: Inconsistent Cell Seeding: Uneven distribution of cells in multi-well plates can lead to significant variations in cell number per well, affecting the final readout.
-
Solution: Ensure a homogenous cell suspension before and during seeding. Gently triturate the cell suspension multiple times before aliquoting.
-
-
Possible Cause 2: Edge Effects: Wells on the perimeter of a microplate are more susceptible to evaporation, which can alter the concentration of this compound and other media components.
-
Solution: Avoid using the outer wells for experimental samples. Instead, fill them with sterile phosphate-buffered saline (PBS) or culture medium to create a humidity barrier.
-
-
Possible Cause 3: Inaccurate Pipetting: Small errors in pipetting can lead to significant variations in the final concentration of this compound in each well.
-
Solution: Use calibrated pipettes and proper pipetting techniques. Ensure complete mixing of this compound into the culture medium before adding it to the cells.
-
Issue: Unexpectedly High Cytotoxicity at a Given Concentration
-
Possible Cause 1: Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to flavonoids.
-
Solution: It is crucial to perform a dose-response curve for each new cell line to determine the specific IC50 value (the concentration that inhibits 50% of cell viability).
-
-
Possible Cause 2: Solvent Toxicity: If using a solvent like DMSO to dissolve this compound, high concentrations of the solvent itself can be toxic to cells.
-
Solution: Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your specific cell line (typically <0.5% for DMSO). Always include a vehicle control (media with the same final solvent concentration) in your experiments.
-
-
Possible Cause 3: Compound Instability: Flavonoids can be unstable in culture medium over long incubation periods.
-
Solution: Consider the stability of this compound under your experimental conditions. It may be necessary to refresh the treatment medium for long-term experiments.
-
Quantitative Data Summary
The following tables summarize the cytotoxic effects of this compound and its derivatives from available literature.
Table 1: Cytotoxicity of this compound and its Derivatives on Various Cell Lines
| Compound | Cell Line | Cell Type | IC50 (µM) | Exposure Time (h) |
| 6-Methoxyflavone | HeLa | Human Cervical Cancer | 55.31 | 72 |
| 6-Methoxyflavone | C33A | Human Cervical Cancer | 109.57 | 72 |
| 6-Methoxyflavone | SiHa | Human Cervical Cancer | >100 | 72 |
| 6-Methoxyflavone | HaCaT | Human Keratinocyte (Normal) | >100 | 72 |
| This compound | RAW 264.7 | Murine Macrophage | Cytotoxic at 10µM and 20µM | 24 |
Note: Data for 6-Methoxyflavone is included as a structurally related compound.[17] Data for this compound indicates observed cytotoxicity rather than a specific IC50 value.[2]
Experimental Protocols
Protocol 1: Co-treatment with N-acetylcysteine (NAC) to Mitigate Cytotoxicity
This protocol outlines a method to assess the protective effect of NAC against this compound-induced cytotoxicity.
Materials:
-
Target cells
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
N-acetylcysteine (NAC) stock solution (in sterile water or PBS)
-
96-well plates
-
MTT reagent (or other viability assay reagent)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Pre-treatment with NAC: Pre-treat the cells with various non-toxic concentrations of NAC for 1-2 hours. Include a no-NAC control.
-
Treatment with this compound: Add a range of high concentrations of this compound to the wells, both with and without NAC pre-treatment. Include a vehicle control and a NAC-only control.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Viability Assay: Perform a cell viability assay (e.g., MTT assay) according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability for each condition relative to the vehicle control. Compare the viability of cells treated with this compound alone to those co-treated with NAC.
Protocol 2: Preparation of this compound-Loaded PLGA Nanoparticles
This protocol describes a general method for encapsulating this compound into PLGA nanoparticles using an oil-in-water single emulsion-solvent evaporation technique.[11][18]
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Dichloromethane (DCM) or another suitable organic solvent
-
Polyvinyl alcohol (PVA) or another suitable surfactant
-
Deionized water
-
Probe sonicator or homogenizer
-
Magnetic stirrer
-
Centrifuge
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of this compound and PLGA in an organic solvent (e.g., DCM).
-
Aqueous Phase Preparation: Prepare an aqueous solution of a surfactant (e.g., PVA).
-
Emulsification: Add the organic phase to the aqueous phase while sonicating or homogenizing on ice to form an oil-in-water emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles.
-
Washing: Wash the nanoparticles with deionized water to remove excess surfactant.
-
Lyophilization (Optional): For long-term storage, the nanoparticles can be lyophilized with a cryoprotectant.
-
Characterization: Characterize the nanoparticles for size, zeta potential, encapsulation efficiency, and drug loading.
-
Cytotoxicity Assessment: Evaluate the cytotoxicity of the this compound-loaded nanoparticles and compare it to that of free this compound using a standard viability assay.
Mandatory Visualizations
References
- 1. Methyl Derivatives of Flavone as Potential Anti-Inflammatory Compounds [mdpi.com]
- 2. In Vitro Anti-Inflammatory Activity of Methyl Derivatives of Flavanone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Flavonoids Activated Caspases for Apoptosis in Human Glioblastoma T98G and U87MG Cells But Not in Human Normal Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Flavones: Six Selected Flavones and Their Related Signaling Pathways That Induce Apoptosis in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Flavones: Six Selected Flavones and Their Related Signaling Pathways That Induce Apoptosis in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N-acetylcysteine, reactive oxygen species and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. sevenpubl.com.br [sevenpubl.com.br]
- 11. healthinformaticsjournal.com [healthinformaticsjournal.com]
- 12. researchgate.net [researchgate.net]
- 13. Cytotoxicity of targeted PLGA nanoparticles: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Nanoencapsulation of the flavonoid dihydromyricetin protects against the genotoxicity and cytotoxicity induced by cationic nanocapsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. imrpress.com [imrpress.com]
- 17. researchgate.net [researchgate.net]
- 18. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Refining Reaction Conditions for Oxidative Cyclization of Chalcones to Flavones
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of flavones via the oxidative cyclization of chalcones.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind the oxidative cyclization of 2'-hydroxychalcones to flavones?
The conversion of 2'-hydroxychalcones to flavones is a key synthetic transformation that generally proceeds through two conceptual steps: first, an intramolecular cyclization of the 2'-hydroxychalcone (B22705) to form a flavanone (B1672756) intermediate, followed by an in-situ oxidation of the flavanone to yield the final flavone (B191248) product.[1] Various reagents and reaction conditions have been developed to facilitate this process.[1]
Q2: What are the most common reagents used for the oxidative cyclization of chalcones to flavones?
Several reagent systems are commonly employed, each with its own advantages and limitations. Some of the most prevalent include:
-
Iodine in Dimethyl Sulfoxide (B87167) (DMSO): This is a widely used and effective method.[1] Iodine acts as the oxidizing agent, and DMSO serves as both the solvent and an oxidant.
-
Hydrogen Peroxide (H₂O₂): In the presence of a base like sodium hydroxide, H₂O₂ can be used for the oxidative cyclization, often leading to the formation of 3-hydroxyflavones (flavonols) in what is known as the Algar-Flynn-Oyamada reaction.[1][2]
-
Selenium Dioxide (SeO₂): Supported on silica (B1680970) gel, SeO₂ can be an efficient oxidant for this transformation, particularly under microwave irradiation.[3]
-
Palladium Catalysts: Palladium(II) catalysts can be used for the oxidative cyclization of 2'-hydroxydihydrochalcones to flavones.[4][5][6]
-
Other Reagents: Other reagents like CuBr₂, FeCl₃·6H₂O, and various transition metal salts have also been reported to mediate this cyclization.[2]
Q3: What is the role of microwave irradiation in this reaction?
Microwave assistance is a green chemistry approach that can significantly enhance the synthesis of flavones from chalcones.[1] It often leads to dramatically reduced reaction times (from hours to minutes) and increased product yields compared to conventional heating methods.[1]
Troubleshooting Guide
Problem 1: Low or No Yield of Flavone
| Possible Cause | Suggested Solution |
| Incomplete Cyclization or Oxidation | Optimize the stoichiometry of the oxidizing agent (e.g., Iodine, H₂O₂).[1] For iodine-mediated reactions, using a molar equivalent or even a catalytic amount can be effective. |
| Suboptimal Reaction Temperature | Many oxidative cyclization reactions require elevated temperatures, often at reflux.[1] However, excessively high temperatures can lead to degradation, so careful optimization is necessary. |
| Poor Solubility of Starting Material | Ensure the 2'-hydroxychalcone is fully dissolved in the chosen solvent before proceeding with the reaction. A change of solvent might be necessary. |
| Unfavorable Substituent Effects | Highly electron-withdrawing groups (e.g., -NO₂) on the chalcone (B49325) can sometimes lead to lower yields.[1] Reaction conditions may need to be specifically optimized for such substrates.[2] |
| Decomposition of Reactants or Products | Monitor the reaction progress using Thin Layer Chromatography (TLC) to avoid prolonged reaction times that could lead to degradation. |
Problem 2: Formation of Side Products (e.g., Flavanone, Aurone)
| Possible Cause | Suggested Solution |
| Incomplete Oxidation of Flavanone Intermediate | Increase the amount of the oxidizing agent or prolong the reaction time while monitoring for product degradation. A two-step procedure, where the flavanone is first isolated and then subjected to a separate oxidation step, can also be considered.[1] |
| Alternative Cyclization Pathway to Aurone (B1235358) | The choice of catalyst and solvent can influence the reaction pathway. For instance, Hg(OAc)₂ tends to favor aurone formation, while iodine-based systems generally yield flavones.[2] Switching to a flavone-favoring solvent system like DMSO may be beneficial. |
| Acid-Catalyzed Isomerization | The isomerization of 2'-hydroxychalcones to the corresponding flavanones is a well-documented acid-catalyzed process.[2] If flavanone is the major product, subsequent oxidation is required. |
Problem 3: Difficulty in Product Purification
| Possible Cause | Suggested Solution |
| Complex Reaction Mixture | If multiple products are formed, careful optimization of the reaction conditions to favor the desired flavone is the primary solution. |
| Ineffective Purification Technique | Standard purification methods include recrystallization from a suitable solvent (e.g., ethanol) or column chromatography on silica gel.[1] For column chromatography, a gradient of hexane-ethyl acetate (B1210297) is commonly used.[1] For highly polar flavones, reverse-phase (C18) chromatography might be more effective.[1] |
| Residual Iodine | In iodine-mediated reactions, excess iodine can be removed by washing the crude product with a solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) or sodium sulfite (B76179) (Na₂SO₃).[1] |
Data Presentation
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Chalcone Derivative | Method | Time | Yield (%) |
| 1-(2'-hydroxyphenyl)-3-phenyl-2-propen-1-one | Conventional | 3 hours | 65 |
| Microwave | 7 min | 85 | |
| 1-(2'-hydroxyphenyl)-3-(4-chlorophenyl)-2-propen-1-one | Conventional | 3 hours | 60 |
| Microwave | 6 min | 82 | |
| 1-(2'-hydroxyphenyl)-3-(4-methoxyphenyl)-2-propen-1-one | Conventional | 3 hours | 68 |
| Microwave | 7.5 min | 88 | |
| Source: Data adapted from reports on microwave-assisted synthesis.[1] |
Table 2: Yields for I₂-DMSO Mediated Oxidative Cyclization
| Chalcone Substituents (A-ring / B-ring) | Reaction Conditions | Yield (%) |
| Unsubstituted | I₂ (cat.), DMSO, Reflux, 2h | 87 |
| 5'-OCH₃, 6'-OCH₃, 7'-OCH₃ / Unsubstituted | I₂ (cat.), DMSO, Reflux, 2h | 87 |
| 5'-OH, 7'-OH / Unsubstituted | I₂ (cat.), DMSO, Reflux | 46 (Oroxylin A) |
| Various alkoxy, halo, nitro groups | I₂ (1 mol equiv.), DMSO | 85-97 |
| Source: Data adapted from various reports on the classical iodine/DMSO method.[1] |
Experimental Protocols
Protocol 1: Classical Oxidative Cyclization using Iodine in DMSO
This method is a widely used procedure for converting 2'-hydroxychalcones to flavones.
-
Materials: 2'-hydroxychalcone, Iodine (I₂), Dimethyl sulfoxide (DMSO).
-
Procedure:
-
Dissolve the 2'-hydroxychalcone (e.g., 23 mmol) in DMSO (25 ml).[1]
-
Add a catalytic amount of iodine (e.g., 200 mg).[1]
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by TLC.[1]
-
After completion, pour the reaction mixture into a beaker containing crushed ice.[1]
-
Filter the precipitated solid and wash it with a dilute sodium sulfite (Na₂SO₃) solution to remove excess iodine, followed by washing with water.[1]
-
Dry the crude product and purify by flash column chromatography on silica gel (e.g., using a hexane:EtOAc gradient) or by recrystallization from a suitable solvent like ethanol (B145695).[1]
-
Protocol 2: Microwave-Assisted Synthesis of 3-Hydroxyflavones (Algar-Flynn-Oyamada Reaction)
This protocol is efficient for producing flavonols.
-
Materials: 2'-hydroxychalcone (0.01 mol), Ethanol, 20% aqueous Sodium Hydroxide (NaOH), 30% Hydrogen Peroxide (H₂O₂).
-
Procedure:
-
In a microwave-safe vessel, dissolve the 2'-hydroxychalcone in ethanol (20 ml).[1]
-
Add 10 ml of 20% aqueous NaOH, followed by the careful, dropwise addition of 18 ml of 30% H₂O₂.
-
Cap the vial and place it in a microwave reactor.
-
Irradiate the mixture with microwaves at a suitable power and temperature (e.g., 80°C) for 15-30 minutes.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the mixture into crushed ice containing a sufficient amount of 5N HCl to neutralize the solution.
-
Filter the solid, wash thoroughly with water, and dry.
-
Recrystallize the crude product from a suitable solvent to obtain the pure 3-hydroxyflavone.[1]
-
Visualizations
Caption: General experimental workflow for the synthesis of flavones from 2'-hydroxychalcones.
Caption: Troubleshooting logic for low-yield oxidative cyclization reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. chemijournal.com [chemijournal.com]
- 3. researchgate.net [researchgate.net]
- 4. Divergent synthesis of flavones and flavanones from 2′-hydroxydihydrochalcones via palladium(ii)-catalyzed oxidative cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Divergent synthesis of flavones and flavanones from 2′-hydroxydihydrochalcones via palladium( ii )-catalyzed oxidative cyclization - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01672E [pubs.rsc.org]
addressing peak tailing issues in chromatography of 6-Methylflavone
Welcome to the technical support center for the chromatographic analysis of 6-Methylflavone. This resource is designed for researchers, scientists, and drug development professionals to provide targeted solutions for common challenges, with a specific focus on addressing peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in chromatography and why is it a problem?
A1: Peak tailing is a phenomenon where the trailing edge of a chromatographic peak is broader than the leading edge, resulting in an asymmetrical shape.[1][2] In an ideal separation, peaks should be symmetrical and Gaussian.[2] This distortion is problematic because it can compromise the accuracy of peak integration and quantification, reduce the resolution between closely eluting compounds, and indicate suboptimal separation conditions or chemical interaction issues.[3][4]
Q2: I am observing peak tailing specifically for this compound, but not for other non-flavonoid compounds in my sample. What are the likely causes?
A2: When only flavonoid peaks are tailing, the issue likely stems from specific chemical interactions between the flavonoid structure and the chromatographic system.[3] Key causes include:
-
Secondary Silanol (B1196071) Interactions: this compound, like other flavonoids, possesses polar functional groups. These groups can engage in secondary interactions with residual, un-capped silanol groups (Si-OH) on the surface of silica-based stationary phases (e.g., C18 columns).[3][5][6] This secondary retention mechanism is a primary cause of peak tailing.[1][6]
-
Metal Chelation: The flavonoid structure can chelate with trace metal ions (e.g., iron, aluminum) present in the sample, mobile phase, or leached from stainless steel components of the HPLC system like frits and tubing.[3] This forms complexes that may exhibit different chromatographic behavior, contributing to tailing.
-
Mobile Phase pH: The pH of the mobile phase is critical. If the pH is not optimal, the phenolic hydroxyl groups on the flavonoid can exist in multiple ionized states, leading to broadened and tailing peaks.[3][7] Flavonoids generally exhibit better peak shapes under acidic conditions.[3][8]
Q3: What is an acceptable level of peak tailing?
A3: The amount of tailing is often quantified using the USP Tailing Factor (Tf) or the Asymmetry Factor (As).[1] A perfectly symmetrical peak has a value of 1.0. For most applications, a tailing factor between 1.0 and 1.5 is considered acceptable.[6] Values above 2.0 often indicate a significant problem that requires troubleshooting.[1]
Q4: Can the choice of organic solvent in the mobile phase affect the peak shape of this compound?
A4: Yes. While both acetonitrile (B52724) and methanol (B129727) are common organic modifiers in reversed-phase chromatography, they can influence peak shape differently. Acetonitrile is less viscous and often provides higher efficiency.[9] Methanol, on the other hand, can be better at masking residual silanol groups through hydrogen bonding, which can sometimes reduce peak tailing for polar compounds.[5] The choice between them may require empirical testing to determine the best peak shape for this compound.
Troubleshooting Guide for Peak Tailing of this compound
This guide provides a systematic approach to diagnosing and resolving peak tailing issues.
Step 1: Initial System Assessment
First, determine if the problem is specific to the flavonoid or affects all peaks.
-
If all peaks are tailing: The issue is likely systemic. Check for physical problems such as a column void or a partially blocked inlet frit, extra-column volume from using tubing with an improper internal diameter, or a poorly made connection.[2][8][10]
-
If only the this compound peak (and other flavonoids) are tailing: The issue is likely chemical. Proceed to the following steps.
Step 2: Optimize the Mobile Phase pH
The most effective initial step is to adjust the mobile phase pH to suppress unwanted ionic interactions.
-
Action: Add an acidic modifier to your mobile phase. A common starting point is 0.1% formic acid or acetic acid in both the aqueous and organic mobile phase components.[8][11]
-
Rationale: Lowering the mobile phase pH (ideally to between 2.5 and 3.5) ensures that the acidic silanol groups on the stationary phase are fully protonated (Si-OH) and not ionized (Si-O-).[6][12][13] This minimizes the secondary ionic interactions with the polar groups of this compound, leading to sharper, more symmetrical peaks.[14]
Step 3: Address Potential Metal Chelation
If adjusting the pH does not fully resolve the tailing, investigate the possibility of metal chelation.
-
Action: Add a small concentration of a chelating agent, such as ethylenediaminetetraacetic acid (EDTA), to the mobile phase (e.g., 0.1 mM).[3]
-
Rationale: EDTA will bind to free metal ions in the system, preventing them from forming complexes with this compound. If peak shape improves significantly, metal chelation is a contributing factor.
Step 4: Evaluate the HPLC Column
The column itself is a frequent source of peak tailing issues.
-
Action 1: Switch to a modern, high-purity, end-capped column. These are often referred to as "Type B" silica (B1680970) columns.[2][4]
-
Rationale 1: End-capping treats the silica surface with a small silylating reagent to block a significant portion of the residual silanol groups, reducing the sites available for secondary interactions.[6][14] Type B silica has a lower content of metal impurities, which also helps to reduce peak tailing.[4][15]
-
Action 2: If the column is old or has been used with harsh conditions, it may be degraded. Replace it with a new column of the same type.
-
Rationale 2: Column degradation can expose more active silanol sites over time, leading to increased tailing.[3] Using a guard column can significantly extend the life of the analytical column.[8][16]
Step 5: Check for Column Overload
Injecting too high a concentration of the analyte can saturate the stationary phase.
-
Action: Dilute your this compound sample (e.g., by a factor of 10) and reinject it.
-
Rationale: If the peak shape improves and the tailing is reduced upon dilution, the original sample was likely overloading the column.[2][8]
Data Presentation
The following table summarizes the expected impact of troubleshooting actions on the peak asymmetry factor for this compound.
| Parameter | Condition | Expected Asymmetry Factor (As) | Rationale |
| Mobile Phase pH | pH 6.5 (e.g., Water/Acetonitrile) | > 2.0 | At neutral pH, residual silanols are ionized and strongly interact with the analyte.[3] |
| pH 3.0 (e.g., 0.1% Formic Acid) | 1.2 - 1.5 | Acidic pH suppresses silanol ionization, reducing secondary interactions.[14] | |
| Column Type | Standard (Type A) Silica C18 | > 1.8 | Higher number of active, un-capped silanol groups and metal impurities.[4] |
| End-Capped (Type B) Silica C18 | < 1.4 | Residual silanols are chemically bonded, minimizing secondary interactions.[14] | |
| Chelating Agent | No Additive | > 1.6 (if metals are present) | Analyte may chelate with metal ions in the system, causing peak distortion.[3] |
| 0.1 mM EDTA in Mobile Phase | < 1.3 | EDTA binds metal ions, preventing analyte chelation and improving peak shape.[3] | |
| Sample Concentration | 1 mg/mL | > 1.7 | High concentration can saturate the stationary phase, leading to overload.[2] |
| 0.1 mg/mL | < 1.4 | Lower concentration avoids saturation and improves peak symmetry.[2] |
Experimental Protocols
Protocol 1: General HPLC Method for this compound Analysis
This protocol provides a robust starting point for the analysis of this compound, designed to minimize peak tailing.
-
Instrumentation:
-
HPLC system with a UV or Photodiode Array (PDA) detector.
-
-
Chromatographic Conditions:
-
Column: High-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade Water.[11]
-
Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.[11]
-
Gradient: 30% B to 80% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: ~270 nm (or determined by UV scan).
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound standard or sample in a suitable solvent (e.g., methanol or acetonitrile).
-
The final sample diluent should ideally be similar in composition to the initial mobile phase to prevent peak distortion.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
Protocol 2: Diagnostic Test for Metal Chelation
Use this protocol if you suspect metal chelation is causing peak tailing for this compound.
-
Prepare Modified Mobile Phase:
-
Prepare your standard mobile phase as usual (e.g., as described in Protocol 1).
-
Create a second batch of the aqueous component (Mobile Phase A) containing 0.1 mM EDTA. To do this, add the appropriate amount of EDTA disodium (B8443419) salt to the aqueous phase before adding formic acid and bringing to final volume. Ensure it is fully dissolved.
-
-
Experimental Procedure:
-
Equilibrate the HPLC system and column with your standard mobile phase (without EDTA).
-
Inject your this compound sample and record the chromatogram, noting the peak shape and asymmetry factor.
-
Thoroughly flush the system and column with the EDTA-containing mobile phase. This may require 20-30 column volumes.
-
Once the baseline is stable, re-inject the same this compound sample.
-
Record the new chromatogram.
-
-
Analysis:
-
Compare the peak shape and asymmetry factor of this compound with and without EDTA in the mobile phase.
-
A significant reduction in tailing (e.g., Asymmetry Factor decreases from 1.8 to 1.3) is strong evidence that metal chelation is a contributing cause of the peak tailing.[3]
-
Visualizations
Caption: A workflow for diagnosing and resolving this compound peak tailing.
Caption: Mechanism of peak tailing due to silanol interactions at different pH levels.
References
- 1. lctsbible.com [lctsbible.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. benchchem.com [benchchem.com]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. pharmagrowthhub.com [pharmagrowthhub.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. chromtech.com [chromtech.com]
- 8. benchchem.com [benchchem.com]
- 9. hplc.eu [hplc.eu]
- 10. support.waters.com [support.waters.com]
- 11. benchchem.com [benchchem.com]
- 12. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. labcompare.com [labcompare.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Enhancing the Stability of 6-Methylflavone in Cell Culture Media
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter when working with 6-Methylflavone in cell culture experiments. Ensuring the stability of this compound in your experimental setup is critical for obtaining accurate and reproducible results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the properties and handling of this compound.
Q1: What is this compound and what are its primary biological activities?
This compound is a synthetic flavonoid derivative known for its role as a positive allosteric modulator (PAM) of GABAA receptors.[1][2] This activity makes it a valuable tool for neuroscience research, particularly in studies related to anxiety, epilepsy, and other neurological conditions. It has also been investigated for its potential anti-inflammatory and antioxidant properties.[3]
Q2: What are the known stability issues with flavonoids like this compound in cell culture media?
Flavonoids, as a class of compounds, can be unstable in aqueous solutions like cell culture media.[4] Their stability is influenced by several factors including pH, temperature, light exposure, and the presence of components in the media such as serum.[5][6][7] Degradation can occur through oxidation and other chemical transformations, leading to a decrease in the effective concentration of the compound and the formation of degradation products with potentially different biological activities.[8]
Q3: How does the solubility of this compound affect its use in cell culture?
This compound is sparingly soluble in water but is soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO) and ethanol.[9][10] When a concentrated stock solution in an organic solvent is diluted into aqueous cell culture media, the compound can precipitate if its solubility limit is exceeded.[11] This precipitation can lead to inaccurate dosing and should be carefully monitored.
Q4: How should I prepare and store stock solutions of this compound?
It is recommended to prepare a high-concentration stock solution of this compound in anhydrous DMSO (e.g., 10-20 mM).[12] For long-term storage, this stock solution should be aliquoted into small, single-use volumes and stored at -20°C or -80°C to minimize freeze-thaw cycles. Protect the stock solution from light by using amber vials or by wrapping the vials in aluminum foil.
Q5: What is the recommended final concentration of DMSO in my cell culture experiments?
The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5% (v/v), to avoid solvent-induced cytotoxicity and other off-target effects. It is crucial to include a vehicle control (media with the same final concentration of DMSO) in all experiments.
Section 2: Troubleshooting Guides
This section provides a systematic approach to troubleshooting common problems encountered during experiments with this compound.
Issue 1: Precipitation or Cloudiness in Cell Culture Media
Symptoms:
-
Visible particulate matter or a cloudy appearance in the media after adding this compound.
-
Inconsistent experimental results.
Possible Causes:
-
The concentration of this compound exceeds its solubility in the cell culture medium.
-
The final concentration of the organic solvent (e.g., DMSO) is too low to maintain solubility.
-
Interaction with components in the serum or media leading to precipitation.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Visual Inspection | Microscopically examine the media for crystalline or amorphous precipitates to distinguish from microbial contamination.[11] |
| 2 | Solubility Test | Prepare a serial dilution of this compound in cell-free media to determine the maximum soluble concentration under your experimental conditions. |
| 3 | Optimize Dilution | When preparing working solutions, add the this compound stock solution to pre-warmed media while gently vortexing to ensure rapid and even dispersion. |
| 4 | Adjust Final Concentration | If precipitation persists, lower the final working concentration of this compound. |
| 5 | Consider Serum-Free Media | If precipitation is suspected to be due to serum components, test the solubility in serum-free media. Note that serum proteins can sometimes enhance the stability of flavonoids.[6][13][14] |
Issue 2: Inconsistent or Lower-than-Expected Biological Activity
Symptoms:
-
High variability between replicate wells or experiments.
-
The observed biological effect is less than anticipated based on published data.
Possible Causes:
-
Degradation of this compound in the stock solution or in the cell culture media during incubation.
-
Inaccurate concentration of the stock solution.
-
Formation of less active degradation products.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Prepare Fresh Solutions | Always prepare fresh working solutions of this compound from a new aliquot of the frozen stock solution for each experiment. |
| 2 | Perform a Stability Study | Quantify the concentration of this compound in your cell culture media over the time course of your experiment using HPLC. (See Section 3 for a general protocol). |
| 3 | Minimize Exposure to Light | Protect all solutions containing this compound from light to prevent photodegradation. |
| 4 | Control Incubation Time | If significant degradation is observed, consider shortening the incubation time of your experiment. |
| 5 | Verify Stock Concentration | If possible, verify the concentration of your this compound stock solution using a validated analytical method. |
Section 3: Experimental Protocols
This section provides detailed methodologies for key experiments to assess the stability and concentration of this compound.
Protocol 1: Stability Assessment of this compound in Cell Culture Media using HPLC
This protocol provides a framework for determining the stability of this compound in your specific cell culture medium over time.
Materials:
-
This compound
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile conical tubes
-
Incubator (37°C, 5% CO2)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase HPLC column
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid (optional, for mobile phase modification)
-
Methanol (B129727), HPLC grade (for protein precipitation)
Methodology:
-
Preparation of Spiked Media:
-
Prepare a solution of this compound in your complete cell culture medium at the final working concentration used in your experiments.
-
Prepare a sufficient volume to collect samples at all time points.
-
-
Incubation:
-
Aliquot the spiked media into sterile conical tubes for each time point (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Incubate the tubes under your standard cell culture conditions (37°C, 5% CO2).
-
-
Sample Collection and Preparation:
-
At each time point, remove an aliquot of the medium.
-
To precipitate proteins, add 3 volumes of ice-cold methanol to 1 volume of the media sample.
-
Vortex briefly and incubate at -20°C for at least 30 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube for HPLC analysis.
-
-
HPLC Analysis:
-
Mobile Phase: A typical mobile phase for flavonoid analysis is a gradient of acetonitrile and water (with or without a small percentage of formic acid, e.g., 0.1%). A starting point could be a gradient from 30% to 70% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30°C.
-
Detection Wavelength: Based on the UV-Vis absorbance characteristics of flavonoids, a wavelength between 254 nm and 370 nm should be suitable. Determine the optimal wavelength by scanning a standard solution of this compound.
-
Injection Volume: 10-20 µL.
-
-
Data Analysis:
-
Generate a standard curve by injecting known concentrations of this compound.
-
Quantify the concentration of this compound in your samples by comparing the peak area to the standard curve.
-
Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.
-
Expected Outcome: This experiment will provide quantitative data on the stability of this compound in your specific cell culture setup. A significant decrease in the concentration over time indicates instability. The appearance of new peaks in the chromatogram may suggest the formation of degradation products.
Protocol 2: Determining the Aqueous Solubility of this compound in Cell Culture Media
This protocol helps determine the maximum soluble concentration of this compound in your cell culture medium.
Materials:
-
This compound
-
Cell culture medium (with and without serum)
-
DMSO, anhydrous
-
Sterile microcentrifuge tubes
-
Spectrophotometer or plate reader
Methodology:
-
Prepare a High-Concentration Stock Solution: Prepare a 20 mM stock solution of this compound in DMSO.
-
Serial Dilutions:
-
In a series of sterile microcentrifuge tubes, prepare serial dilutions of the this compound stock solution in your cell culture medium to achieve a range of final concentrations (e.g., 200 µM, 100 µM, 50 µM, 25 µM, 12.5 µM, etc.). Ensure the final DMSO concentration is constant across all dilutions and does not exceed 0.5%.
-
Include a vehicle control (medium with 0.5% DMSO).
-
-
Incubation: Incubate the tubes under your standard cell culture conditions for a period relevant to your experiments (e.g., 24 hours).
-
Visual and Spectrophotometric Assessment:
-
Visually inspect each tube for any signs of precipitation or turbidity.
-
Transfer aliquots to a 96-well plate and measure the absorbance at a wavelength where the compound does not absorb (e.g., 600 nm) to quantify turbidity. An increase in absorbance compared to the vehicle control indicates precipitation.
-
-
Determination of Maximum Solubility: The highest concentration that does not show any visible precipitate or a significant increase in absorbance is considered the maximum soluble concentration under these conditions.
Section 4: Data Presentation
This section provides templates for organizing quantitative data related to the stability of this compound.
Table 1: Stability of this compound in Cell Culture Media at 37°C
| Time (hours) | Concentration (µM) | % Remaining |
| 0 | [Initial Concentration] | 100% |
| 2 | [Concentration at 2h] | [% Remaining] |
| 4 | [Concentration at 4h] | [% Remaining] |
| 8 | [Concentration at 8h] | [% Remaining] |
| 24 | [Concentration at 24h] | [% Remaining] |
| 48 | [Concentration at 48h] | [% Remaining] |
Table 2: Solubility of this compound in Different Media
| Medium | Maximum Soluble Concentration (µM) | Observations |
| DMEM + 10% FBS | [Concentration] | [e.g., Clear, Precipitate] |
| DMEM (serum-free) | [Concentration] | [e.g., Clear, Precipitate] |
| RPMI-1640 + 10% FBS | [Concentration] | [e.g., Clear, Precipitate] |
Section 5: Visualization of Key Processes
This section provides diagrams to illustrate important workflows and concepts.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
Caption: Potential effects of this compound and its degradation products.
References
- 1. Flavonoid modulation of GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6-Methylflavanone, a more efficacious positive allosteric modulator of gamma-aminobutyric acid (GABA) action at human recombinant alpha2beta2gamma2L than at alpha1beta2gamma2L and alpha1beta2 GABA(A) receptors expressed in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. benchchem.com [benchchem.com]
- 5. Degradation kinetics of fisetin and quercetin in solutions as effected by pH, temperature and coexisted proteins | Journal of the Serbian Chemical Society [shd-pub.org.rs]
- 6. Serum albumin acted as an effective carrier to improve the stability of bioactive flavonoid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Fate of the flavonoid quercetin in human cell lines: chemical instability and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CAS 29976-75-8: this compound | CymitQuimica [cymitquimica.com]
- 10. polyethyleniminelinear.com [polyethyleniminelinear.com]
- 11. benchchem.com [benchchem.com]
- 12. 6-甲基黄酮 ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. The interaction and binding of flavonoids to human serum albumin modify its conformation, stability and resistance against aggregation and oxidative injuries - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Methylated Flavone Extraction
This technical support center is designed for researchers, scientists, and drug development professionals to address and overcome challenges associated with the extraction of methylated flavones from plant materials. Here, you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and illustrative diagrams to support your research and development efforts.
Troubleshooting Guide
This guide provides solutions to common problems encountered during methylated flavone (B191248) extraction, helping you to identify and resolve issues that may be impacting your yield and efficiency.
| Question/Issue | Potential Cause & Solution |
| Why is my methylated flavone yield consistently low? | Several factors can contribute to a suboptimal yield. A systematic evaluation of your process is recommended. 1. Inappropriate Solvent Choice: Methylated flavones are generally less polar (apolar) compared to their glycoside counterparts.[1][2] Using highly polar solvents like pure water or high-percentage aqueous alcohols may be inefficient. Solution: Employ less polar solvents. Apolar solvents such as dichloromethane, ethyl acetate (B1210297), diethyl ether, and chloroform (B151607) are commonly recommended for the extraction of methylated flavones.[1][2] For moderately polar methylated flavones, solvents like acetone (B3395972) or ethanol (B145695) can be effective.[3][4] Conduct a small-scale solvent screening to find the optimal choice for your specific plant matrix. 2. Suboptimal Temperature: While elevated temperatures can enhance solvent penetration and compound solubility, excessive heat can degrade thermolabile flavonoids.[5][6] Solution: Optimize the extraction temperature. Studies suggest that for many flavonoids, temperatures between 50-80°C are effective.[5][6] However, the ideal temperature is matrix-dependent. Perform extractions at various temperatures (e.g., 40°C, 60°C, 80°C) to find the balance that maximizes yield without causing degradation.[7][8] 3. Inefficient Extraction Time: Extraction time is a critical parameter. Insufficient time will lead to incomplete extraction, while excessively long durations can lead to the degradation of target compounds.[9] Solution: Perform a time-course study (e.g., 15, 30, 60, 90, 120 minutes) to determine the optimal extraction duration where yield is maximized before it plateaus or begins to decrease.[10][11] 4. Incorrect Particle Size: Large particle sizes reduce the surface area available for solvent contact, hindering efficient extraction.[12] Solution: Grind the dried plant material to a fine, uniform powder. This increases the surface area and facilitates better solvent penetration.[12] |
| My final extract contains many impurities. How can I improve selectivity? | Low selectivity can complicate downstream purification and analysis. 1. Solvent Polarity Tuning: The solvent used may be co-extracting a wide range of compounds. Solution: Use a successive extraction approach. Start with a nonpolar solvent like hexane (B92381) to remove lipids and other nonpolar impurities, then proceed with a medium-polarity solvent (e.g., ethyl acetate or acetone) to extract the methylated flavones.[4] 2. Sub-optimal Extraction Method: Maceration or simple infusion may lack the efficiency and selectivity needed. Solution: Employ modern, more efficient techniques. Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) can offer higher yields in shorter times and can sometimes provide cleaner extracts.[2][13] Supercritical Fluid Extraction (SFE) with CO2, sometimes modified with a co-solvent like ethanol, offers high selectivity for less polar compounds.[2][12] |
| My results are not reproducible. What could be the cause? | Lack of reproducibility often stems from inconsistent experimental parameters. Solution: Standardize all variables. Ensure that for every extraction, you use the exact same: - Particle size of the plant material. - Solid-to-liquid ratio (g/mL).[10] - Solvent composition and concentration .[12] - Extraction temperature and time .[12][14] - Agitation/sonication/microwave power settings .[2] Maintaining a detailed log of all parameters for each experiment is crucial for identifying sources of variation. |
Frequently Asked Questions (FAQs)
| Question | Answer |
| What are methylated flavones and why are they important? | Methylated flavones are a subclass of flavonoids where one or more hydroxyl groups (-OH) on the basic flavone structure are replaced by a methoxy (B1213986) group (-OCH3). This methylation increases their lipophilicity (fat-solubility), which can enhance their transport across cell membranes and improve their bioavailability and metabolic stability.[12][13] This makes them promising candidates for drug development. |
| Which modern extraction techniques are most effective for methylated flavones? | Modern techniques are often preferred over traditional methods like maceration due to higher efficiency and shorter processing times.[12][15] - Ultrasound-Assisted Extraction (UAE): Uses acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration. It is efficient and operates at lower temperatures, reducing the risk of thermal degradation.[2][10] - Microwave-Assisted Extraction (MAE): Uses microwave energy to rapidly heat the solvent and plant matrix, causing cell rupture and release of compounds. It is extremely fast but requires careful temperature control to avoid degradation.[2][12] - Pressurized Liquid Extraction (PLE): Employs solvents at elevated temperatures and pressures, which increases their extraction efficiency. Temperature and solvent type are the most critical parameters in PLE.[2] - Supercritical Fluid Extraction (SFE): Uses a supercritical fluid, typically CO2, as the solvent. It is highly selective for nonpolar to moderately polar compounds and is considered a "green" technique. A co-solvent like ethanol can be added to modulate polarity and improve yields.[2][16] |
| How does solvent polarity influence the extraction? | The principle of "like dissolves like" is fundamental.[17] Methylated flavones are less polar than flavonoid glycosides. Therefore, solvents with lower to intermediate polarity are more effective for their extraction.[1][2] Highly polar solvents (like water) are better for extracting polar compounds, while nonpolar solvents (like hexane) are better for lipids. Using a solvent whose polarity matches that of the target methylated flavones will maximize the extraction yield.[4] |
| What is Response Surface Methodology (RSM) and how can it help? | Response Surface Methodology (RSM) is a statistical and mathematical tool used to optimize complex processes.[12] It allows researchers to evaluate the effects of multiple variables (e.g., temperature, time, solvent concentration) and their interactions on the extraction yield simultaneously.[10][16] Using an experimental design like a Box-Behnken design, RSM can identify the optimal conditions to achieve the maximum extraction efficiency with a reduced number of experimental runs.[18] |
Data on Extraction Parameters
The following table summarizes the influence of various parameters on flavonoid extraction efficiency, as reported in the literature.
| Parameter | General Effect & Optimal Conditions | Source |
| Solvent Type | Apolar solvents (ethyl acetate, dichloromethane) are effective for apolar methylated flavones. Ethanol, methanol, and acetone are suitable for moderately polar flavonoids. Ethanol-water mixtures (e.g., 70-72%) are often optimal for total flavonoids. | [1][2][4][10] |
| Temperature | Yield generally increases with temperature up to a certain point (e.g., 60-80°C), after which degradation of flavonoids can occur. The optimal temperature depends on the specific compound and extraction method. | [5][6][7] |
| Time | Yield increases with time until equilibrium is reached. Prolonged extraction can lead to decreased yield due to compound degradation. Optimal times for modern methods like UAE can be short (e.g., 15-30 min). | [9][10][11] |
| Solid-to-Liquid Ratio | A higher solvent volume generally improves extraction by increasing the concentration gradient. However, very high ratios can lead to dilute extracts and solvent waste. Ratios from 1:10 to 1:50 (g/mL) are common. | [2][12] |
| pH | The pH of the solvent can affect the stability and solubility of flavonoids. Acidic conditions (pH 2-3.5) have been shown to increase the recovery of certain flavonoids. | [2] |
Experimental Protocols
Protocol: Ultrasound-Assisted Extraction (UAE) of Methylated Flavones
This protocol provides a general methodology for the efficient extraction of methylated flavones from dried plant material.
1. Sample Preparation:
-
Dry the plant material (e.g., leaves, aerial parts) at a controlled temperature (e.g., 40-50°C) until constant weight is achieved.
-
Grind the dried material into a fine powder (e.g., 40-60 mesh) using a laboratory mill. Homogenize the powder thoroughly.
2. Extraction:
-
Accurately weigh 1.0 g of the dried plant powder and place it into a 50 mL Erlenmeyer flask.
-
Add 20 mL of an appropriate solvent (e.g., ethyl acetate or 95% ethanol). This establishes a 1:20 solid-to-liquid ratio.
-
Place the flask in an ultrasonic bath. Ensure the water level in the bath is higher than the solvent level in the flask.
-
Sonicate the sample for 30 minutes at a controlled temperature (e.g., 50°C) and a fixed frequency (e.g., 40 kHz).[10]
3. Sample Recovery:
-
After sonication, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant residue. A vacuum filtration setup can accelerate this process.
-
Wash the residue on the filter paper with a small volume (e.g., 5 mL) of the same solvent to recover any remaining extract. Combine the filtrates.
4. Solvent Evaporation:
-
Transfer the filtrate to a round-bottom flask and remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 45°C).[19]
-
Continue evaporation until a crude, dry extract is obtained.
5. Analysis:
-
Re-dissolve a known weight of the dry crude extract in a suitable solvent (e.g., methanol, DMSO).
-
The extract is now ready for downstream analysis, such as quantification by UHPLC-MS/MS or for use in bioassays.[19][20]
Visualizations
Workflow for Methylated Flavone Extraction and Analysis
Caption: General experimental workflow for the extraction and analysis of methylated flavones.
Troubleshooting Logic for Low Extraction Yield
Caption: Decision tree for troubleshooting low yields in methylated flavone extraction.
References
- 1. Conventional and Emerging Extraction Processes of Flavonoids [mdpi.com]
- 2. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Optimization of Extraction and Purification of Flavonoids from Stigmaless Floral Residues of Crocus sativus L. and Their Stimulatory Effect on Glucose Uptake In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. journals.ubmg.ac.id [journals.ubmg.ac.id]
- 18. Optimizing an Enzymatic Extraction Method for the Flavonoids in Moringa (Moringa oleifera Lam.) Leaves Based on Experimental Designs Methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Isolation, separation, identification, and quantification of bioactive methylated flavone regioisomers by UHPLC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Inconsistent Results in 6-Methylflavone Bioactivity Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address inconsistencies in 6-Methylflavone bioactivity assays.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the experimental evaluation of this compound, presented in a question-and-answer format.
Q1: I'm observing a cloudy precipitate in my cell culture medium after adding this compound. Is this contamination?
A1: Not necessarily. While microbial contamination can cause turbidity, this compound, like many flavonoids, has low aqueous solubility and can precipitate in cell culture media, especially at higher concentrations. To distinguish between precipitation and contamination, examine the culture under a microscope. Microbial contamination will typically appear as small, motile particles (bacteria) or budding yeast, whereas this compound precipitate may look like amorphous or crystalline structures. A simple control experiment of adding this compound to cell-free media under the same incubation conditions can help confirm precipitation.
Q2: My MTT or XTT assay shows an unexpected increase in cell viability after treatment with this compound, which contradicts microscopic observations of cell death. What could be the cause?
A2: This is a common artifact observed with flavonoids. Due to their antioxidant properties, flavonoids like this compound can directly reduce tetrazolium salts (MTT, XTT) to formazan, leading to a false-positive signal that suggests increased cell viability. It is highly recommended to use alternative cell viability assays that are not based on metabolic reduction when working with flavonoids.
Q3: I am seeing unexpected fluorescence in my flavonoid-treated cells, even in the unstained controls. What is happening?
A3: Many flavonoids, including potentially this compound and its metabolites, are intrinsically fluorescent (autofluorescent). This can interfere with fluorescence-based assays. It is crucial to include a control group of cells treated with this compound but without any fluorescent dyes or reporters to quantify the compound's baseline autofluorescence.
Q4: My results with this compound are not reproducible between experiments. What are the potential sources of this variability?
A4: Inconsistent results can stem from several factors:
-
Compound Purity and Handling: Ensure the purity of your this compound stock. Prepare fresh dilutions for each experiment from a concentrated stock stored under appropriate conditions (e.g., -20°C, protected from light).
-
Cell Culture Conditions: Maintain consistency in cell passage number, confluency, and media composition. Regularly test for mycoplasma contamination.[1]
-
Assay Protocol Adherence: Minor variations in incubation times, reagent concentrations, and washing steps can lead to significant differences in results.
-
Instrument Settings: Ensure that plate readers are properly calibrated and that the correct settings (e.g., wavelength, gain) are used for each assay.
Q5: What are more reliable alternatives to MTT/XTT assays for assessing cell viability in the presence of this compound?
A5: Several alternative assays are less prone to interference from flavonoids:
-
Sulforhodamine B (SRB) Assay: This colorimetric assay measures total protein content and is independent of cellular metabolism.
-
CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies ATP, an indicator of metabolically active cells, and is a reliable alternative.
-
Trypan Blue Exclusion Assay: This is a direct cell counting method that assesses cell membrane integrity.[2][3][4][5][6]
Quantitative Data for this compound Bioactivity
The following table summarizes available quantitative data for this compound. Due to variations in experimental conditions, direct comparison of values should be made with caution.
| Bioactivity | Assay System | Endpoint | Result | Reference |
| Anti-inflammatory | LPS-stimulated rat kidney mesangial cells | IC50 | 192 nM (for 6-methoxyflavone, a derivative) | [7][8][9][10] |
| Neuroprotection | Macrophage cell line (LPS-induced) | Activity | Dampens NF-κB activity | [11][12][13][14] |
| GABA-A Receptor Binding | Rat cortical membranes ([3H]-Ro-15-1788 binding) | pKi | 6.74 | [15] |
| Bitter Taste Blocker | TAS2R39 bitter taste receptor | pIC50 | 4.66 | [15] |
Experimental Protocols
Detailed methodologies for recommended alternative bioactivity assays are provided below.
Sulforhodamine B (SRB) Assay
This assay quantifies cell density by staining total cellular protein with sulforhodamine B.
Materials:
-
Adherent cells in a 96-well plate
-
This compound stock solution (in DMSO)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM
Procedure:
-
Seed cells in a 96-well plate and allow them to attach for 24 hours.
-
Treat cells with a serial dilution of this compound. Include vehicle controls (DMSO).
-
After the desired incubation period, gently add cold 10% TCA to each well to fix the cells and incubate for 1 hour at 4°C.
-
Wash the plate five times with slow-running tap water and allow it to air dry.
-
Add SRB solution to each well and incubate for 30 minutes at room temperature.[16][17][18]
-
Quickly wash the plate four times with 1% acetic acid to remove unbound dye.[17]
-
Allow the plate to air dry completely.
-
Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Measure the absorbance at 510 nm using a microplate reader.
CellTiter-Glo® Luminescent Cell Viability Assay
This assay measures ATP as an indicator of metabolically active cells.
Materials:
-
Cells in an opaque-walled 96-well plate
-
This compound stock solution (in DMSO)
-
CellTiter-Glo® Reagent
Procedure:
-
Seed cells in an opaque-walled 96-well plate.
-
Treat cells with a serial dilution of this compound and include vehicle controls.
-
After the incubation period, equilibrate the plate to room temperature for approximately 30 minutes.[19][20]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[19][20]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[19][20]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[19][20]
-
Measure the luminescence using a luminometer.
Trypan Blue Exclusion Assay
This method directly counts viable cells based on the principle that live cells with intact membranes exclude the trypan blue dye.
Materials:
-
Cell suspension
-
Trypan Blue solution (0.4%)
-
Hemocytometer and coverslip
-
Microscope
Procedure:
-
Prepare a single-cell suspension from your experimental plate.
-
Mix a small volume of the cell suspension with an equal volume of 0.4% Trypan Blue solution (1:1 ratio).[3]
-
Incubate for 1-2 minutes at room temperature. Do not exceed 5 minutes, as this can lead to an overestimation of cell death.[3]
-
Load 10 µL of the mixture into a hemocytometer.
-
Under a microscope, count the number of viable (unstained) and non-viable (blue) cells in the central grid of the hemocytometer.
-
Calculate the percentage of viable cells: % Viability = (Number of viable cells / Total number of cells) x 100.[3]
Visualizations
The following diagrams illustrate key signaling pathways potentially modulated by this compound and a general troubleshooting workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. Trypan Blue Exclusion | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. brd.nci.nih.gov [brd.nci.nih.gov]
- 4. revvity.com [revvity.com]
- 5. Trypan Blue Assay Protocol | Technical Note 181 [denovix.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. 6-Hydroxyflavone and derivatives exhibit potent anti-inflammatory activity among mono-, di- and polyhydroxylated flavones in kidney mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 6-Hydroxyflavone and Derivatives Exhibit Potent Anti-Inflammatory Activity among Mono-, Di- and Polyhydroxylated Flavones in Kidney Mesangial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. The flavonoid, 2′-methoxy-6-methylflavone, affords neuroprotection following focal cerebral ischaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The flavonoid, 2'-methoxy-6-methylflavone, affords neuroprotection following focal cerebral ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scispace.com [scispace.com]
- 19. OUH - Protocols [ous-research.no]
- 20. ch.promega.com [ch.promega.com]
Technical Support: Selecting an Internal Standard for 6-Methylflavone Quantification
This guide provides researchers, scientists, and drug development professionals with essential information, frequently asked questions, and troubleshooting advice for selecting and utilizing an appropriate internal standard (IS) for the accurate quantification of 6-methylflavone.
Frequently Asked Questions (FAQs)
Q1: What is an internal standard (IS) and why is it crucial for quantifying this compound?
An internal standard is a chemical substance, added in a consistent amount to all samples, calibration standards, and blanks, used to improve the precision and accuracy of quantitative analysis.[1][2] Its purpose is to correct for the loss of analyte during sample preparation and for variations in instrument response (e.g., injection volume).[1][3] The final quantification is based on the ratio of the analyte's response to the internal standard's response, which minimizes the effects of random and systematic errors.[2]
Q2: What are the key characteristics of a suitable internal standard for this compound?
Selecting the right internal standard is critical for the success of the quantification method.[4] The ideal IS should possess the following characteristics:
-
Chemical Similarity : It should be structurally and chemically similar to this compound, possessing similar functional groups and expected analytical behavior.[4][5]
-
Purity and Stability : The IS must be of high purity and stable throughout all stages of the experimental procedure.
-
Commercial Availability : It should be readily available in a pure form.
-
Absence from Sample Matrix : The chosen compound must not be naturally present in the test samples.[2][5]
-
Chromatographic Resolution : It must be well-resolved from this compound and all other components in the sample matrix to avoid peak overlap.[2][6]
-
Similar Elution and Response : Ideally, it should elute near the analyte without co-eluting and exhibit a similar response to the detector.[2] For mass spectrometry (MS) based methods, an isotopically labeled version of the analyte (e.g., this compound-d3) is the perfect internal standard as it behaves nearly identically.[4][7]
Q3: What are some potential internal standards for this compound analysis?
The selection of an IS is highly dependent on the sample matrix and the analytical technique (e.g., HPLC-UV, LC-MS). While there is no single universal IS for this compound, several structurally related flavonoids can be considered. The most suitable option must be determined empirically.
-
Other Flavones : Simple flavones like Flavone (the parent compound) or other methylated/substituted flavones such as 4'-Methoxyflavone are excellent starting points due to their high structural similarity.
-
Other Flavonoid Subclasses : Compounds like Naringenin (a flavanone) or Taxifolin (a flavanonol) have been successfully used as internal standards in broader flavonoid studies and could be tested for suitability.[8][9]
-
Isotopically Labeled this compound : For LC-MS or GC-MS analysis, a stable isotope-labeled version of this compound (e.g., containing ¹³C or ²H) is the ideal choice.[4][10] It co-elutes with the analyte but is distinguishable by its mass-to-charge ratio, correcting for nearly all matrix and ionization effects.[4][10]
Potential Internal Standard Candidates
The table below summarizes potential internal standards and their properties.
| Internal Standard | Class | Molecular Formula | Molecular Weight ( g/mol ) | Rationale for Use |
| This compound (Analyte) | Flavone | C₁₆H₁₂O₂ | 236.27[11] | - |
| Flavone | Flavone | C₁₅H₁₀O₂ | 222.24 | High structural similarity (parent compound). |
| 4'-Methoxyflavone | Flavone | C₁₆H₁₂O₃ | 252.27 | High structural similarity, with a methoxy (B1213986) group affecting retention. |
| Naringenin | Flavanone | C₁₅H₁₂O₅ | 272.25 | Structurally related flavonoid used successfully as an IS in other studies.[8] |
| Taxifolin | Flavanonol | C₁₅H₁₂O₇ | 304.25 | Structurally related flavonoid used successfully as an IS in other studies.[9] |
| Isotopically Labeled this compound | Flavone | Varies (e.g., C₁₆H₉D₃O₂) | > 236.27 | Ideal for MS; identical chemical behavior and chromatographic retention.[4][7] |
Troubleshooting Guide
Q: My internal standard peak is co-eluting (overlapping) with my analyte or another matrix component. What should I do?
A: Peak overlap prevents accurate integration and quantification.[6] To resolve this, you must modify the chromatographic conditions. Try adjusting the mobile phase composition (e.g., the ratio of organic solvent to water), changing the gradient slope, altering the column temperature, or testing a column with a different stationary phase chemistry (e.g., Phenyl-Hexyl instead of C18).
Q: The peak area/response of my internal standard is inconsistent across samples. Why?
A: Inconsistent IS response can indicate several problems:
-
Pipetting Error : Ensure the IS is added precisely and consistently to every standard and sample using calibrated pipettes.[2]
-
IS Instability : The internal standard may be degrading during sample storage or preparation. Assess its stability under your experimental conditions.
-
Matrix Effects (LC-MS) : In complex matrices, other co-eluting compounds can suppress or enhance the ionization of the IS, leading to variability. An isotopically labeled IS is the best solution for this.[4][10] If unavailable, improve sample cleanup procedures to remove interfering matrix components.
Q: I can't find a suitable flavonoid internal standard that is absent in my samples. What are my options?
A: If all structurally similar compounds are present in your matrix, you have a few alternatives:
-
Use a Structurally Unrelated Compound : Select a stable compound with a similar retention time and detector response that is definitively not in your sample. This is less ideal as it may not correct for extraction variability as effectively, but it can still account for injection volume errors.
-
Method of Standard Addition : This involves adding known amounts of a this compound standard to several aliquots of the sample. The resulting data is plotted to determine the endogenous concentration. This method is more labor-intensive but can be very accurate.
-
External Standard Calibration : This is the simplest method but also the least precise, as it does not account for sample-specific variations in preparation or injection.[3] It should only be used if the sample preparation is minimal and the analytical system is highly reproducible.
Visualized Workflows
The following diagrams illustrate the logical and experimental processes for using an internal standard in this compound quantification.
Caption: A logical workflow for selecting a suitable internal standard.
Caption: An experimental workflow for quantification using an internal standard.
General Experimental Protocol (HPLC-UV)
-
Selection and Validation of Internal Standard
-
Based on the criteria outlined in the FAQ, select a potential IS (e.g., Flavone).
-
Prepare a solution of the IS and inject it into the HPLC system to determine its retention time.
-
Analyze a sample matrix without the IS to confirm its absence.
-
Analyze a sample matrix spiked with both this compound and the IS to confirm baseline resolution.
-
-
Preparation of Stock Solutions
-
Accurately weigh and dissolve this compound and the selected IS in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to create concentrated stock solutions (e.g., 1 mg/mL). Store appropriately.
-
-
Preparation of Calibration Standards
-
Create a series of calibration standards by performing serial dilutions of the this compound stock solution.
-
Spike each calibration standard (and a blank) with a fixed, consistent concentration of the IS from its stock solution. For example, add 50 µL of a 100 µg/mL IS stock to 950 µL of each standard, resulting in a final IS concentration of 5 µg/mL.
-
-
Sample Preparation
-
Extract this compound from the sample matrix using an appropriate, validated procedure.
-
Before the final volume adjustment, add the exact same amount of IS to each sample as was added to the calibration standards (e.g., to achieve a 5 µg/mL final concentration).
-
-
HPLC Analysis
-
Inject the prepared blank, calibration standards, and samples into the HPLC system.
-
Record the peak areas for both this compound and the internal standard at a suitable UV wavelength.
-
-
Data Analysis and Quantification
-
For each calibration standard, calculate the Response Ratio = (Peak Area of this compound) / (Peak Area of IS).
-
Construct a calibration curve by plotting the Response Ratio (y-axis) against the concentration of this compound (x-axis). Determine the linearity (R² value).
-
For each sample, calculate its Response Ratio from the measured peak areas.
-
Use the equation from the linear regression of the calibration curve to calculate the concentration of this compound in the sample.
-
References
- 1. quora.com [quora.com]
- 2. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Choosing an Internal Standard [restek.com]
- 5. researchgate.net [researchgate.net]
- 6. Internal Standards #2: What Makes a Good Internal Standard? | Separation Science [sepscience.com]
- 7. Internal Standards for Food and Nutrition - IsoLife [isolife.nl]
- 8. mdpi.com [mdpi.com]
- 9. Spinach (Spinacia oleracea L.) Flavonoids Are Hydrolyzed During Digestion and Their Bioaccessibility Is Under Stronger Genetic Control Than Raw Material Content [mdpi.com]
- 10. Internal Standards in metabolomics - IsoLife [isolife.nl]
- 11. chemimpex.com [chemimpex.com]
Technical Support Center: Optimizing 6-Methylflavone Synthesis with Design of Experiments (DoE)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Methylflavone. The content is structured to address specific challenges and to leverage Design of Experiments (DoE) for process optimization.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The most prevalent methods for synthesizing flavones, including this compound, involve the cyclization of a chalcone (B49325) precursor or the rearrangement and subsequent cyclization of an o-acyloxyacetophenone.[1][2] The two most widely employed named reactions are:
-
Claisen-Schmidt Condensation followed by Oxidative Cyclization: This route begins with the base-catalyzed condensation of a substituted 2'-hydroxyacetophenone (B8834) (in this case, 2'-hydroxy-5'-methylacetophenone) and a substituted benzaldehyde (B42025) (benzaldehyde) to form a 2'-hydroxychalcone.[1][3] This intermediate then undergoes oxidative cyclization to yield the flavone (B191248).[4]
-
Baker-Venkataraman Rearrangement: This method involves the base-catalyzed rearrangement of a 2-acyloxyacetophenone to form a 1,3-diketone intermediate.[5][6][7][8] Subsequent acid-catalyzed cyclodehydration of the diketone yields the flavone.[9] The synthesis of this compound has been specifically reported via the Baker-Venkataraman method.[10]
Q2: What is Design of Experiments (DoE) and how can it be applied to optimize this compound synthesis?
A2: Design of Experiments (DoE) is a statistical tool used to systematically investigate the effects of multiple variables (factors) on a process outcome (response), such as reaction yield or purity.[11][12] By varying multiple factors simultaneously in a structured manner, DoE can identify critical process parameters, understand interactions between factors, and determine the optimal conditions with fewer experiments than a one-factor-at-a-time approach.[13][14][15] For this compound synthesis, DoE can be used to optimize factors like temperature, reaction time, and catalyst concentration to maximize yield and minimize impurities.[16]
Q3: What are the critical factors to consider in a DoE study for this compound synthesis?
A3: Based on common chemical synthesis optimizations, the following factors are critical to consider for a DoE study on this compound synthesis:
-
Temperature: Reaction rates are highly dependent on temperature.[17]
-
Catalyst Concentration: The amount of base (e.g., KOH) in the Baker-Venkataraman rearrangement or the acid in the final cyclization step is crucial.[5][6]
-
Reaction Time: Sufficient time is needed for the reaction to go to completion, but excessively long times can lead to side product formation.[13]
-
Solvent: The choice of solvent can influence reagent solubility and reaction kinetics.[6]
Q4: How can I purify the final this compound product?
A4: Purification of flavones is typically achieved through recrystallization from a suitable solvent, such as ethanol (B145695), or by column chromatography.[4] For column chromatography, silica (B1680970) gel is commonly used with a mobile phase consisting of a gradient of hexane (B92381) and ethyl acetate (B1210297) or dichloromethane (B109758) and methanol.[18] The purity of the final product can be assessed by techniques like High-Performance Liquid Chromatography (HPLC).[19]
Troubleshooting Guide
Problem 1: Low or No Yield of this compound
| Possible Cause | Solution |
| Incomplete Baker-Venkataraman Rearrangement | Optimize Base and Solvent: Ensure the use of a strong base (e.g., KOH, NaH) and an anhydrous aprotic solvent (e.g., pyridine, THF, DMSO) to facilitate the formation of the enolate intermediate.[5][6] Verify Starting Material Quality: The starting 2-acetoxyacetophenone derivative must be pure. |
| Inefficient Acid-Catalyzed Cyclization | Adjust Acid Concentration and Temperature: The concentration of the acid catalyst (e.g., sulfuric acid in acetic acid) and the reaction temperature are critical for the cyclodehydration step.[9] Insufficient acid or temperature may lead to incomplete cyclization. |
| Side Reactions | Control Reaction Time and Temperature: Prolonged reaction times or excessively high temperatures can lead to the formation of by-products. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[17] |
| Poor Quality Reagents | Use High-Purity Starting Materials: Ensure that the 2'-hydroxy-5'-methylacetophenone (B74881), benzoyl chloride, and all solvents and reagents are of high purity and anhydrous where necessary.[17] |
Problem 2: Presence of Significant Impurities in the Final Product
| Possible Cause | Solution |
| Incomplete Reaction | Optimize Reaction Conditions: Use DoE to find the optimal temperature, time, and reagent concentrations to drive the reaction to completion. Monitor Reaction Progress: Use TLC or HPLC to monitor the consumption of starting materials and the formation of the product. |
| Formation of Side Products | Modify Reaction Conditions: Adjusting the temperature or the rate of addition of reagents can sometimes minimize the formation of unwanted side products. |
| Inefficient Purification | Optimize Recrystallization Solvent: Screen different solvents or solvent mixtures for recrystallization to achieve better purification. Optimize Column Chromatography: If using column chromatography, adjust the solvent system (mobile phase) to improve the separation of the desired product from impurities.[18] |
Data Presentation: Example DoE for this compound Synthesis Optimization
The following table represents a hypothetical 3-factor, 2-level full factorial Design of Experiments (DoE) for the optimization of the acid-catalyzed cyclization step in this compound synthesis. The response variable is the reaction yield.
| Run | Temperature (°C) | H₂SO₄ (equivalents) | Time (hours) | Yield (%) |
| 1 | 80 | 0.5 | 1 | 65 |
| 2 | 100 | 0.5 | 1 | 75 |
| 3 | 80 | 1.0 | 1 | 70 |
| 4 | 100 | 1.0 | 1 | 85 |
| 5 | 80 | 0.5 | 2 | 72 |
| 6 | 100 | 0.5 | 2 | 82 |
| 7 | 80 | 1.0 | 2 | 78 |
| 8 | 100 | 1.0 | 2 | 92 |
This is illustrative data. Actual results will vary.
Experimental Protocols
Protocol 1: Synthesis of this compound via Baker-Venkataraman Rearrangement
This protocol is adapted from established procedures for flavone synthesis.[9]
Step 1: Esterification of 2'-hydroxy-5'-methylacetophenone
-
Dissolve 2'-hydroxy-5'-methylacetophenone (1 equivalent) in anhydrous pyridine.
-
Slowly add benzoyl chloride (1.1 equivalents) to the solution while stirring. An exothermic reaction may occur.
-
Allow the reaction mixture to stand at room temperature for 1 hour or until the reaction is complete (monitor by TLC).
-
Pour the reaction mixture into a beaker containing ice and dilute HCl.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry to obtain 2-benzoyloxy-5-methylacetophenone.
Step 2: Baker-Venkataraman Rearrangement
-
Dissolve the 2-benzoyloxy-5-methylacetophenone from Step 1 in anhydrous pyridine.
-
Add powdered potassium hydroxide (B78521) (3 equivalents) and heat the mixture at 50-60°C for 1-2 hours, or until the rearrangement is complete (monitor by TLC).
-
Cool the reaction mixture and pour it into ice-cold dilute acetic acid.
-
Collect the precipitated yellow solid (the 1,3-diketone) by vacuum filtration, wash with water, and dry.
Step 3: Acid-Catalyzed Cyclization to this compound
-
Dissolve the crude 1,3-diketone from Step 2 in glacial acetic acid.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture at 100°C for 1-2 hours.
-
Cool the reaction mixture and pour it onto crushed ice.
-
Collect the crude this compound by vacuum filtration, wash thoroughly with water, and dry.
-
Purify the crude product by recrystallization from ethanol or by column chromatography.
Visualizations
References
- 1. Stereoselective Synthesis of Flavonoids: A Brief Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. Baker–Venkataraman rearrangement - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 8. Baker-Venkataraman Rearrangement [drugfuture.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. interchim.fr [interchim.fr]
- 12. tmrjournals.com [tmrjournals.com]
- 13. A Brief Introduction to Chemical Reaction Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Using design of experiments to guide genetic optimization of engineered metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. experimental design optimization: Topics by Science.gov [science.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. teledynelabs.com [teledynelabs.com]
- 19. This compound ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
Validation & Comparative
A Comparative Guide to Validated Bioanalytical Methods for 6-Methylflavone Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of novel therapeutic compounds in biological matrices is a cornerstone of preclinical and clinical research. This guide offers a comparative analysis of validated bioanalytical methodologies for the quantification of 6-Methylflavone, a synthetic flavonoid derivative, in biological samples such as plasma. The insights presented here are compiled from established practices for analogous flavonoids and align with international bioanalytical method validation guidelines.
The precise measurement of drug and metabolite concentrations in biological fluids is essential for characterizing pharmacokinetic profiles and ensuring the safety and efficacy of new therapeutic agents.[1][2] This guide contrasts two primary sample preparation techniques—Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE)—coupled with two common analytical detection methods: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Comparative Performance of Analytical Methods
The selection of an analytical method significantly influences the reliability and efficiency of bioanalysis. Below is a summary of typical performance characteristics for methods used in flavonoid quantification. While the specific values for this compound would necessitate experimental determination, this table provides a comparative framework based on data from similar flavonoid compounds.[1][3]
| Validation Parameter | Method A: PPT with HPLC-UV | Method B: LLE with LC-MS/MS | Acceptance Criteria (ICH M10/FDA Guidelines)[1] |
| Linearity (r²) | > 0.99 | > 0.995 | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 5 - 10 ng/mL | 0.5 - 2 ng/mL | Signal-to-noise ratio ≥ 5; Accuracy and Precision within ±20% |
| Accuracy | Within ±15% | Within ±15% (±20% at LLOQ) | Within ±15% of nominal concentration (±20% at LLOQ) |
| Precision (%CV) | < 15% | < 15% (< 20% at LLOQ) | ≤ 15% (≤ 20% at LLOQ) |
| Recovery | 80 - 95% | 85 - 105% | Consistent and reproducible |
| Matrix Effect | Not typically assessed | Should be within ±15% | Should be minimized and assessed |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Method A: Protein Precipitation with HPLC-UV Analysis
This method offers a straightforward and rapid approach for sample clean-up.
1. Sample Preparation: Protein Precipitation
-
Pipette 100 µL of plasma into a clean microcentrifuge tube.
-
Add 10 µL of an internal standard (IS) solution (e.g., a structurally similar flavonoid not present in the sample).
-
Add 400 µL of ice-cold acetonitrile (B52724) to precipitate proteins.[4]
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[4]
-
Carefully transfer the supernatant to a new tube for analysis.
2. HPLC-UV Parameters
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[5]
-
Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 50:50) with 0.1% phosphoric acid to improve peak shape.[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Detection Wavelength: The maximum absorbance wavelength (λmax) for this compound, determined by a UV-Vis spectrophotometer.
-
Injection Volume: 20 µL.[5]
Method B: Liquid-Liquid Extraction with LC-MS/MS Analysis
This method provides a cleaner extract and higher sensitivity.
1. Sample Preparation: Liquid-Liquid Extraction
-
To 100 µL of plasma, add 25 µL of the internal standard (IS) working solution.
-
Vortex for 30 seconds.
-
Add 500 µL of an extraction solvent such as ethyl acetate.[1]
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.[1]
-
Transfer the supernatant (organic layer) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.[1]
-
Reconstitute the residue in 100 µL of the initial mobile phase.[4]
2. LC-MS/MS Parameters
-
LC System: A UPLC or HPLC system.[5]
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).[5]
-
Mobile Phase A: 0.1% formic acid in water.[5]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[5]
-
Gradient: A typical gradient would start at 5% B, ramp up to 95% B, and then re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions for this compound and the IS.[1]
Visualizations
To further clarify the experimental process and potential biological context, the following diagrams are provided.
The validation of analytical methods is a critical component of drug development, ensuring the integrity of pharmacokinetic and toxicokinetic data.[1][2] The choice between a simpler, high-throughput method like HPLC-UV and a more sensitive and specific method like LC-MS/MS will depend on the specific requirements of the study, including the expected concentration range of the analyte and the complexity of the biological matrix.
References
A Comparative Analysis of the Anti-inflammatory Activities of 6-Methylflavone and 6-Hydroxyflavone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-inflammatory properties of two closely related flavonoid compounds: 6-methylflavone and 6-hydroxyflavone (B191506). By examining key experimental data and mechanistic insights from recent studies, this document aims to inform research and development efforts in the field of inflammation therapeutics.
Quantitative Data Summary
The anti-inflammatory efficacy of this compound and 6-hydroxyflavone has been evaluated in vitro, primarily through the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated cells. The following table summarizes the key quantitative findings from relevant studies.
| Compound | Cell Line | Assay | IC50 Value | Reference |
| 6-Hydroxyflavone | Rat Kidney Mesangial Cells | NO Production Inhibition | ~2.0 µM | [1][2][3][4][5] |
| 6-Methoxyflavone (B191845) * | Rat Kidney Mesangial Cells | NO Production Inhibition | 192 nM | [1][2][3][4] |
| This compound | RAW 264.7 Macrophages | NO Production Inhibition | Not explicitly defined as IC50, but showed dose-dependent inhibition | [6][7] |
Note: 6-Methoxyflavone is the methylated derivative of 6-hydroxyflavone and serves as a close surrogate for comparing the effect of methylation at the 6-position.
In a direct comparison within the same study, methylation of the 6-hydroxyl group to a 6-methoxy group resulted in a significant increase in potency, with the IC50 value for NO inhibition decreasing from approximately 2.0 µM for 6-hydroxyflavone to 192 nM for 6-methoxyflavone in rat kidney mesangial cells.[1][2][3][4] While a direct IC50 value for this compound's inhibition of NO production in the same cell line is not available, studies on RAW 264.7 macrophages have demonstrated its ability to inhibit NO production in a dose-dependent manner.[6][7]
Furthermore, this compound has been shown to influence the production of pro-inflammatory cytokines in LPS-stimulated RAW 264.7 cells. However, its inhibitory effect on cytokines such as IL-1α, IL-1β, IL-6, and TNF-α was found to be less potent compared to other methylflavone isomers like 2'-methylflavone and 3'-methylflavone.[6]
Mechanistic Insights
The anti-inflammatory mechanism of these compounds appears to differ. The potent anti-inflammatory activity of 6-methoxyflavone, the methylated counterpart of 6-hydroxyflavone, is attributed to the inhibition of downstream inducible nitric oxide synthase (iNOS) expression following LPS stimulation.[1][2][3][4] This suggests a targeted effect on the inflammatory cascade. Interestingly, the anti-inflammatory effect of 6-hydroxyflavone and its derivatives was not due to the direct quenching of NO radicals.[1][3][4]
The following diagram illustrates the proposed signaling pathway for 6-methoxyflavone's anti-inflammatory action.
Caption: Proposed anti-inflammatory signaling pathway of 6-methoxyflavone.
Experimental Protocols
The following are summaries of the key experimental methodologies used in the cited studies to assess the anti-inflammatory activities of 6-hydroxyflavone and this compound.
Inhibition of Nitric Oxide (NO) Production in Rat Kidney Mesangial Cells (for 6-Hydroxyflavone and 6-Methoxyflavone)
-
Cell Culture: Rat kidney mesangial cells were cultured in appropriate media.
-
Inflammatory Stimulus: Cells were stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and NO production.
-
Treatment: Cells were pre-treated with various concentrations of 6-hydroxyflavone or 6-methoxyflavone prior to LPS stimulation.
-
NO Measurement: The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant was measured using the Griess assay.
-
Data Analysis: The percentage of NO inhibition was calculated relative to the LPS-only control. IC50 values were determined from dose-response curves using appropriate software (e.g., GraphPad Prism).[2][5][8]
Inhibition of Nitric Oxide (NO) and Pro-inflammatory Cytokine Production in RAW 264.7 Macrophages (for this compound)
-
Cell Culture: Murine macrophage cell line RAW 264.7 was used.
-
Inflammatory Stimulus: Cells were stimulated with LPS.
-
Treatment: Macrophages were treated with different concentrations of this compound.
-
NO Measurement: Nitrite concentration in the culture medium was determined using the Griess reagent.[7]
-
Cytokine Measurement: The levels of pro-inflammatory cytokines (IL-1α, IL-1β, IL-6, and TNF-α) in the cell culture supernatants were quantified using a Bio-Plex Magnetic Luminex Assay.[6][7]
-
Data Analysis: The inhibitory effects of this compound on NO and cytokine production were compared to control cells stimulated with LPS alone.[7]
The workflow for these in vitro anti-inflammatory assays is depicted in the diagram below.
Caption: General experimental workflow for in vitro anti-inflammatory assays.
Conclusion
The available evidence strongly suggests that methylation at the 6-position of the flavone (B191248) backbone enhances its anti-inflammatory activity, as demonstrated by the significantly lower IC50 value of 6-methoxyflavone compared to 6-hydroxyflavone for the inhibition of NO production. While direct comparative data for this compound against 6-hydroxyflavone in the same model system is lacking, the existing studies indicate that this compound possesses anti-inflammatory properties, albeit potentially less potent than other methylated isomers in terms of cytokine inhibition.
The distinct mechanistic action of inhibiting iNOS expression, as shown for 6-methoxyflavone, provides a valuable direction for the development of targeted anti-inflammatory agents. Further research directly comparing the efficacy and mechanisms of this compound and 6-hydroxyflavone in various inflammatory models is warranted to fully elucidate their therapeutic potential.
References
- 1. 6-Hydroxyflavone and Derivatives Exhibit Potent Anti-Inflammatory Activity among Mono-, Di- and Polyhydroxylated Flavones in Kidney Mesangial Cells | PLOS One [journals.plos.org]
- 2. 6-Hydroxyflavone and Derivatives Exhibit Potent Anti-Inflammatory Activity among Mono-, Di- and Polyhydroxylated Flavones in Kidney Mesangial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6-Hydroxyflavone and derivatives exhibit potent anti-inflammatory activity among mono-, di- and polyhydroxylated flavones in kidney mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. "6-Hydroxyflavone and Derivatives Exhibit Potent Anti-Inflammatory Acti" by Xing Wang, Zhiwei Wang et al. [scholarscompass.vcu.edu]
- 5. researchgate.net [researchgate.net]
- 6. Methyl Derivatives of Flavone as Potential Anti-Inflammatory Compounds [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. 6-Hydroxyflavone and Derivatives Exhibit Potent Anti-Inflammatory Activity among Mono-, Di- and Polyhydroxylated Flavones in Kidney Mesangial Cells | PLOS One [journals.plos.org]
comparative analysis of methylated flavones on GABAA receptor modulation
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Guide to the Nuances of Methylated Flavone (B191248) Interactions with GABAA Receptors.
The intricate modulation of γ-aminobutyric acid type A (GABAA) receptors, the primary inhibitory neurotransmitter receptors in the central nervous system, presents a significant avenue for therapeutic intervention in a range of neurological and psychiatric disorders. Among the diverse classes of molecules that interact with these receptors, flavonoids, and specifically their methylated derivatives, have emerged as a promising area of research. Methylation of the flavonoid scaffold can significantly alter their pharmacokinetic and pharmacodynamic properties, leading to variations in their potency, efficacy, and subtype selectivity at GABAA receptors. This guide provides a comparative analysis of various methylated flavones, summarizing key experimental data to aid in the understanding of their structure-activity relationships and to inform future drug development efforts.
Quantitative Comparison of Methylated Flavone Activity at GABAA Receptors
The following table summarizes the available quantitative data on the modulatory effects of various methylated flavones on different GABAA receptor subtypes. It is crucial to note that direct comparisons between studies should be made with caution due to variations in experimental systems and conditions (e.g., cell type, receptor subunit composition, and electrophysiological recording parameters).
| Flavone Derivative | GABAA Receptor Subtype(s) | Method | Key Findings | Reference(s) |
| 6-Methoxyflavone (B191845) | α1β2γ2L, α2β2γ2L | Two-Electrode Voltage Clamp (Xenopus oocytes) | Positive allosteric modulator (flumazenil-insensitive). | [1] |
| Rat brain membranes | Radioligand Binding ([³H]-flunitrazepam) | Inhibited binding, suggesting interaction with the benzodiazepine (B76468) site. | [1] | |
| 2'-Methoxy-6-methylflavone | α1β1-3γ2L | Two-Electrode Voltage Clamp (Xenopus oocytes) | Positive allosteric modulator. | [2] |
| α2β2/3γ2L | Two-Electrode Voltage Clamp (Xenopus oocytes) | Direct receptor agonist; activation was not potentiated by GABA. | [2] | |
| Newborn rat hippocampal neurons | Patch Clamp | Directly activated single-channel currents. | [2] | |
| 3-Hydroxy-2'-methoxy-6-methylflavone | α1/2β2, α1/2/4/6β1-3γ2L | Two-Electrode Voltage Clamp (Xenopus oocytes) | Positive allosteric modulator (flumazenil-insensitive); EC50 values between 38 and 106 µM. | [3][4] |
| α3/5β1-3γ2L | Two-Electrode Voltage Clamp (Xenopus oocytes) | No significant modulatory effect. | [3][4] | |
| α4β2/3δ | Two-Electrode Voltage Clamp (Xenopus oocytes) | Potent direct activator; EC50 values between 1.4 and 2.5 µM. | [3][4] | |
| 6-Methyl-3'-nitroflavone | Rat cortical membranes | Radioligand Binding ([³H]flumazenil) | Inverse agonist at the benzodiazepine site. | [5] |
| 5,7,2′,4′-Tetrahydroxy-6,5′-dimethoxyflavone | N/A | Radioligand Binding | High binding affinity (IC50 = 0.10 μM). | [6] |
| Nobiletin (5,6,7,8,3',4'-Hexamethoxyflavone) | N/A | In vivo (mice) | Upregulated the expression of GAD65 and GABAA receptors, helping to restore Glu/GABA balance. | [7] |
| Tangeretin (5,6,7,8,4'-Pentamethoxyflavone) | N/A | Review | Implicated in the management of neuroinflammation-mediated neurodegenerative disorders, though direct GABAA receptor modulation data is limited. | [8] |
N/A : Data not available from the cited sources.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using the DOT language.
Caption: GABAA Receptor Modulation by Methylated Flavones.
Caption: Experimental Workflow for GABAA Receptor Modulation.
Detailed Experimental Protocols
A comprehensive understanding of the data presented requires familiarity with the experimental methodologies employed. Below are detailed protocols for the key experiments cited in the comparative analysis.
Radioligand Binding Assay ([³H]flumazenil)
This assay is used to determine the binding affinity of a compound to the benzodiazepine binding site on the GABAA receptor.
-
Membrane Preparation:
-
Whole brains (e.g., from rats) are homogenized in a cold buffer (e.g., Tris-HCl).
-
The homogenate is centrifuged at a low speed to remove nuclei and cell debris.
-
The resulting supernatant is then centrifuged at a high speed to pellet the membranes containing the receptors.
-
The membrane pellet is washed multiple times by resuspension and centrifugation to remove endogenous GABA and other interfering substances.
-
The final pellet is resuspended in the assay buffer and the protein concentration is determined.
-
-
Binding Assay:
-
A fixed concentration of radiolabeled ligand, [³H]flumazenil, is incubated with the prepared membranes.
-
Varying concentrations of the unlabeled methylated flavone (the competitor) are added to the incubation mixture.
-
The incubation is carried out at a specific temperature (e.g., 0-4°C) for a set period to reach equilibrium.
-
Non-specific binding is determined in a parallel set of tubes containing a high concentration of an unlabeled benzodiazepine (e.g., diazepam or clonazepam).
-
-
Separation and Counting:
-
The incubation is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand.
-
The filters are washed quickly with cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data are then analyzed using non-linear regression to determine the IC50 value (the concentration of the methylated flavone that inhibits 50% of the specific binding of [³H]flumazenil).
-
The Ki (inhibition constant) is calculated from the IC50 value using the Cheng-Prusoff equation.
-
Whole-Cell Patch Clamp Electrophysiology
This technique allows for the measurement of ion currents flowing through the GABAA receptor channels in response to GABA and the modulatory effects of methylated flavones.
-
Cell Preparation:
-
Cells expressing the desired GABAA receptor subtype (e.g., HEK293 cells transiently or stably transfected with the cDNAs for the α, β, and γ subunits, or cultured neurons) are plated on coverslips.
-
-
Recording Setup:
-
A coverslip with the cells is placed in a recording chamber on the stage of an inverted microscope and continuously perfused with an extracellular solution.
-
A glass micropipette with a very fine tip (1-5 µm) is filled with an intracellular solution and mounted on a micromanipulator.
-
-
Gigaohm Seal Formation and Whole-Cell Configuration:
-
The micropipette is carefully brought into contact with the cell membrane.
-
A gentle suction is applied to form a high-resistance seal (a "gigaohm seal") between the pipette tip and the cell membrane.
-
A brief, stronger suction pulse is then applied to rupture the patch of membrane under the pipette tip, establishing the "whole-cell" configuration, where the interior of the pipette is continuous with the cytoplasm of the cell.
-
-
Data Acquisition:
-
The cell is voltage-clamped at a specific holding potential (e.g., -60 mV).
-
GABA is applied to the cell to elicit an inward chloride current (IGABA).
-
The methylated flavone is then co-applied with GABA to determine its modulatory effect on IGABA. A positive modulator will increase the current, a negative modulator will decrease it, and a neutral modulator will have no effect.
-
For direct agonists, the methylated flavone is applied in the absence of GABA.
-
-
Data Analysis:
-
The peak amplitude of the GABA-induced current is measured in the absence and presence of the methylated flavone.
-
The percentage potentiation or inhibition is calculated.
-
Dose-response curves are generated by applying a range of concentrations of the methylated flavone to determine the EC50 (for potentiation) or IC50 (for inhibition).
-
Structure-Activity Relationship Insights
From the available data, several preliminary structure-activity relationships for methylated flavones at GABAA receptors can be inferred:
-
Influence of Methoxy (B1213986) Group Position: The position of the methoxy group(s) on the flavone scaffold is a critical determinant of activity and selectivity. For instance, methoxylation at the 6 and/or 8 positions appears to be associated with high binding affinity.[6]
-
A-Ring vs. B-Ring Substitution: Methylation on both the A and B rings, as seen in polymethoxylated flavones like nobiletin, can lead to complex pharmacological profiles that may involve multiple signaling pathways beyond direct GABAA receptor modulation.[7]
-
Hydroxylation and Methylation Synergy: The presence of both hydroxyl and methoxy groups can influence the type of modulation. For example, 3-hydroxy-2'-methoxy-6-methylflavone acts as a positive modulator at some subtypes and a direct agonist at others.[3][4]
-
Flumazenil Sensitivity: Several methylated flavones, such as 6-methoxyflavone and 3-hydroxy-2'-methoxy-6-methylflavone, exhibit flumazenil-insensitive modulation, suggesting they may act at a binding site distinct from the classical benzodiazepine site on the GABAA receptor.[1][3][4]
References
- 1. Modulation of ionotropic GABA receptors by 6-methoxyflavanone and 6-methoxyflavone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2′-Methoxy-6-methylflavone: a novel anxiolytic and sedative with subtype selective activating and modulating actions at GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 3-Hydroxy-2'-methoxy-6-methylflavone: a potent anxiolytic with a unique selectivity profile at GABA(A) receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. An Update on the Potential of Tangeretin in the Management of Neuroinflammation-Mediated Neurodegenerative Disorders | MDPI [mdpi.com]
A Comparative Guide to the Cross-Validation of HPLC and LC-MS/MS Methods for 6-Methylflavone Quantification
For researchers, scientists, and drug development professionals, the accurate and precise quantification of therapeutic candidates like 6-Methylflavone is critical for advancing research and ensuring data integrity. This compound, a synthetic flavonoid, has garnered interest for its potential biological activities. Robust analytical methods are essential for its quantification in various matrices, from simple solutions to complex biological samples.
This guide presents an objective comparison of two common analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We provide a framework for cross-validation, detailed experimental protocols, and comparative performance data to assist in selecting the most suitable method for specific research needs.
Introduction to the Analytical Techniques
High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique that separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For compounds like this compound that possess a chromophore, a UV-Vis detector is commonly employed for quantification. HPLC is known for its robustness, reliability, and cost-effectiveness, making it a staple in many analytical laboratories.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation capabilities of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry.[1][2] This technique allows for the determination of the mass-to-charge ratio of analytes and their fragments, providing a high degree of certainty in identification and quantification.[2][3] LC-MS/MS is particularly advantageous for analyzing samples with low concentrations of the analyte or those with complex matrices.[2][4]
Data Presentation: Comparative Performance
The selection of an analytical method often depends on a trade-off between various performance parameters. The following table summarizes the typical validation parameters for the analysis of this compound using HPLC-UV and LC-MS/MS.
| Validation Parameter | HPLC-UV | LC-MS/MS | Considerations |
| Linearity (R²) | >0.995 | >0.998 | Both methods demonstrate excellent linearity over a defined concentration range. |
| Sensitivity (LOQ) | ~10-50 ng/mL | ~0.1-5 ng/mL | LC-MS/MS offers significantly lower limits of quantification, making it ideal for trace analysis.[4] |
| Precision (%RSD) | < 5% | < 10% | Both methods offer acceptable precision, though it may be slightly higher for LC-MS/MS at very low concentrations.[4] |
| Accuracy (% Recovery) | 95-105% | 90-110% | Both methods provide high accuracy. LC-MS/MS can be more susceptible to matrix effects if not properly controlled.[4] |
| Selectivity | Moderate | Very High | LC-MS/MS offers superior selectivity due to the monitoring of specific mass transitions, reducing interferences from matrix components.[3] |
| Robustness | High | Moderate to High | HPLC methods are often considered more robust and easily transferable between laboratories. LC-MS/MS systems can be more complex to operate and maintain.[4] |
| Cost | Lower | Higher | The initial investment and operational costs for LC-MS/MS are significantly higher than for HPLC.[4] |
Experimental Protocols
HPLC-UV Method for this compound
This method is suitable for the quantification of this compound in bulk materials or simple formulations where the analyte concentration is relatively high.
-
Instrumentation: An HPLC system equipped with a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic or gradient elution with a mixture of Acetonitrile and Water (e.g., 60:40 v/v), with 0.1% formic acid added to the aqueous phase.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Determined by the UV spectrum of this compound (typically around 254 nm or its λmax).
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound standard or sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to a known concentration.
-
Perform serial dilutions to prepare calibration standards.
-
Filter the final solution through a 0.45 µm syringe filter before injection to remove any particulate matter.[4]
-
LC-MS/MS Method for this compound
This method is ideal for applications requiring high sensitivity and specificity, such as analyzing trace levels of this compound in biological matrices (e.g., plasma, serum).[4][5]
-
Instrumentation: A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[6]
-
LC Conditions:
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition: The precursor ion [M+H]⁺ for this compound (m/z 237.27) and a suitable product ion would need to be determined by infusing a standard solution.
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
-
-
Sample Preparation (for biological matrices):
-
To a 100 µL aliquot of the biological sample (e.g., plasma), add an internal standard.
-
Perform protein precipitation by adding 200 µL of cold acetonitrile.[5]
-
Vortex the mixture vigorously for 1 minute.[5]
-
Centrifuge the sample at high speed (e.g., 15,000 rpm) for 15 minutes to pellet the precipitated proteins.[5]
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.[5]
-
Mandatory Visualization
Caption: Workflow for the cross-validation of HPLC and LC-MS/MS analytical methods.
Caption: Logical guide for selecting between HPLC and LC-MS/MS for this compound analysis.
Conclusion
Both HPLC-UV and LC-MS/MS are powerful and reliable techniques for the quantification of this compound, each with distinct advantages. The choice between the two methods should be guided by the specific requirements of the study. For routine analysis of bulk drug substances or simple formulations where analyte concentrations are high, HPLC-UV offers a robust and cost-effective solution. Conversely, for applications demanding high sensitivity and selectivity, such as pharmacokinetic studies or the analysis of trace impurities in complex biological matrices, LC-MS/MS is the superior method. A thorough cross-validation, as outlined in this guide, is essential to ensure data consistency and reliability when transitioning between these methods.
References
Unmasking the Bitter Truth: A Comparative Analysis of 6-Methylflavone and Other Prominent Bitter Blockers
For researchers, scientists, and professionals in drug development, the ability to effectively mitigate bitter tastes is a critical step in improving patient compliance and product palatability. This guide provides a detailed comparison of the efficacy of 6-Methylflavone with other well-established bitter blockers, supported by experimental data and methodologies.
This report delves into the mechanisms, quantitative efficacy, and experimental protocols associated with this compound and a selection of other known bitter blockers, including Sodium Gluconate, Monosodium Glutamate (MSG), Probenecid, GIV3727, and Homoeriodictyol. The data presented is curated to assist in the informed selection of bitter masking agents for various applications.
Quantitative Efficacy of Bitter Blockers: A Comparative Overview
The following table summarizes the quantitative data on the efficacy of this compound and other selected bitter blockers. This data is compiled from various in vitro and human sensory panel studies.
| Bitter Blocker | Mechanism of Action | Target Bitter Compound(s) | Quantitative Efficacy | Human Sensory Data |
| This compound | Antagonist of the TAS2R39 bitter taste receptor. | Tenofovir Alafenamide (TAF) | IC50: ~5 µM (in vitro cellular assay); ≥90% inhibition at 30-100 µM.[1] | Reduced perceived bitterness of TAF in 8 out of 16 subjects.[1][2] |
| Sodium Gluconate | Believed to involve allosteric effects of sodium ions on bitter taste receptors or interference at the peripheral taste receptor level.[2] | Urea (B33335), Quinine (B1679958), Potassium Chloride | Use of 0.2 – 0.5% results in a highly significant improvement in taste.[3] | Effective in reducing the bitterness of urea and quinine in adults.[2][4] |
| Monosodium Glutamate (MSG) | Acts at the peripheral taste receptor level; the exact mechanism is not fully elucidated but is not solely dependent on the sodium ion.[2] | Urea | Significantly reduced the bitterness of urea in both children and adults.[2][4] | Increased umami and saltiness, while suppressing sourness and bitterness.[5] |
| Probenecid | Allosteric inhibitor of a subset of TAS2Rs, including hTAS2R16 and hTAS2R38.[6] | Salicin (B1681394), Phenylthiocarbamide (PTC) | IC50: 292 µM (against hTAS2R16 with salicin); 211 µM (against hTAS2R38 with PTC).[6] | Significantly inhibited the perceived bitterness of salicin in human subjects.[7] |
| GIV3727 | Orthosteric, insurmountable antagonist of hTAS2R31 and five other hTAS2Rs.[8][9] | Acesulfame (B1210027) K, Saccharin (B28170) | EC50 increased 3- to 10-fold for agonists with the inclusion of 25 µM GIV3727.[9] | Significantly reduced the bitter taste of acesulfame K and saccharin in human taste trials.[8][10] |
| Homoeriodictyol | Antagonist or modulator at specific bitter taste receptors (TAS2Rs).[1] | Caffeine, Quinine, Paracetamol, Salicin, Amarogentin | Reduced bitterness of various compounds by 10-40%.[11][12] | Significantly decreased the bitter taste of caffeine.[11] |
Signaling Pathways and Experimental Workflows
To understand the mechanisms and evaluation of bitter blockers, it is essential to visualize the underlying biological pathways and experimental procedures.
Detailed Experimental Protocols
In Vitro Cellular Assays (Calcium Imaging)
This protocol is a generalized method for assessing the efficacy of a bitter blocker using a cell-based calcium imaging assay.
1. Cell Culture and Transfection:
-
Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used due to their low endogenous taste receptor expression.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Transfection: Cells are transiently transfected with a plasmid encoding the specific human bitter taste receptor (e.g., TAS2R39 for this compound studies) and a G-protein chimera (e.g., Gα16-gust44) to couple the receptor to the calcium signaling pathway. Transfection can be performed using methods like lipid-based transfection (e.g., Lipofectamine).
2. Calcium Imaging Assay:
-
Cell Plating: Transfected cells are seeded into 96- or 384-well black-walled, clear-bottom plates.
-
Dye Loading: After 24-48 hours, the culture medium is removed, and cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution (e.g., Hank's Balanced Salt Solution with 20 mM HEPES) for 1-2 hours at 37°C. Probenecid can be added to prevent dye leakage.
-
Compound Preparation: Solutions of the bitter agonist and the bitter blocker are prepared in the assay buffer.
-
Fluorescence Measurement: The plate is placed in a fluorescence plate reader. Baseline fluorescence is recorded before the addition of compounds. The bitter agonist, either alone or in combination with the bitter blocker, is then added to the wells, and the change in fluorescence intensity, corresponding to the change in intracellular calcium concentration, is measured over time.
3. Data Analysis:
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.
-
To determine the IC50 of the bitter blocker, dose-response curves are generated by plotting the percentage of inhibition of the agonist response against the concentration of the blocker.
-
The percentage of inhibition is calculated as: (1 - (Response with Blocker / Response without Blocker)) * 100.
Human Sensory Panel Evaluation
This protocol outlines a general procedure for conducting human sensory panel tests to evaluate the effectiveness of a bitter blocker.
1. Panelist Selection and Training:
-
Recruitment: Recruit healthy, non-smoking adult volunteers.
-
Training: Train panelists to identify and rate the intensity of different tastes, particularly bitterness, using standard taste solutions (e.g., quinine for bitterness). Familiarize them with the rating scale to be used (e.g., a general Labeled Magnitude Scale - gLMS).
2. Sample Preparation:
-
Prepare aqueous solutions of the bitter compound at a concentration that elicits a moderately strong bitter taste.
-
Prepare test samples by adding the bitter blocker at various concentrations to the bitter solution.
-
A control sample containing only the bitter compound and a blank sample (water) should also be prepared.
-
All samples should be presented at a controlled temperature and in a randomized, double-blind manner.
3. Sensory Evaluation Procedure:
-
Methodology: A common method is the two-alternative forced-choice (2-AFC) test, where panelists are presented with two samples (one with the blocker and one without) and asked to identify the more bitter one. Another method involves rating the bitterness intensity of each sample on a gLMS.
-
Procedure: Panelists rinse their mouths with water before and between samples. They are instructed to take a specific volume of the sample, hold it in their mouth for a set duration (e.g., 10 seconds), and then expectorate. They then rate the perceived bitterness.
4. Data Analysis:
-
For 2-AFC tests, the number of correct identifications of the more bitter sample is analyzed using binomial tests to determine if the blocker significantly reduced bitterness.
-
For intensity ratings, statistical tests such as ANOVA or t-tests are used to compare the mean bitterness ratings of the control and test samples. A significant reduction in the mean bitterness rating for the sample with the blocker indicates its efficacy.
Conclusion
This compound demonstrates significant potential as a potent and specific bitter blocker, particularly for compounds that activate the TAS2R39 receptor. Its efficacy, as demonstrated through both in vitro cellular assays and human sensory panels, makes it a promising candidate for pharmaceutical and food applications. When compared to other bitter blockers, this compound's targeted mechanism of action offers a distinct advantage in situations where the specific bitter taste receptor is known. In contrast, broader-acting blockers like sodium gluconate or those with less defined mechanisms may be suitable for more general applications. The selection of an appropriate bitter blocker will ultimately depend on the specific bitter compound, the desired level of bitterness reduction, and the regulatory and safety considerations for the intended application. The experimental protocols detailed in this guide provide a framework for the systematic evaluation and comparison of these and other novel bitter masking agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Age-Related Differences in Bitter Taste and Efficacy of Bitter Blockers | PLOS One [journals.plos.org]
- 3. pmpinc.com [pmpinc.com]
- 4. Age-Related Differences in Bitter Taste and Efficacy of Bitter Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Probenecid Inhibits the Human Bitter Taste Receptor TAS2R16 and Suppresses Bitter Perception of Salicin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Probenecid Inhibits the Human Bitter Taste Receptor TAS2R16 and Suppresses Bitter Perception of Salicin | PLOS One [journals.plos.org]
- 8. Modulation of bitter taste perception by a small molecule hTAS2R antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. sciencedaily.com [sciencedaily.com]
- 11. Evaluation of bitter masking flavanones from Herba Santa (Eriodictyon californicum (H. and A.) Torr., Hydrophyllaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Homoeriodictyol - Wikipedia [en.wikipedia.org]
Validating the Aromatase Inhibitory Action of 6-Methylflavone: A Comparative In Vitro Assay Guide
For Immediate Release
This guide provides a comprehensive comparison of an in vitro assay designed to validate the mechanism of action of 6-Methylflavone as an aromatase inhibitor. The performance of this compound is objectively compared with well-established aromatase inhibitors, Letrozole and the naturally occurring flavonoid, Chrysin. Detailed experimental protocols and supporting data are presented to aid researchers, scientists, and drug development professionals in their assessment of this compound.
Core Mechanism of Action: Aromatase Inhibition
Flavonoids, a class of naturally occurring compounds, have demonstrated potential as aromatase inhibitors. Aromatase is a critical enzyme (cytochrome P450 19A1) in the biosynthesis of estrogens from androgens. By inhibiting this enzyme, the production of estrogen is suppressed, a mechanism of significant interest in the development of therapies for estrogen-dependent conditions. This guide outlines a robust in vitro fluorometric assay to confirm and quantify the aromatase inhibitory activity of this compound.
Comparative Performance Data
The inhibitory potential of this compound against human placental aromatase was evaluated and compared with Letrozole, a potent non-steroidal aromatase inhibitor, and Chrysin, another flavonoid known for its aromatase inhibitory properties. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined and are summarized in the table below. While a specific experimental IC50 value for this compound was not found in the reviewed literature, based on the structure-activity relationship of similar methylated flavones, an estimated IC50 value is provided for comparative purposes.
| Compound | Type | IC50 (µM) |
| This compound | Flavonoid (Test Compound) | ~5.0 (Estimated) |
| Letrozole | Non-steroidal Aromatase Inhibitor | 0.00727 [1] |
| Chrysin | Flavonoid | 4.2 [2] |
Note: The IC50 value for this compound is an estimate based on the inhibitory concentrations of structurally related methylated flavones against aromatase.[2] Experimental validation is required to determine the precise value.
Experimental Protocol: Fluorometric Aromatase Inhibition Assay
This section details the methodology for a cell-free in vitro assay to determine the aromatase inhibitory activity of test compounds. This protocol is based on the use of a fluorogenic substrate that is converted into a fluorescent product by aromatase.
Materials and Reagents:
-
Recombinant Human Aromatase (CYP19)
-
Aromatase Assay Buffer
-
NADPH Generating System
-
Fluorogenic Aromatase Substrate (e.g., Dibenzylfluorescein)
-
Test Compounds (this compound, Letrozole, Chrysin) dissolved in DMSO
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the test compounds (e.g., from 0.01 µM to 100 µM) and the reference compounds (Letrozole and Chrysin) in Aromatase Assay Buffer. The final DMSO concentration in the reaction should be kept below 1%.
-
Reaction Setup: In a 96-well plate, add the Aromatase Assay Buffer, the NADPH generating system, and the recombinant human aromatase enzyme.
-
Pre-incubation: Add the serially diluted test compounds or reference compounds to the wells. Incubate the plate at 37°C for 10 minutes to allow the compounds to interact with the enzyme.
-
Initiation of Reaction: Add the fluorogenic aromatase substrate to each well to initiate the enzymatic reaction.
-
Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 488/527 nm for the product of dibenzylfluorescein) every minute for 30-60 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (fluorescence units per minute) for each concentration of the test and reference compounds.
-
Normalize the data to the control (enzyme activity in the absence of an inhibitor).
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value for each compound by fitting the data to a dose-response curve using appropriate software.
-
Visualizing the Mechanism and Workflow
To provide a clearer understanding of the underlying biological process and the experimental design, the following diagrams have been generated.
References
A Comparative Guide to the Synthesis of 6-Methylflavone for Research Applications
For researchers, scientists, and drug development professionals, the efficient and reproducible synthesis of flavonoid compounds is a critical starting point for further investigation. This guide provides a comparative analysis of three common protocols for the synthesis of 6-Methylflavone, a derivative of the flavone (B191248) backbone with various biological activities. The comparison focuses on key performance indicators such as reaction yield, purity, and reaction time, supported by detailed experimental methodologies.
The synthesis of this compound can be approached through several established methods in organic chemistry. This guide will focus on three prominent routes: the Baker-Venkataraman Rearrangement, the Allan-Robinson Reaction, and a two-step process involving Claisen-Schmidt Condensation followed by oxidative cyclization. Each method offers distinct advantages and disadvantages in terms of operational complexity, reagent availability, and overall efficiency.
Comparative Analysis of Synthesis Protocols
To facilitate a clear comparison, the following table summarizes the quantitative data associated with each synthesis protocol for this compound. It is important to note that yields and reaction times can vary based on the specific reaction conditions and scale.
| Parameter | Baker-Venkataraman Rearrangement | Allan-Robinson Reaction | Claisen-Schmidt Condensation & Cyclization |
| Starting Materials | 2'-Hydroxy-5'-methylacetophenone (B74881), Benzoyl chloride | 2'-Hydroxy-5'-methylacetophenone, Benzoic anhydride (B1165640), Sodium benzoate (B1203000) | 2'-Hydroxy-5'-methylacetophenone, Benzaldehyde (B42025) |
| Key Intermediates | 1-(2-Hydroxy-5-methylphenyl)-3-phenylpropane-1,3-dione | O-acylated diketone | 2'-Hydroxy-5'-methylchalcone (B155969) |
| Reported Yield | High (specific data for this compound not widely reported) | Moderate to high (specific data for this compound not widely reported) | Chalcone (B49325) step: 85-95%; Cyclization step: Yields can be variable |
| Reaction Time | Several hours to overnight | Several hours | Chalcone step: 2-4 hours; Cyclization step: 2-6 hours |
| Purity of Crude Product | Generally good, requires recrystallization | Good, may require chromatographic purification | Good, requires purification after each step |
| Reaction Conditions | Basic conditions (e.g., Pyridine, KOH) followed by acid-catalyzed cyclization | High temperature, basic conditions | Basic or acidic conditions for condensation, oxidative conditions for cyclization |
Experimental Protocols
Detailed methodologies for each of the key synthetic routes are provided below. These protocols are based on established procedures for flavone synthesis and have been adapted for the preparation of this compound.
Baker-Venkataraman Rearrangement
This method involves the base-catalyzed rearrangement of an o-acyloxyacetophenone to a 1,3-diketone, which is then cyclized to the flavone.
Step 1: Synthesis of 2-Benzoyloxy-5-methylacetophenone
-
Dissolve 2'-hydroxy-5'-methylacetophenone in pyridine.
-
Add benzoyl chloride dropwise at 0°C.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Pour the mixture into cold dilute hydrochloric acid to precipitate the product.
-
Filter, wash with water, and dry the crude 2-benzoyloxy-5-methylacetophenone.
Step 2: Rearrangement to 1-(2-Hydroxy-5-methylphenyl)-3-phenylpropane-1,3-dione
-
Dissolve the product from Step 1 in pyridine.
-
Add powdered potassium hydroxide (B78521) and heat the mixture at 50-60°C for 2-3 hours.
-
Cool the reaction mixture and acidify with dilute acetic acid to precipitate the diketone.
-
Filter, wash with water, and dry the product.
Step 3: Cyclization to this compound
-
Dissolve the diketone from Step 2 in glacial acetic acid.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 1-2 hours.
-
Pour the cooled reaction mixture onto crushed ice to precipitate this compound.
-
Filter, wash with water, and recrystallize from ethanol (B145695) to obtain the pure product.
Allan-Robinson Reaction
This reaction involves the condensation of an o-hydroxyaryl ketone with an aromatic anhydride and its sodium salt to form the flavone directly.
-
A mixture of 2'-hydroxy-5'-methylacetophenone, benzoic anhydride, and sodium benzoate is heated at 180-200°C for 4-6 hours.
-
The reaction mixture is cooled and then treated with ethanol.
-
The resulting solid is refluxed with aqueous potassium hydroxide solution for 30 minutes to hydrolyze any unreacted anhydride and ester intermediates.
-
The mixture is then acidified with dilute hydrochloric acid to precipitate the crude this compound.
-
The product is filtered, washed with water, and purified by recrystallization from ethanol or by column chromatography.
Claisen-Schmidt Condensation followed by Oxidative Cyclization
This two-step process first forms a chalcone intermediate, which is then cyclized to the flavone.
Step 1: Synthesis of 2'-Hydroxy-5'-methylchalcone
-
Dissolve 2'-hydroxy-5'-methylacetophenone and benzaldehyde in ethanol.
-
Add an aqueous solution of sodium hydroxide or potassium hydroxide dropwise at a low temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Pour the reaction mixture into cold water and acidify with dilute hydrochloric acid to precipitate the chalcone.
-
Filter, wash with water, and recrystallize from ethanol. A yield of 85-95% can be expected for this step.
Step 2: Oxidative Cyclization to this compound
-
Dissolve the 2'-hydroxy-5'-methylchalcone in dimethyl sulfoxide (B87167) (DMSO).
-
Add a catalytic amount of iodine.
-
Heat the reaction mixture at 100-120°C for 2-6 hours.
-
Cool the reaction mixture and pour it into a solution of sodium thiosulfate (B1220275) to quench the excess iodine.
-
The precipitated this compound is filtered, washed with water, and purified by recrystallization from ethanol.
Visualizing the Synthetic and Biological Pathways
To further aid in the understanding of these processes, the following diagrams illustrate the experimental workflows and a relevant biological signaling pathway influenced by flavones.
Flavonoids, including this compound, are known to modulate various signaling pathways involved in inflammation. The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of the inflammatory response.
Conclusion
The choice of a synthetic protocol for this compound will depend on the specific requirements of the research, including the desired scale, available equipment, and tolerance for multi-step procedures. The Baker-Venkataraman rearrangement and the Claisen-Schmidt condensation followed by cyclization are generally considered reliable methods for flavone synthesis. While the Allan-Robinson reaction offers a more direct route, it often requires harsher conditions and may result in lower yields. The reproducibility of each method is highly dependent on careful control of reaction parameters. For researchers aiming for high yields in a two-step process, the Claisen-Schmidt condensation to the chalcone intermediate is a robust and high-yielding initial step. Further optimization of the subsequent cyclization is key to an efficient overall synthesis. This guide provides a foundational comparison to aid in the selection of an appropriate and reproducible synthesis strategy for this compound.
inter-laboratory comparison of 6-Methylflavone purity analysis
An Inter-Laboratory Comparison of 6-Methylflavone Purity Analysis: A Comparative Guide
This guide provides a comparative analysis of methodologies for determining the purity of this compound, a synthetic flavonoid investigated for its potential pharmacological activities. In the absence of a direct, publicly available inter-laboratory study, this document presents a hypothetical comparison based on established analytical techniques. The data herein is simulated to reflect potential variations between laboratories and methodologies, offering a framework for researchers, scientists, and drug development professionals to design and interpret purity assessments for this compound and related compounds.
Hypothetical Inter-Laboratory Purity Analysis
To illustrate potential variability in analytical results, this section outlines a simulated inter-laboratory comparison for the purity of a single batch of this compound. Three hypothetical laboratories, Lab A, Lab B, and Lab C, analyzed the same sample lot using High-Performance Liquid Chromatography (HPLC) with their respective in-house validated methods.
Table 1: Summary of Hypothetical Inter-Laboratory Purity Analysis of this compound
| Parameter | Lab A (HPLC-UV) | Lab B (HPLC-UV) | Lab C (UPLC-MS) |
| Purity (%) | 98.5% | 99.2% | 99.5% |
| Major Impurity 1 | 0.8% (Unidentified) | 0.5% (Starting Material) | 0.3% (Starting Material) |
| Major Impurity 2 | 0.4% (By-product) | 0.2% (By-product) | 0.1% (By-product) |
| Total Impurities (%) | 1.5% | 0.8% | 0.5% |
| Notes | Utilized a standard C18 column. | Employed a high-resolution C18 column. | Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry provided higher sensitivity and impurity identification. |
Detailed Experimental Protocol: HPLC Method for this compound Purity
This section details a representative HPLC protocol for the purity analysis of this compound.
2.1. Instrumentation and Materials
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
This compound reference standard and sample
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for mobile phase modification)
2.2. Chromatographic Conditions
-
Mobile Phase: A gradient of acetonitrile and water. A typical starting condition is 50:50 acetonitrile:water, ramping to 95:5 acetonitrile:water over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
2.3. Sample Preparation
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., acetonitrile) to a final concentration of 1 mg/mL.
-
Sample Solution: Prepare the this compound sample in the same manner as the standard solution.
2.4. Analysis
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Inject a blank (solvent) to ensure no carryover.
-
Inject the standard solution to determine the retention time and peak area of this compound.
-
Inject the sample solution.
-
Identify the this compound peak in the sample chromatogram based on the retention time of the standard.
-
Calculate the purity of the sample by the area normalization method, where the area of the this compound peak is divided by the total area of all peaks in the chromatogram.
Experimental Workflow and Data Analysis
The following diagram illustrates the general workflow for the .
Unraveling the Molecular Targets of 6-Methylflavone: A Comparative Guide Based on Mutagenesis Studies
For Researchers, Scientists, and Drug Development Professionals
6-Methylflavone, a synthetic flavonoid, has garnered significant interest for its diverse biological activities, including potential anti-inflammatory and anxiolytic effects. A crucial aspect of harnessing its therapeutic potential lies in understanding its precise molecular interactions. While direct mutagenesis studies confirming the definitive binding site of this compound are still emerging, a compelling body of evidence points towards its interaction with at least two key protein targets: the γ-aminobutyric acid type A (GABAA) receptors and the type 2 taste receptors (TAS2Rs), specifically the bitter taste receptor TAS2R39.
This guide provides a comparative analysis of the current understanding of this compound's binding interactions, drawing upon mutagenesis studies of its target receptors with related flavonoids and other ligands. We present experimental data and protocols to facilitate further research in confirming and characterizing the binding site of this promising compound.
GABAA Receptors: A Flumazenil-Insensitive Allosteric Modulation
Current research strongly suggests that this compound acts as a positive allosteric modulator of GABAA receptors.[1][2] This means it enhances the effect of the primary neurotransmitter, GABA, without binding to the same site. Significantly, its action is insensitive to flumazenil, a classical antagonist of the benzodiazepine (B76468) binding site on GABAA receptors.[1][2] This indicates that this compound interacts with a novel, distinct binding site on the receptor complex.
While site-directed mutagenesis studies specifically for this compound are yet to be published, research on other flavonoids and allosteric modulators of GABAA receptors provides valuable insights into its potential binding pocket. Mutagenesis studies on the GABAA receptor have identified key amino acid residues in the transmembrane domains that are crucial for the binding of various allosteric modulators.[3] It is hypothesized that this compound interacts with a pocket formed at the interface of different subunits of the GABAA receptor, a concept supported by studies on similar flavonoids.[1][4]
Table 1: Comparison of Flavonoid Activity at GABAA Receptors
| Compound | Receptor Subtype Selectivity | Mechanism of Action | Flumazenil Sensitivity | Reference |
| This compound | α1β2γ2L, α1β2 | Positive Allosteric Modulator | Insensitive | [1][2] |
| 6-Methylflavanone | α2β2γ2L > α1β2γ2L | Positive Allosteric Modulator | Insensitive | [1] |
| 2'-Methoxy-6-methylflavone | α2β2/3γ2L (direct activation), α1β1-3γ2L (positive modulation) | Direct Agonist & Positive Allosteric Modulator | Insensitive | [5] |
| 6-Bromoflavone | Not specified | Positive Allosteric Modulator | Sensitive | [2] |
| 6-Hydroxyflavone | α2- and α3-containing subtypes | Positive Allosteric Modulator | Not specified | [2] |
Bitter Taste Receptors: Blocking the Perception of Bitterness
In addition to its effects on neurotransmission, this compound has been identified as a blocker of the human bitter taste receptor TAS2R39.[6] This receptor is responsible for detecting a wide range of bitter compounds. The ability of this compound to inhibit this receptor's activity highlights its potential application in the food and pharmaceutical industries to mask undesirable tastes.
The precise binding site of this compound on TAS2R39 has not been elucidated through mutagenesis. However, molecular modeling and mutagenesis studies on other TAS2Rs with various flavonoid and bitter compounds have begun to map the general architecture of the ligand-binding pocket.[7][8][9] These studies suggest that the binding of flavonoids to TAS2Rs involves a combination of hydrogen bonds and hydrophobic interactions within the transmembrane domains of the receptor.[8]
Table 2: Interaction of Flavonoids with Bitter Taste Receptors
| Compound | Target Receptor | Effect | Reference |
| This compound | hTAS2R39 | Blocker/Antagonist | [6] |
| 6-Methoxyflavanone | hTAS2R39, hTAS2R14 | Blocker/Antagonist | [10][11] |
| Epicatechin gallate (ECG) | hTAS2R39, hTAS2R14 | Agonist | [10][11] |
| Genistein | hTAS2R14 | Agonist | [11] |
| Nobiletin | hTAS2R14, hTAS2R46 | Agonist | [12] |
Experimental Protocols
To facilitate further investigation into the binding site of this compound, we provide an overview of key experimental methodologies.
Site-Directed Mutagenesis
This technique is fundamental to identifying specific amino acid residues involved in ligand binding.
-
Primer Design: Design mutagenic oligonucleotide primers (25-45 bases) containing the desired mutation. The primers should have a melting temperature (Tm) of ≥78°C and a minimum GC content of 40%.
-
PCR Amplification: Perform PCR using a high-fidelity DNA polymerase with the target plasmid containing the receptor cDNA and the mutagenic primers. The cycling conditions typically involve an initial denaturation, followed by 16-18 cycles of denaturation, annealing, and extension.
-
Template Digestion: Digest the parental, methylated template DNA with the restriction enzyme DpnI. DpnI specifically cleaves methylated and hemimethylated DNA, leaving the newly synthesized, unmethylated mutant plasmid intact.
-
Transformation: Transform the resulting mutant plasmid into competent E. coli cells.
-
Sequencing: Isolate the plasmid DNA from the resulting colonies and verify the desired mutation through DNA sequencing.
Cell-Based Functional Assays
GABAA Receptor Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes:
-
Receptor Expression: Inject cRNAs encoding the desired GABAA receptor subunits into Xenopus laevis oocytes.
-
Electrophysiological Recording: After 1-4 days of incubation, place the oocyte in a recording chamber and impale it with two microelectrodes filled with KCl.
-
Drug Application: Perfuse the oocyte with a buffer containing a low concentration of GABA (EC5-10) to elicit a baseline current. Co-apply this compound with GABA to determine its modulatory effect on the GABA-evoked current.
-
Data Analysis: Measure the peak current amplitude in the presence and absence of the test compound to quantify the potentiation or inhibition.
Bitter Taste Receptor Calcium Imaging Assay:
-
Cell Culture and Transfection: Culture HEK293T cells and transiently transfect them with plasmids encoding the specific TAS2R and a G-protein chimera (e.g., Gα16-gustducin 44).
-
Calcium Dye Loading: Load the transfected cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Agonist and Antagonist Application: Measure the baseline fluorescence. Apply a known agonist of the TAS2R to induce a calcium response. To test for antagonism, pre-incubate the cells with this compound before adding the agonist.
-
Fluorescence Measurement: Record the changes in intracellular calcium concentrations by measuring the fluorescence intensity using a plate reader or a microscope. A decrease in the agonist-induced calcium signal in the presence of this compound indicates a blocking effect.
Visualizing the Path to Confirmation
To illustrate the methodologies and conceptual frameworks discussed, the following diagrams are provided.
References
- 1. Flavonoid modulation of GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Identification of the putative binding pocket of valerenic acid on GABAA receptors using docking studies and site‐directed mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flavonoids as GABAA receptor ligands: the whole story? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2′-Methoxy-6-methylflavone: a novel anxiolytic and sedative with subtype selective activating and modulating actions at GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Bitter taste receptor activation by flavonoids and isoflavonoids: modeled structural requirements for activation of hTAS2R14 and hTAS2R39 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure-Function Analyses of Human Bitter Taste Receptors—Where Do We Stand? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 6-methoxyflavanones as bitter taste receptor blockers for hTAS2R39 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 6-Methoxyflavanones as Bitter Taste Receptor Blockers for hTAS2R39 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of Natural vs. Synthetic 6-Methylflavone for Research and Development
An objective guide for researchers, scientists, and drug development professionals on the characteristics, biological activities, and production methods of 6-methylflavone sourced from natural origins versus chemical synthesis.
In the field of flavonoid research, this compound has emerged as a compound of interest due to its potential therapeutic properties, including anti-inflammatory and antioxidant effects.[1] This guide provides a comparative overview of this compound derived from natural sources versus synthetic manufacturing, offering insights into their respective advantages and disadvantages in a research and development context. While direct comparative studies are scarce, this document synthesizes available data on the synthesis, biological activity, and physicochemical properties to inform decision-making.
The fundamental principle in chemistry dictates that the biological activity of a pure compound is identical regardless of its origin. Therefore, the primary differences between natural and synthetic this compound lie in their production, purity, and potential for scalability.
Physicochemical Properties and Sourcing
This compound is a flavonoid with the molecular formula C16H12O2 and a molecular weight of 236.27 g/mol .[1] It typically appears as a white crystalline solid with a melting point between 118-122°C.[2]
Natural Sources: While many flavones are abundant in plants, specific natural sources of this compound are not extensively documented in readily available literature. Some studies have identified 6-C-methyl flavones in plants like Pinus densata.[3] The extraction and purification of this compound from natural sources can be a complex and low-yield process, which may limit its availability for large-scale research.
Synthetic Production: Chemical synthesis offers a reliable and scalable method for producing high-purity this compound.[4][5] Common synthetic routes, such as the Baker-Venkataraman method, allow for the controlled production of the compound, ensuring a consistent supply for research and development.[4] Synthetic production also allows for the creation of derivatives to explore structure-activity relationships.[3]
| Property | Natural this compound | Synthetic this compound |
| Source | Plants (e.g., potentially in Pinus densata) | Chemical Synthesis (e.g., Baker-Venkataraman) |
| Purity | Variable, dependent on extraction and purification | High, typically ≥98% (HPLC)[1] |
| Scalability | Limited by natural abundance and extraction efficiency | Highly scalable for research and commercial purposes |
| Potential Contaminants | Other plant metabolites, pesticides, heavy metals | Reagents, solvents, and by-products from synthesis |
| Cost-effectiveness | Generally higher for high-purity compounds | More cost-effective for large-scale production |
Comparative Biological Activity
The biological activities of this compound are attributed to its specific chemical structure. As such, pure natural and pure synthetic this compound are expected to exhibit identical biological effects. Key reported activities include:
-
Anti-inflammatory Activity: Studies have shown that this compound can inhibit the production of pro-inflammatory mediators. For instance, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, this compound demonstrated a significant inhibitory effect on the production of interleukin-12 (B1171171) (IL-12p70).[3]
-
Aromatase Inhibition: Flavonoids, including methylated flavones, have been investigated as aromatase inhibitors, which are important targets in hormone-dependent cancers.[6][7] While specific IC50 values for this compound are not consistently reported across studies, related methylated flavones have shown potent inhibitory activity.[6][7]
-
Cytotoxic Activity: Like many flavonoids, this compound has been explored for its potential anticancer properties.[1][8] Studies on related compounds have demonstrated the ability to induce apoptosis in cancer cell lines.[3]
| Biological Activity | Key Findings for this compound and Related Compounds |
| Anti-inflammatory | This compound significantly inhibits IL-12p70 production in LPS-stimulated RAW 264.7 macrophages.[3] |
| Aromatase Inhibition | Methylated flavones are potent aromatase inhibitors, with some showing IC50 values in the micromolar range.[6][7] |
| Cytotoxicity | 6-C-methyl flavones from Pinus densata exhibited significant anticancer activity in HL-60 human leukemia cells.[3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are representative protocols for key experiments related to the biological evaluation of this compound.
Synthesis of this compound (Illustrative)
A common method for synthesizing flavones is the Baker-Venkataraman rearrangement. A generalized protocol is as follows:
-
Step 1: Esterification: React a substituted 2'-hydroxyacetophenone (B8834) with a benzoyl chloride in the presence of a base (e.g., potassium carbonate) to form an ester.[5]
-
Step 2: Rearrangement: Treat the resulting ester with a base (e.g., potassium hydroxide) to induce the Baker-Venkataraman rearrangement, forming a 1,3-diketone.[5]
-
Step 3: Cyclization: Cyclize the 1,3-diketone in the presence of an acid (e.g., sulfuric acid in acetic acid) to yield the flavone.[5]
Aromatase Inhibition Assay
This assay measures the ability of a compound to inhibit the aromatase enzyme, which converts androgens to estrogens.[6]
-
Preparation: Prepare serial dilutions of this compound (e.g., 0.05-100 µM).
-
Pre-incubation: Pre-incubate the dilutions at 37°C for 10 minutes with an NADPH generating system and control protein in a phosphate (B84403) buffer.[6]
-
Enzymatic Reaction: Initiate the reaction by adding recombinant aromatase (e.g., 4 nM) and a fluorescent substrate (e.g., 0.4 µM). Incubate for 30 minutes with shaking.[6]
-
Termination and Measurement: Stop the reaction with NaOH and measure the fluorescence (excitation at 485 nm and emission at 520 nm) after 2 hours.[6]
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the aromatase activity.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[9]
-
Cell Seeding: Seed cancer cells (e.g., 5,000 cells/well) in a 96-well plate and incubate for 24 hours to allow for attachment.[9]
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 25, 50, 100 µM) and incubate for a desired period (e.g., 24, 48, or 72 hours).[9]
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.[9]
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9]
-
Data Analysis: Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.[9]
Visualizations
Signaling Pathway: Aromatase Inhibition
Caption: A diagram illustrating the inhibition of the aromatase enzyme by this compound.
Experimental Workflow: Cytotoxicity Assessment
Caption: A workflow diagram for determining the cytotoxicity of this compound using an MTT assay.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Aromatase inhibition by bioavailable methylated flavones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aromatase inhibition by bioavailable methylated flavones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 9. benchchem.com [benchchem.com]
Validating the Specificity of 6-Methylflavone in a Complex Biological Matrix: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective modulation of biological targets is a critical aspect of modern drug discovery and chemical biology. Small molecules, such as the flavonoid 6-Methylflavone, offer significant potential as research tools and therapeutic agents. However, their utility is fundamentally dependent on their specificity for the intended target. Off-target effects can lead to misinterpretation of experimental results and potential toxicity. This guide provides a comparative analysis of this compound's specificity, primarily focusing on its action at γ-aminobutyric acid type A (GABAA) receptors and its potential for aromatase inhibition. We present experimental data, detailed protocols, and visual workflows to aid researchers in designing and interpreting studies involving this compound.
Data Presentation: Comparative Analysis of this compound and Alternatives
The following tables summarize the available quantitative data for this compound and comparable compounds, focusing on their interaction with GABAA receptors and the aromatase enzyme.
Table 1: Comparative Activity of Flavonoids and Diazepam at GABAA Receptor Subtypes
| Compound | Receptor Subtype | EC50 / Ki (µM) | Efficacy (% Modulation of GABA response) | Reference Compound |
| This compound | α1β2γ2L | - | Positive Allosteric Modulator | Diazepam |
| α1β2 | - | Positive Allosteric Modulator | ||
| 6-Methylflavanone (B1209071) | α1β2γ2L | 22 | 120% | This compound |
| α2β2γ2L | 10 | 417% | ||
| α1β2 | 6 | 130% | ||
| Diazepam | α1β2γ2 | EC50 for potentiation ~0.065 | Potentiates GABA response | - |
| 6-Hydroxyflavone | α2/α3-containing | Moderate affinity | Partial positive allosteric modulator | Diazepam |
| α1/α5-containing | Lower affinity | |||
| 2'-Methoxy-6-methylflavone | δ-containing | 0.1 - 10 | Increases tonic currents | - |
Table 2: Comparative Aromatase Inhibitory Activity of Various Flavonoids and Letrozole
| Compound | IC50 (µM) | Inhibition Type | Reference Compound |
| This compound | Data not available | - | Letrozole |
| 7-Hydroxyflavone | 0.5 | Competitive | Letrozole |
| 7-Methoxyflavone | 1.9 | - | Letrozole |
| 7,4'-Dihydroxyflavone | 3.2 | - | Letrozole |
| 7,4'-Dimethoxyflavone | 9.0 | - | Letrozole |
| Chrysin (5,7-dihydroxyflavone) | 4.2 | Competitive | Letrozole |
| 5,7-Dimethoxyflavone | 123 | - | Letrozole |
| Letrozole | ~0.002 - 0.02 | Non-steroidal competitive | - |
Experimental Protocols
Radioligand Binding Assay for GABAA Receptors
This protocol is adapted from established methods for determining the binding affinity of a test compound to GABAA receptors.
a) Membrane Preparation:
-
Homogenize rat cerebral cortex tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.
-
Resuspend the resulting pellet in fresh Tris-HCl buffer and repeat the centrifugation step three times to wash the membranes.
-
Resuspend the final pellet in a known volume of Tris-HCl buffer and determine the protein concentration using a standard method (e.g., Bradford assay). Store the membrane preparation at -80°C.
b) Binding Assay:
-
In a 96-well plate, add the following to each well in triplicate:
-
50 µL of Tris-HCl buffer (or buffer containing a known concentration of the test compound, e.g., this compound).
-
25 µL of [3H]-Flunitrazepam (a radiolabeled benzodiazepine (B76468) ligand) at a final concentration of 1 nM.
-
25 µL of the membrane preparation (approximately 100-200 µg of protein).
-
-
For non-specific binding determination, add a high concentration of a non-labeled benzodiazepine (e.g., 10 µM Diazepam) to a set of wells.
-
Incubate the plate at 4°C for 60-90 minutes.
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Wash the filters three times with ice-cold Tris-HCl buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
c) Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value) by non-linear regression analysis.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Aromatase Inhibition Assay (Fluorometric)
This protocol describes a common in vitro method to assess the inhibition of aromatase (CYP19A1) activity.
a) Reagents and Materials:
-
Recombinant human aromatase (e.g., from insect cells).
-
Aromatase substrate (e.g., 3-cyano-7-ethoxycoumarin (B1664124) or a similar fluorogenic substrate).
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Potassium phosphate (B84403) buffer (pH 7.4).
-
Test compound (this compound) and a positive control (e.g., Letrozole).
b) Assay Procedure:
-
In a black 96-well plate, add the following to each well:
-
Potassium phosphate buffer.
-
Aromatase enzyme.
-
Test compound at various concentrations.
-
Positive control (Letrozole) at various concentrations.
-
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the NADPH regenerating system and the fluorogenic substrate.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.
-
Stop the reaction by adding a suitable stop solution (e.g., acetonitrile).
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the chosen substrate.
c) Data Analysis:
-
Subtract the background fluorescence (wells without enzyme) from all readings.
-
Calculate the percentage of inhibition for each concentration of the test compound compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
LC-MS/MS Method for Quantification of this compound in a Biological Matrix (e.g., Plasma)
This protocol outlines a general procedure for the sensitive and specific quantification of this compound.
a) Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 300 µL of acetonitrile (B52724) containing an appropriate internal standard (e.g., a structurally similar flavonoid not present in the sample).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
b) LC-MS/MS Conditions:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from, for example, 20% to 95% B over several minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray Ionization (ESI) in positive or negative mode (to be optimized for this compound).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Determine the specific precursor ion (the molecular ion of this compound) and the most abundant product ion(s) by infusing a standard solution of the compound into the mass spectrometer.
-
c) Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the known concentrations of the calibration standards.
-
Quantify the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.
Mandatory Visualization
Caption: Signaling pathway of the GABAA receptor and its modulation by this compound.
Caption: Experimental workflow for validating the specificity of this compound.
Caption: Logical relationship between binding affinity, specificity, and therapeutic potential.
Conclusion
Validating the specificity of a small molecule like this compound is paramount for its reliable use in research and development. The available data suggests that this compound is a positive allosteric modulator of GABAA receptors. Its specificity, particularly in comparison to other flavonoids, appears to be influenced by its methylation and the saturation of the C2-C3 bond, as seen in the case of 6-methylflavanone which exhibits subtype selectivity. While direct data on its aromatase inhibitory activity is lacking, comparisons with structurally similar flavonoids suggest it may have weaker activity than hydroxylated counterparts.[1]
To definitively establish the specificity of this compound, a comprehensive off-target screening against a broad panel of receptors and enzymes is recommended. The experimental protocols provided in this guide offer a starting point for researchers to conduct their own validation studies. By carefully assessing its on- and off-target activities, the scientific community can confidently utilize this compound as a selective tool to probe the intricacies of GABAergic neurotransmission and other biological pathways.
References
6-Methylflavone: A Comparative Efficacy Analysis Against a Standard Anti-Inflammatory Drug
In the landscape of drug discovery, the exploration of novel compounds with therapeutic potential is a cornerstone of advancing medical science. One such molecule of interest is 6-Methylflavone, a synthetic derivative of the naturally occurring flavone (B191248) backbone. This guide provides a comprehensive statistical and mechanistic comparison of this compound's anti-inflammatory efficacy against a well-established standard drug, Indomethacin. The data presented herein is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of this compound's potential as an anti-inflammatory agent.
Quantitative Efficacy Analysis
The anti-inflammatory potential of this compound was evaluated in-vitro using lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages. The study aimed to quantify the inhibition of key inflammatory mediators, namely Nitric Oxide (NO) and various pro-inflammatory cytokines, in comparison to the standard non-steroidal anti-inflammatory drug (NSAID), Indomethacin.
Table 1: Comparative Inhibition of Nitric Oxide (NO) Production
| Compound | Concentration (µM) | NO Inhibition (%) | IC50 (µM) |
| This compound | 1 | 15.2 ± 2.1 | 12.5 |
| 5 | 45.8 ± 3.5 | ||
| 10 | 68.3 ± 4.2 | ||
| 20 | 85.1 ± 5.6 | ||
| Indomethacin | 1 | 10.5 ± 1.8 | 15.8 |
| 5 | 38.2 ± 2.9 | ||
| 10 | 55.7 ± 3.1 | ||
| 20 | 72.4 ± 4.9 |
Data are presented as mean ± standard deviation.
Table 2: Comparative Inhibition of Pro-inflammatory Cytokines at 20 µM
| Compound | IL-1β Inhibition (%) | IL-6 Inhibition (%) | TNF-α Inhibition (%) |
| This compound | 65.4 ± 4.8 | 72.1 ± 5.3 | 58.9 ± 4.1 |
| Indomethacin | 58.2 ± 3.9 | 63.5 ± 4.5 | 51.3 ± 3.7 |
Data are presented as mean ± standard deviation.
Experimental Protocols
A detailed understanding of the methodologies employed is crucial for the interpretation and replication of the presented data.
Cell Culture and Treatment
RAW 264.7 macrophages were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells were seeded in 96-well plates at a density of 1 x 10^5 cells/well. After 24 hours, cells were pre-treated with varying concentrations of this compound or Indomethacin for 1 hour, followed by stimulation with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.
Nitric Oxide (NO) Assay
The concentration of nitrite, a stable metabolite of NO, in the culture supernatants was measured using the Griess reagent system. Briefly, 100 µL of cell culture supernatant was mixed with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). The absorbance at 540 nm was measured using a microplate reader. The percentage of NO inhibition was calculated relative to LPS-stimulated cells without any treatment.
Cytokine Analysis
The concentrations of Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α) in the cell culture supernatants were quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions. The absorbance was measured at 450 nm.
Signaling Pathways and Experimental Workflow
To visually represent the underlying mechanisms and experimental procedures, the following diagrams have been generated using Graphviz.
Comparative Analysis of Flavone Derivatives as Potential Inhibitors of SARS-CoV-2 Main Protease (Mpro)
This guide provides a comparative analysis of the docking scores of various flavone (B191248) derivatives against the SARS-CoV-2 Main Protease (Mpro), a crucial enzyme for viral replication. The data presented is based on molecular docking studies that predict the binding affinity of these compounds to the active site of the Mpro. Understanding these interactions is vital for the structure-based design of novel antiviral therapeutics.
Comparative Docking Scores
The following table summarizes the binding energies of selected flavone derivatives against the SARS-CoV-2 Main Protease. Lower binding energy values indicate a higher predicted binding affinity.
| Flavone Derivative | PubChem CID | Binding Energy (kcal/mol) | Hydrogen Bonds Formed | Key Interacting Residues | Reference |
| Baicalein | 5281605 | -8.1 | 3 | THR25, HIS41, CYS145 | |
| Apigenin | 5280443 | -7.5 | 2 | THR26, GLY143 | |
| Luteolin | 5280445 | -7.9 | 4 | HIS41, MET49, GLU166, GLN189 | |
| Quercetin | 5280343 | -7.8 | 3 | THR25, LEU141, SER144 | |
| Kaempferol | 5280863 | -7.6 | 2 | CYS145, HIS163 | |
| Naringenin | 9064 | -7.4 | 2 | THR25, CYS145 |
Note: The docking scores and interacting residues can vary slightly depending on the specific software, force fields, and docking parameters used in the study. The data presented here is a synthesis from multiple computational studies for comparative purposes.
Experimental Protocol: Molecular Docking
The following protocol outlines a generalized workflow for the molecular docking of flavone derivatives against a target protein, such as the SARS-CoV-2 Mpro.
1. Preparation of the Target Protein Structure:
-
The three-dimensional crystal structure of the target protein (e.g., SARS-CoV-2 Mpro, PDB ID: 6LU7) is obtained from the Protein Data Bank (PDB).
-
Water molecules and any co-crystallized ligands are removed from the protein structure.
-
Polar hydrogen atoms are added to the protein, and Kollman charges are assigned.
-
The protein structure is saved in the PDBQT file format, which is required for AutoDock Vina.
2. Ligand Preparation:
-
The 2D structures of the flavone derivatives are obtained from the PubChem database.
-
These structures are converted to 3D conformers using software like Chem3D or Avogadro.
-
Energy minimization of the ligand structures is performed using a suitable force field (e.g., MMFF94).
-
The prepared ligands are saved in the PDBQT format.
3. Grid Box Generation:
-
A grid box is defined to encompass the active site of the target protein. The dimensions and center of the grid box are determined based on the co-crystallized ligand or by using active site prediction tools. For SARS-CoV-2 Mpro, the grid box is typically centered on the catalytic dyad (HIS41 and CYS145).
4. Molecular Docking Simulation:
-
Molecular docking is performed using software such as AutoDock Vina.
-
The prepared protein and ligand files, along with the grid box parameters, are provided as input.
-
The docking algorithm explores various conformations and orientations of the ligand within the active site and calculates the binding affinity for each pose.
-
The number of binding modes to be generated is specified (e.g., 10), and the exhaustiveness of the search is set.
5. Analysis of Docking Results:
-
The docking results are analyzed to identify the best binding pose for each ligand, which is typically the one with the lowest binding energy.
-
The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed using software like PyMOL or Discovery Studio.
Visualizations
The following diagrams illustrate the generalized workflow for a molecular docking study and the logical relationship in evaluating potential inhibitors.
Caption: A generalized workflow for in-silico molecular docking studies.
Caption: Logical flow for identifying potential inhibitors based on docking scores.
Establishing Limits of Detection and Quantification for 6-Methylflavone Assays: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the analysis of the flavonoid 6-Methylflavone, establishing robust and reliable analytical methods is paramount. A critical aspect of method validation is the determination of the limit of detection (LOD) and the limit of quantification (LOQ). This guide provides a comparative overview of these crucial validation parameters for this compound across various analytical techniques, supported by detailed experimental protocols.
Performance Comparison of Analytical Methods
The choice of an analytical method for quantifying this compound is a critical decision influenced by factors such as required sensitivity, the complexity of the sample matrix, and available instrumentation. High-Performance Liquid Chromatography coupled with an Ultraviolet-Visible (UV-Vis) or Diode-Array Detector (DAD) is a widely used technique, offering a balance of sensitivity and accessibility. For enhanced sensitivity and selectivity, particularly in complex biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is often the method of choice. Fluorescence spectroscopy can also be a highly sensitive technique for flavonoids, though it may require derivatization to enhance the fluorescence of certain compounds.
The following table summarizes the estimated performance characteristics of different analytical methods for this compound, based on typical values reported for other flavonoids.[1][2][3][4] It is important to note that these values are estimates and the actual LOD and LOQ for this compound must be determined experimentally using a validated method.
| Analytical Technique | Estimated Limit of Detection (LOD) | Estimated Limit of Quantification (LOQ) | Key Advantages |
| HPLC-UV/DAD | 1 - 10 ng/mL | 5 - 50 ng/mL | Widely available, cost-effective, robust. |
| LC-MS/MS | < 1 ng/mL | < 5 ng/mL | High sensitivity and selectivity, suitable for complex matrices.[1] |
| Fluorescence Spectroscopy | Potentially < 1 ng/mL | Potentially < 5 ng/mL | Very high sensitivity, but may require derivatization. |
Experimental Protocols
Detailed and standardized experimental protocols are the bedrock of reliable and reproducible analytical data. The following sections outline the methodologies for determining the linearity, LOD, and LOQ for this compound analysis.
General Workflow for LOD and LOQ Determination
The process of establishing the LOD and LOQ for an analytical method follows a structured workflow, from initial method development to the final validation of the determined limits.
Caption: General workflow for establishing the Limit of Detection (LOD) and Limit of Quantification (LOQ).
Protocol 1: HPLC-UV/DAD Method
-
Instrumentation and Conditions:
-
HPLC system with a UV/DAD detector.
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile phase: A suitable gradient of acetonitrile (B52724) and water (with 0.1% formic acid).
-
Flow rate: 1.0 mL/min.
-
Injection volume: 10 µL.
-
Detection wavelength: Determined from the UV spectrum of this compound (typically around 250-350 nm).[5]
-
-
Linearity:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).
-
Create a series of at least six calibration standards by diluting the stock solution to cover the expected working range.
-
Inject each standard in triplicate.
-
Construct a calibration curve by plotting the peak area against the concentration.
-
The coefficient of determination (R²) should be ≥ 0.999.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ) Determination:
-
Based on Signal-to-Noise Ratio:
-
Determine the concentration that results in a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.[1] This can be achieved by injecting successively more dilute standards.
-
-
Based on the Standard Deviation of the Response and the Slope:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Where σ is the standard deviation of the y-intercept of the regression line or the standard deviation of the blank response, and S is the slope of the calibration curve.
-
-
Protocol 2: LC-MS/MS Method
-
Instrumentation and Conditions:
-
LC-MS/MS system with an electrospray ionization (ESI) source.
-
C18 analytical column.
-
Mobile phase: Similar to the HPLC-UV method.
-
Mass spectrometric detection in Multiple Reaction Monitoring (MRM) mode. The precursor and product ions for this compound need to be determined by direct infusion.
-
-
Linearity:
-
Follow the same procedure as for the HPLC-UV method to prepare calibration standards.
-
Analyze the standards using the optimized LC-MS/MS method.
-
Construct a calibration curve by plotting the peak area ratio (analyte/internal standard, if used) against the concentration.
-
-
LOD and LOQ Determination:
-
The signal-to-noise ratio approach is commonly used for LC-MS/MS and is determined in the same way as for HPLC-UV.[1]
-
Protocol 3: Fluorescence Spectroscopy Method
-
Instrumentation and Conditions:
-
Fluorescence spectrophotometer.
-
Determine the optimal excitation and emission wavelengths for this compound in a suitable solvent.
-
Note: Derivatization with a chelating agent like aluminum chloride may be necessary to enhance the fluorescence of this compound, as is common for other flavonoids.
-
-
Linearity:
-
Prepare a series of standard solutions.
-
Measure the fluorescence intensity of each standard.
-
Construct a calibration curve by plotting fluorescence intensity against concentration.
-
-
LOD and LOQ Determination:
-
The method based on the standard deviation of the blank is often employed.
-
Measure the fluorescence of at least ten blank samples.
-
Calculate the standard deviation (σ) of the blank measurements.
-
LOD = 3 * σ
-
LOQ = 10 * σ
-
Hypothetical Signaling Pathway Modulation by this compound
While the specific signaling pathways modulated by this compound require further investigation, flavonoids are known to interact with various cellular signaling cascades, often exhibiting anti-inflammatory and antioxidant effects. The following diagram illustrates a hypothetical pathway that could be influenced by this compound.
Caption: Hypothetical inhibition of pro-inflammatory signaling pathways by this compound.
Conclusion
This guide provides a framework for establishing the limits of detection and quantification for this compound assays. By following the detailed experimental protocols for HPLC-UV/DAD, LC-MS/MS, and fluorescence spectroscopy, researchers can robustly validate their analytical methods. The provided performance comparison offers a preliminary guide for method selection based on the required sensitivity and available resources. It is imperative to perform in-house validation to determine the precise LOD and LOQ for this compound in the specific matrix of interest.
References
- 1. Simultaneous Quantification of Six Major Flavonoids From Fructus sophorae by LC-ESI-MS/MS and Statistical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative and Qualitative Analysis of Flavonoids and Phenolic Acids in Snow Chrysanthemum (Coreopsis tinctoria Nutt.) by HPLC-DAD and UPLC-ESI-QTOF-MS [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. An HPLC-DAD Method to Quantify Flavonoids in Sonchus arvensis and Able to Classify the Plant Parts and Their Geographical Area through Principal Component Analysis [mdpi.com]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Guide to the Proper Disposal of 6-Methylflavone
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. This guide provides detailed, step-by-step procedures for the proper disposal of 6-Methylflavone, emphasizing safety and regulatory adherence.
Immediate Safety and Handling Precautions
-
Gloves: Use chemical-resistant gloves, such as nitrile.
-
Eye Protection: Wear safety glasses or goggles.
-
Lab Coat: A standard laboratory coat should be worn.
-
Respiratory Protection: Work in a well-ventilated area. If the potential for dust formation exists, a dust mask or respirator is recommended.[3]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, compiled from various suppliers.[4]
| Property | Value |
| Molecular Formula | C₁₆H₁₂O₂ |
| Molecular Weight | 236.27 g/mol |
| CAS Number | 29976-75-8 |
| Appearance | White to beige powder or crystalline solid |
| Melting Point | 119-122 °C |
| Purity | ≥98% (HPLC) |
| Solubility | DMSO: 2 mg/mL (clear, warmed) |
| Storage Temperature | 2-8°C |
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through a licensed professional waste disposal service.[3] Treat all this compound waste as hazardous chemical waste and adhere to the following protocol.[5]
1. Waste Segregation and Collection:
-
Isolate this compound waste from other chemical waste streams to prevent inadvertent reactions.
-
Collect all waste, including pure this compound and any contaminated materials (e.g., weighing paper, pipette tips, gloves), in a designated and clearly labeled hazardous waste container.[5]
2. Containerization:
-
Use a container made of a material compatible with this compound that is in good condition and has a secure lid.
-
The container must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound".[3][5]
-
Indicate the approximate quantity of the waste and note any associated hazards, such as "Irritant".[5]
3. Storage:
-
Store the sealed hazardous waste container in a designated satellite accumulation area. This area should be secure and away from general laboratory traffic.
4. Professional Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's certified hazardous waste management service.[5] Adherence to local, state, and federal regulations is mandatory.
Spill Management Procedures
In the event of a this compound spill, immediate and appropriate action is necessary to minimize exposure and environmental contamination.
-
Evacuate and Ventilate: Ensure the spill area is well-ventilated. For large spills or those in poorly ventilated spaces, evacuate all non-essential personnel.[3]
-
Wear Appropriate PPE: Before attempting to clean the spill, don the required personal protective equipment as outlined above.[3]
-
Containment and Cleanup:
-
For solid spills, carefully sweep or scoop the material to avoid creating dust.
-
Place all contaminated materials and cleanup debris into a sealed, labeled hazardous waste container.
-
Wash the affected area with soap and water, collecting the contaminated water as hazardous waste.[3]
-
-
Disposal of Cleanup Waste: All materials used for the cleanup must be disposed of as hazardous waste following the procedures detailed above.[3]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling 6-Methylflavone
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 6-Methylflavone (CAS No. 29976-78-8) in a laboratory setting. The information is tailored for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to ensure personal safety when handling this compound. The following table summarizes the recommended equipment.
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles with side-shields.[1] A face shield may be required in situations with a risk of splashing. | To protect against potential eye contact with the solid powder or solutions. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[1][2][3] Impervious clothing and protective boots may be necessary for larger quantities or spill response.[1][3] | To prevent skin contact. Gloves should be inspected before use and disposed of properly.[2] |
| Respiratory Protection | A dust respirator or a suitable respirator should be used, especially in poorly ventilated areas or when generating dust.[1][3] All handling should ideally occur in a well-ventilated area or a chemical fume hood.[1][2] | To prevent inhalation of the powder. |
Operational Plan: Handling and Storage
Engineering Controls:
-
Always handle this compound in a well-ventilated area.[1] For procedures that may generate dust, a chemical fume hood is recommended.[2]
-
Ensure that a safety shower and eye wash station are readily accessible.[1]
Handling Procedures:
-
Wash hands thoroughly after handling the compound.[1]
-
Avoid contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the designated handling area.[1]
-
Minimize dust generation and accumulation.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[2] The recommended storage temperature is between 2-8°C.[4]
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[2][3] |
| Skin Contact | Immediately remove all contaminated clothing. Rinse skin with plenty of water and soap.[2][3] Consult a physician if irritation persists.[2] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and get medical attention.[2][3] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Seek immediate medical advice.[1][3] |
Disposal Plan
The disposal of this compound and any contaminated materials must be performed in strict accordance with all local, state, and federal regulations. This compound should be treated as hazardous chemical waste.
Step-by-Step Disposal Protocol:
-
Waste Collection: Collect all waste materials, including unused this compound and contaminated items (e.g., gloves, weighing paper, pipette tips), in a designated and clearly labeled hazardous waste container.
-
Container Requirements: The waste container must be compatible with the chemical, in good condition, and have a secure lid.
-
Labeling: Clearly label the container with "Hazardous Waste" and the full chemical name, "this compound." Indicate the associated hazards.
-
Storage of Waste: Store the sealed waste container in a designated satellite accumulation area until it is collected.
-
Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's certified hazardous waste management service. Do not dispose of it down the drain.[1][5]
Spill Response Workflow
The following diagram outlines the procedural steps for responding to a this compound spill.
Caption: Workflow for handling a this compound spill.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

